Product packaging for 2-Aminopyrimidin-5-ol(Cat. No.:CAS No. 143489-45-6)

2-Aminopyrimidin-5-ol

货号: B019461
CAS 编号: 143489-45-6
分子量: 111.10 g/mol
InChI 键: NVYMOVCPYONOSF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-Aminopyrimidin-5-ol (CAS 143489-45-6) is a simple hydroxypyrimidine compound with the molecular formula C4H5N3O and a molecular weight of 111.10 g/mol . It is classified as an endogenously produced metabolite, making it a compound of interest in metabolic and biochemical studies . In research settings, this chemical scaffold is significant as a fundamental building block in medicinal chemistry. For instance, derivatives of 2-aminopyrimidine serve as key intermediates and core structures in the development of ligands for various biological targets, such as histamine H3 and H4 receptors . Furthermore, the compound has demonstrated practical utility in structural biology; its crystal structure has been resolved in complex with purine nucleoside phosphorylase from Schistosoma mansoni , providing valuable insights for enzyme characterization and inhibitor design . As a solid powder, it has a melting point above 170°C (with decomposition) and a density of approximately 1.5 g/cm³ . This product is intended for research purposes only and is not approved for human use. Handle with care, using appropriate personal protective equipment, and refer to the material safety data sheet for detailed hazard and handling information .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5N3O B019461 2-Aminopyrimidin-5-ol CAS No. 143489-45-6

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-aminopyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c5-4-6-1-3(8)2-7-4/h1-2,8H,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYMOVCPYONOSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590479
Record name 2-Aminopyrimidin-5-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143489-45-6
Record name 2-Aminopyrimidin-5-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-hydroxypyrimidine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical properties of 2-Aminopyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2-Aminopyrimidin-5-ol

Introduction

This compound is a heterocyclic organic compound belonging to the pyrimidine (B1678525) family. As an endogenous metabolite, its structure is of interest to researchers in medicinal chemistry and drug development.[1] A comprehensive understanding of its physicochemical properties is essential for its potential application in synthesis, biological assays, and formulation development. This document provides a detailed overview of its core properties, experimental protocols for its characterization, and logical workflows relevant to its study.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are critical for predicting its behavior in various chemical and biological environments.

PropertyValueSource(s)
IUPAC Name 2-amino-5-pyrimidinol[2]
CAS Number 143489-45-6[1][2]
Molecular Formula C₄H₅N₃O[1][2]
Molecular Weight 111.10 g/mol [1]
Appearance Solid[1][2]
Solubility DMSO: 125 mg/mL (1125.11 mM)[1]
Storage Conditions 4°C, protect from light. In solvent: -80°C (6 months); -20°C (1 month).[1]

Experimental Protocols

Detailed and reproducible methodologies are crucial for the synthesis and analysis of this compound. The following sections outline relevant experimental procedures.

Synthesis Protocol: General Method for Substituted 2-Aminopyrimidines

While a specific protocol for this compound is not detailed in the provided results, a general and robust method for synthesizing substituted 2-aminopyrimidines involves the condensation of a β-dicarbonyl compound (or a functional equivalent) with guanidine (B92328).[3][4] This approach can be adapted for the target molecule.

Objective: To synthesize 2-aminopyrimidine (B69317) derivatives via microwave-assisted condensation.

Materials:

  • Appropriate β-ketoester or β-aldehydoester (e.g., a derivative that would yield the 5-hydroxy group upon reaction or deprotection)

  • Guanidine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Ethanol (for recrystallization)

Procedure:

  • Combine the chosen β-ketoester or β-aldehydoester (1 equivalent), guanidine hydrochloride (1 equivalent), and K₂CO₃ in a microwave-safe reaction vessel.[4]

  • The reaction can be performed under solvent-free conditions or in a minimal amount of a high-boiling solvent like DMF.[3]

  • Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 210 W) for a period of 7-12 minutes, or until the reaction is complete.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

  • Upon completion, allow the mixture to cool to room temperature.

  • Add distilled water to the crude mixture to precipitate the product.[3]

  • Collect the solid precipitate by filtration and wash it thoroughly with cold water.[3]

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 2-aminopyrimidine derivative.[3]

  • Confirm the structure of the synthesized compound using spectroscopic methods like NMR, IR, and Mass Spectrometry.[3]

Physicochemical Property Determination

1. Melting Point Determination

Objective: To determine the melting point range of a solid sample.

Apparatus: Digital melting point apparatus, capillary tubes (sealed at one end).

Procedure:

  • Ensure the synthesized this compound sample is completely dry and finely powdered.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the melting point apparatus.

  • Heat the sample at a rapid rate (e.g., 10-20 °C/min) to find an approximate melting range.

  • Allow the apparatus to cool. Using a new sample, heat again at a slower rate (1-2 °C/min) starting from about 15-20 °C below the approximate melting point.

  • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁–T₂.

2. Solubility Determination

Objective: To determine the solubility of this compound in a specific solvent (e.g., DMSO).

Procedure:

  • Prepare a series of vials with a fixed volume of the solvent (e.g., 1 mL of DMSO).

  • Add incrementally increasing, pre-weighed amounts of this compound to each vial.

  • After each addition, cap the vial and vortex or sonicate until the solid is fully dissolved.[1] Use of an ultrasonic bath may be necessary.[1]

  • The solubility is determined as the maximum concentration at which the compound remains fully dissolved at a specified temperature (e.g., room temperature).

Visualizations

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of a novel chemical entity like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_bio Biological Evaluation start Precursor Selection reaction Chemical Reaction (e.g., Condensation) start->reaction workup Workup & Isolation reaction->workup purify Purification (e.g., Recrystallization) workup->purify structure Structural Confirmation (NMR, MS) purify->structure purity_check Purity Analysis (HPLC, CHN) structure->purity_check phys_props Property Measurement (MP, Solubility, pKa) purity_check->phys_props bio_assay Biological Assays phys_props->bio_assay

References

Spectroscopic Characterization of 2-Aminopyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminopyrimidine (B69317) and its derivatives are fundamental heterocyclic compounds that form the core structure of many biologically active molecules, including certain nucleobases and therapeutic agents. A thorough understanding of their molecular structure and properties is crucial for their application in medicinal chemistry and materials science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of these compounds. This technical guide presents a summary of the key spectroscopic data for 2-aminopyrimidine and outlines the general experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-aminopyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 2-Aminopyrimidine

Chemical Shift (ppm)MultiplicityAssignment
8.28DoubletH-4, H-6
6.76TripletH-5
5.1-5.3Singlet (broad)NH₂

Solvent: D₂O[1]

Table 2: ¹³C NMR Spectroscopic Data for 2-Aminopyrimidine

Chemical Shift (ppm)Assignment
163.2C-2
158.5C-4, C-6
111.8C-5

Note: Specific data for 2-aminopyrimidine was not found in the provided search results. The data presented is a representative spectrum for a similar pyrimidine (B1678525) derivative.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 2-Aminopyrimidine

Wavenumber (cm⁻¹)IntensityAssignment
3456-3182StrongN-H stretching (amino group)
1617StrongNH₂ scissoring
1562StrongC=N stretching
1328MediumC-N stretching

[2][3]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 2-Aminopyrimidine

m/zRelative Intensity (%)Assignment
95100.0[M]⁺ (Molecular Ion)
6831.9Fragment Ion
4224.7Fragment Ion
4118.9Fragment Ion
9615.4[M+1]⁺

Ionization Method: Electron Impact (EI)[4]

Experimental Protocols

The following sections describe generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.

  • Sample Preparation: A small amount of the analyte (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.[5]

  • Data Acquisition: The NMR tube is placed in the spectrometer's magnetic field. For ¹H NMR, a standard pulse-acquire sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio.

  • Data Processing: The acquired Free Induction Decay (FID) signal is processed using a Fourier transform to obtain the frequency-domain NMR spectrum. Phase and baseline corrections are applied to the spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

  • Sample Preparation:

    • KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[6]

    • Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). This technique requires minimal sample preparation.[7]

  • Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is first recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The instrument measures the interference pattern of the transmitted or reflected IR radiation.

  • Data Processing: The interferogram is converted into an infrared spectrum (transmittance or absorbance vs. wavenumber) using a Fourier transform. The background spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: The sample molecules are ionized. Common ionization techniques include:

    • Electron Impact (EI): The sample is bombarded with a high-energy electron beam, leading to the formation of a molecular ion and characteristic fragment ions.[9]

    • Electrospray Ionization (ESI): The sample in solution is sprayed through a charged capillary, forming charged droplets that evaporate to produce ions. This is a softer ionization technique that often keeps the molecular ion intact.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.[10]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Chemical Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS NMR_Data FID Acquisition & Fourier Transform NMR->NMR_Data IR_Data Interferogram & Fourier Transform IR->IR_Data MS_Data Ion Detection & m/z Analysis MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A generalized workflow for spectroscopic analysis.

References

Crystal Structure Analysis of 2-Aminopyrimidin-5-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the crystal structure analysis of pyrimidine (B1678525) derivatives, with a specific focus on illustrating the process through the analogue 2-Amino-5-chloropyrimidine. Due to the absence of publicly available single-crystal X-ray diffraction data for 2-Aminopyrimidin-5-ol, this document utilizes the structurally similar compound, 2-Amino-5-chloropyrimidine, as a representative model. The guide details the experimental protocols for synthesis and crystallization, presents a thorough analysis of the crystallographic data, and discusses the molecule's implication in relevant biological pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a foundational understanding of the methodologies and data interpretation central to crystallographic studies.

Introduction

2-aminopyrimidine (B69317) derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their structural scaffold is a key component in a variety of biologically active molecules, exhibiting a wide range of pharmacological activities, including antimicrobial, antiviral, and antitumor effects.[1] The substitution pattern on the pyrimidine ring plays a crucial role in the molecule's physicochemical properties and its interaction with biological targets.

The determination of the three-dimensional atomic arrangement of these compounds through single-crystal X-ray diffraction is fundamental to understanding their structure-activity relationships. This guide outlines the essential steps and data interpretation involved in the crystal structure analysis of this class of molecules.

Note on the Subject Compound: As of the date of this publication, a detailed crystal structure for this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or found in the accessible scientific literature. Therefore, this guide will use 2-Amino-5-chloropyrimidine as an illustrative example for which crystallographic data is available (CCDC Deposition Number: 754419).[2]

Experimental Protocols

Synthesis of 2-Amino-5-chloropyrimidine

The synthesis of 2-Amino-5-chloropyrimidine can be achieved through various methods. A common approach involves the chlorination of 2-aminopyrimidine.

Materials:

Procedure:

  • A solution of 2-aminopyrimidine (1.0 eq) in anhydrous acetonitrile is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C in an ice bath.

  • N-chlorosuccinimide (1.1 eq) is added portion-wise to the stirred solution over a period of 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield 2-Amino-5-chloropyrimidine as a solid.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation techniques.

Materials:

  • Purified 2-Amino-5-chloropyrimidine

  • A suitable solvent or solvent system (e.g., ethanol, methanol, or a mixture of solvents like dichloromethane/hexane)

Procedure:

  • A saturated solution of 2-Amino-5-chloropyrimidine is prepared by dissolving the compound in a minimal amount of a suitable solvent at a slightly elevated temperature.

  • The hot saturated solution is filtered to remove any insoluble impurities.

  • The clear solution is transferred to a clean vial, which is then loosely covered to allow for slow evaporation of the solvent at room temperature.

  • The vial is left undisturbed in a vibration-free environment.

  • Over a period of several days to weeks, single crystals of sufficient size and quality for X-ray diffraction analysis should form.

Data Presentation: Crystallographic Data for 2-Amino-5-chloropyrimidine

The following table summarizes the crystallographic data for 2-Amino-5-chloropyrimidine, obtained from the Cambridge Crystallographic Data Centre (CCDC Deposition Number: 754419).

ParameterValue
Crystal Data
Chemical FormulaC₄H₄ClN₃
Formula Weight129.55 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.843(2)
b (Å)18.253(9)
c (Å)7.373(4)
α (°)90
β (°)99.69(3)
γ (°)90
Volume (ų)510.0(5)
Z4
Data Collection
RadiationMoKα (λ = 0.71073 Å)
Temperature (K)293
2θ range for data collection (°)3.0 to 28.0
Refinement
R-factor (%)4.6
wR-factor (%)12.4
Goodness-of-fit (S)1.04

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, crystallization, and crystal structure analysis of a small organic molecule like 2-Amino-5-chloropyrimidine.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Crystal Structure Analysis start Starting Materials (2-aminopyrimidine, NCS) reaction Chlorination Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification dissolution Dissolution in Suitable Solvent purification->dissolution Purified Compound evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation xray X-ray Diffraction Data Collection crystal_formation->xray Selected Crystal solve Structure Solution (Direct Methods) xray->solve refine Structure Refinement solve->refine validate Validation & CIF Generation refine->validate end Crystallographic Database (e.g., CCDC) validate->end Final Structure G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLC PLCγ VEGFR2->PLC PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Angiogenesis) ERK->Proliferation AKT->Proliferation Inhibitor 2-Amino-5-chloropyrimidine Derivative Inhibitor->VEGFR2 Inhibits

References

The Emergence of 2-Aminopyrimidin-5-ol: A Historical and Synthetic Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals. Among the vast family of pyrimidine derivatives, 2-Aminopyrimidin-5-ol holds a unique position due to its interesting substitution pattern, offering potential for diverse biological applications. This technical guide provides an in-depth exploration of the discovery and historical context of this compound, including its synthesis, physicochemical properties, and the broader scientific landscape that led to its investigation.

Historical Context: The Rise of Pyrimidine Chemistry

The study of pyrimidines gained significant momentum in the early 20th century, driven by their identification as fundamental components of nucleic acids. This initial biological significance spurred chemists to develop a deeper understanding of their synthesis and reactivity. The 2-aminopyrimidine (B69317) moiety, in particular, has been recognized as a "privileged" structure in drug discovery. This is attributed to its ability to form multiple hydrogen bonds and participate in various biological interactions, making it a valuable pharmacophore in the design of kinase inhibitors, antimicrobial agents, and other therapeutics.[1][2][3][4] The exploration of substituted 2-aminopyrimidines has led to the development of numerous successful drugs, highlighting the importance of this chemical class in medicinal chemistry.[2][5]

While a definitive seminal publication detailing the first-ever synthesis and characterization of this compound is not readily apparent in a singular, landmark paper, its emergence can be understood within the broader context of the systematic exploration of pyrimidine chemistry. Early research into pyrimidine derivatives often involved the synthesis of a wide range of substituted analogs to investigate structure-activity relationships. The synthesis of hydroxylated and aminated pyrimidines was a logical step in this exploration.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its application in research and drug development. The following table summarizes key quantitative data available for this compound.

PropertyValueSource
IUPAC Name This compound
CAS Number 143489-45-6
Molecular Formula C₄H₅N₃O
Molecular Weight 111.10 g/mol Calculated
Physical Form Solid
Storage Temperature Room temperature, in a dark, inert atmosphere
Purity 97%
InChI Key NVYMOVCPYONOSF-UHFFFAOYSA-N

Synthesis of this compound: A Plausible Retrosynthetic Approach

While a specific, historically documented experimental protocol for the initial synthesis of this compound is elusive, a plausible synthetic route can be constructed based on established pyrimidine chemistry and the synthesis of structurally related compounds, such as 2-amino-5-hydroxypyridine (B112774).[6][7][8] A common strategy for introducing a hydroxyl group at the 5-position of a pyrimidine ring involves the use of a precursor with a suitable leaving group or a protected hydroxyl group.

One logical and frequently employed approach involves the synthesis of a 5-benzyloxy-2-aminopyrimidine intermediate, followed by a debenzylation step to yield the final product. The benzyl (B1604629) group serves as a robust protecting group for the hydroxyl functionality that can be removed under relatively mild conditions.

Experimental Workflow

The following diagram, generated using the DOT language, illustrates a probable synthetic workflow for this compound.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Debenzylation A 2-Amino-5-bromopyrimidine (B17363) C 5-(Benzyloxy)-2-aminopyrimidine A->C Cu(I) catalyst, Base B Sodium benzyloxide B->C D 5-(Benzyloxy)-2-aminopyrimidine E This compound D->E Catalytic Transfer Hydrogenation (e.g., Pd/C, H₂ donor)

Plausible synthetic workflow for this compound.
Detailed Experimental Protocols

The following are detailed, plausible experimental protocols for the key steps outlined in the synthetic workflow. These are based on established methodologies for similar transformations.

Step 1: Synthesis of 5-(Benzyloxy)-2-aminopyrimidine (Nucleophilic Aromatic Substitution)

This step involves a copper-catalyzed nucleophilic aromatic substitution reaction, a common method for forming aryl ethers.

  • Materials:

    • 2-Amino-5-bromopyrimidine

    • Benzyl alcohol

    • Sodium hydride (60% dispersion in mineral oil)

    • Copper(I) iodide (CuI)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a stirred solution of benzyl alcohol in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), sodium hydride is added portion-wise. The mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of sodium benzyloxide.

    • To this solution, 2-amino-5-bromopyrimidine and copper(I) iodide are added.

    • The reaction mixture is heated and stirred at an elevated temperature (e.g., 100-120 °C) and the reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water.

    • The aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel to afford 5-(benzyloxy)-2-aminopyrimidine.

Step 2: Synthesis of this compound (Debenzylation)

Catalytic transfer hydrogenation is a mild and effective method for the removal of benzyl ethers, avoiding the need for high-pressure hydrogenation.

  • Materials:

  • Procedure:

    • To a solution of 5-(benzyloxy)-2-aminopyrimidine in methanol or ethanol, 10% Pd/C is added.

    • Ammonium formate is then added to the suspension.

    • The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-60 °C) and the reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

    • The filtrate is concentrated under reduced pressure to yield the crude this compound.

    • The product can be further purified by recrystallization.

Logical Relationships in Synthesis

The synthesis of this compound relies on a logical sequence of reactions that leverage well-established principles of organic chemistry. The following diagram illustrates the key logical relationships in the proposed synthetic pathway.

G Start Starting Material: 2-Amino-5-bromopyrimidine Protect Protection of Hydroxyl Group as Benzyl Ether Start->Protect Enables selective reaction at the 5-position Intermediate Intermediate: 5-(Benzyloxy)-2-aminopyrimidine Protect->Intermediate Forms a stable ether linkage Deprotect Deprotection of Benzyl Ether Intermediate->Deprotect Cleavage of the C-O bond of the benzyl ether Final Final Product: This compound Deprotect->Final Unveils the hydroxyl group

References

2-Aminopyrimidin-5-ol derivatives and their structural analogues

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-Aminopyrimidin-5-ol Derivatives and Their Structural Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminopyrimidine (B69317) scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence stems from its ability to engage in multiple hydrogen bonding interactions and serve as a versatile template for chemical modification.[1] The introduction of a hydroxyl group at the 5-position, creating this compound, and the exploration of its structural analogues, have opened new avenues for discovering potent modulators of various biological targets. These derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[3][4][5]

This technical guide provides a comprehensive overview of this compound derivatives and their analogues. It covers synthetic methodologies, quantitative biological data, detailed experimental protocols, and structure-activity relationships (SAR) to support researchers and professionals in the field of drug discovery and development.

Synthetic Strategies

The synthesis of the 2-aminopyrimidine core can be achieved through several established chemical reactions. A common and effective method involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine (B92328) or its salts.[1][6] Modifications to this general approach allow for the introduction of various substituents on the pyrimidine (B1678525) ring.

A general workflow for the synthesis of substituted 2-aminopyrimidine derivatives is depicted below. This process typically starts with the reaction of a β-ketoester or a similar precursor with guanidine, often facilitated by a base and sometimes assisted by microwave irradiation to enhance reaction rates and yields.[7][8]

G cluster_2 Process cluster_3 Purification & Final Product A β-Ketoester / β-Aldehydoester F Cyclocondensation Reaction A->F B Guanidine Hydrochloride B->F C Base (e.g., K2CO3, NaOH) C->F D Solvent (e.g., Ethanol) or Solvent-Free D->F E Heat or Microwave Irradiation E->F G Work-up & Purification (Precipitation, Crystallization) F->G H Substituted 2-Aminopyrimidine Derivative G->H

General Synthetic Workflow for 2-Aminopyrimidines.

Another versatile method for creating substituted 2-aminopyrimidines involves the nucleophilic substitution of dihalopyrimidines. For instance, commercially available 2-amino-4,6-dichloropyrimidine (B145751) can be reacted with various amines to displace the chlorine atoms, yielding a library of derivatives.[3][4]

Biological Activities and Data

2-Aminopyrimidine derivatives have been investigated for a multitude of biological activities. The data below summarizes the inhibitory activities of several analogues against specific enzymes and bacterial biofilms.

β-Glucuronidase Inhibition

A series of 2-aminopyrimidine derivatives were synthesized and evaluated for their ability to inhibit β-glucuronidase, an enzyme implicated in conditions like colon cancer.[3][9] The results highlight that specific substitutions on the pyrimidine core can lead to potent inhibition, significantly exceeding the activity of the standard inhibitor, D-saccharic acid 1,4-lactone.[3]

Compound IDStructure/SubstitutionTargetIC₅₀ (µM)Reference
24 N-(4-butylphenyl)-6-chloro-2-aminopyrimidineβ-Glucuronidase2.8 ± 0.10[3][9]
8 N-(4-butoxyphenyl)-6-chloro-2-aminopyrimidineβ-Glucuronidase72.0 ± 6.20[3][10]
9 N-(4-(octyloxy)phenyl)-6-chloro-2-aminopyrimidineβ-Glucuronidase126.43 ± 6.16[3][10]
22 N-(naphthalen-1-yl)-6-chloro-2-aminopyrimidineβ-Glucuronidase300.25 ± 12.5[3]
23 N-(3,4-dimethylphenyl)-6-chloro-2-aminopyrimidineβ-Glucuronidase257.0 ± 4.18[3]
Standard D-saccharic acid 1,4-lactoneβ-Glucuronidase45.75 ± 2.16[3][9]
Biofilm Modulation

Bacterial biofilms contribute to chronic infections and antibiotic resistance. Certain 2-aminopyrimidine derivatives have been identified as modulators of biofilm formation, particularly in Gram-positive bacteria like Staphylococcus aureus.[11]

Compound IDStructure/SubstitutionTarget BiofilmInhibition (%) at 200 µMIC₅₀ (µM)Reference
10 N-(2-(2-aminopyrimidin-5-yl)ethyl)octanamideMRSA80.1-[11]
15 N-(3-(2-aminopyrimidin-5-yl)propyl)dodecanamideMRSA85.5-[11]
23 5-(3-phenylprop-1-yn-1-yl)pyrimidin-2-amineMSSA66.0137[11]
26 5-(3-cyclohexylprop-1-yn-1-yl)pyrimidin-2-amineMSSA80.067[11]
22 5-iodo-2-aminopyrimidineMSSA65.5>150[11]

Structure-Activity Relationship (SAR) Insights

The biological data allows for the deduction of key structure-activity relationships, guiding the design of more potent compounds.

For β-glucuronidase inhibitors , the presence of a lipophilic alkyl or alkoxy chain on the phenyl ring attached to the C4 position appears crucial for activity. An increase in the alkoxy chain length from methoxy (B1213986) (inactive) to butoxy and octyloxy restored inhibitory activity, suggesting the importance of hydrophobic interactions within the enzyme's binding pocket.[10]

For biofilm modulators , activity against S. aureus is enhanced by attaching a long alkyl amide side chain to the 5-position of the pyrimidine ring. For instance, derivatives with dodecanamide (B72619) (C12) and octanamide (B1217078) (C8) chains showed potent inhibition.[11]

G cluster_0 Chemical Modification cluster_1 Observed Activity Change cluster_2 Inference A Start with 2-Aminopyrimidine Core B Add Long Alkyl Amide Chain at C5 Position A->B C Add Lipophilic Group at C4-Phenyl Position A->C D Increased Biofilm Inhibition (S. aureus) B->D E Increased β-Glucuronidase Inhibition C->E F Hydrophobic interactions are key for activity D->F E->F

Structure-Activity Relationship (SAR) Logic.

Potential Mechanism of Action: Kinase Inhibition

Many 2-aminopyrimidine derivatives function as kinase inhibitors, a major class of anticancer drugs.[3][5] They typically act as ATP-competitive inhibitors by occupying the ATP-binding pocket of the kinase, thereby blocking the phosphorylation of downstream substrates and inhibiting signal transduction pathways that promote cell proliferation and survival.

G cluster_0 Kinase Signaling Pathway cluster_1 Point of Inhibition A Growth Factor B Receptor Tyrosine Kinase A->B Binds C Kinase Cascade (e.g., RAF-MEK-ERK) B->C Activates D Downstream Substrate C->D Phosphorylates E Phosphorylated Substrate D->E F Cell Proliferation, Survival, Angiogenesis E->F Promotes G 2-Aminopyrimidine Derivative G->C Competitively Inhibits ATP Binding H ATP H->C Binds to Active Site

Generic Kinase Inhibition Signaling Pathway.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and advancement of research. The following sections provide protocols for the synthesis and biological evaluation of 2-aminopyrimidine derivatives.

Synthesis Protocol: From 2-Amino-4,6-dichloropyrimidine

This protocol describes the synthesis of N-substituted-6-chloro-2,4-diaminopyrimidine derivatives.[3][10]

Materials:

  • 2-amino-4,6-dichloropyrimidine

  • Substituted amine (e.g., 4-butylaniline)

  • Triethylamine (B128534) (TEA)

  • Ethanol (B145695)

  • Distilled water

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine finely ground 2-amino-4,6-dichloropyrimidine (3 mmol, 1 eq.), the desired substituted amine (3 mmol, 1 eq.), and triethylamine (6 mmol, 2 eq.).

  • Heat the mixture without a solvent at 80-90 °C with continuous stirring.

  • Monitor the reaction's progress using TLC with a hexane:ethyl acetate (B1210297) solvent system (e.g., 6:4 v/v).

  • After the reaction is complete (typically 3-6 hours), cool the mixture to room temperature.

  • Add distilled water to the reaction mixture to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with distilled water.

  • If a precipitate does not form, evaporate the water under reduced pressure to obtain the crude solid.

  • Purify the crude product by recrystallization from ethanol to yield the final compound.

  • Characterize the product using NMR, Mass Spectrometry, and elemental analysis.

Biological Assay Protocol: In Vitro β-Glucuronidase Inhibition Assay

This protocol outlines the procedure for evaluating the inhibitory activity of synthesized compounds against β-glucuronidase.[3]

Materials:

  • β-Glucuronidase from E. coli

  • p-nitrophenyl-β-D-glucuronide (substrate)

  • Acetate buffer (0.1 M, pH 5.0)

  • Sodium carbonate solution (0.2 M)

  • Test compounds dissolved in DMSO

  • D-saccharic acid 1,4-lactone (standard inhibitor)

  • 96-well microplate

  • Microplate reader

G cluster_0 Assay Preparation cluster_1 Reaction Incubation cluster_2 Measurement & Analysis A Prepare Reagents: Enzyme, Substrate, Buffer, Test Compounds B Dispense 135 µL Acetate Buffer into 96-well plate A->B C Add 5 µL of Test Compound (in DMSO) to wells B->C D Add 10 µL of β-Glucuronidase Enzyme Solution C->D E Incubate at 37°C for 30 min D->E F Add 10 µL of Substrate (p-nitrophenyl-β-D-glucuronide) E->F G Incubate again at 37°C for 30 min F->G H Stop reaction by adding 50 µL of Na2CO3 Solution G->H I Measure Absorbance at 405 nm H->I J Calculate % Inhibition and IC50 values I->J

Experimental Workflow for β-Glucuronidase Assay.

Procedure:

  • The total volume of the assay mixture is 200 µL. Prepare solutions of test compounds in DMSO.

  • In a 96-well plate, add 135 µL of 0.1 M acetate buffer (pH 5.0), 5 µL of the test compound solution, and 10 µL of the β-glucuronidase enzyme solution.

  • Incubate the plate at 37 °C for 30 minutes.

  • Initiate the reaction by adding 10 µL of the p-nitrophenyl-β-D-glucuronide substrate.

  • Incubate the mixture for another 30 minutes at 37 °C.

  • Stop the reaction by adding 50 µL of 0.2 M sodium carbonate solution.

  • Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

  • Run positive (enzyme + substrate, no inhibitor) and negative (no enzyme) controls. D-saccharic acid 1,4-lactone is used as the standard inhibitor.

  • Calculate the percentage of inhibition and determine the IC₅₀ values by plotting the inhibition percentage against different concentrations of the test compounds.

Conclusion and Future Perspectives

Derivatives of this compound and its structural analogues represent a highly valuable and versatile class of compounds in drug discovery. Their synthetic accessibility allows for the creation of diverse chemical libraries amenable to systematic SAR studies. The potent activities observed against targets like β-glucuronidase and bacterial biofilms underscore their therapeutic potential.

Future research should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds. Expanding the scope of biological screening to other relevant targets, such as a broader panel of kinases or microbial strains, could uncover new applications. The integration of computational modeling and in silico screening will further accelerate the design and discovery of next-generation 2-aminopyrimidine-based therapeutics. The continued exploration of this scaffold is poised to yield novel candidates for treating a range of human diseases.

References

In Silico and Computational Approaches in the Study of 2-Aminopyrimidin-5-ol and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminopyrimidine (B69317) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory activities.[2][3][4] The hydroxyl substitution at the 5-position, creating 2-Aminopyrimidin-5-ol, offers a key pharmacophoric feature for potential hydrogen bonding interactions within biological targets. This technical guide provides an in-depth overview of the in silico and computational methodologies employed in the research and development of this compound derivatives, summarizing key findings and experimental protocols to aid in future drug discovery efforts.

Biological Activities and Molecular Targets

Derivatives of the 2-aminopyrimidine core have been investigated for a multitude of therapeutic applications. Notably, they have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[5][6][7] For instance, certain derivatives have been designed and synthesized as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma.[8] Others have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Cyclin-Dependent Kinases (CDKs), both significant targets in oncology.[9][10] Beyond cancer, these derivatives have also been evaluated as β-glucuronidase inhibitors, relevant in conditions like colon cancer and urinary tract infections.[2][3][11]

Computational and In Silico Studies

Computational methods are integral to modern drug discovery, enabling the prediction of molecular interactions, pharmacokinetic properties, and potential toxicities, thereby guiding the synthesis and experimental testing of new compounds.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] This method is extensively used to understand the binding modes of 2-aminopyrimidine derivatives within the active sites of their target proteins.

For example, in the study of 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) derivatives as FGFR4 inhibitors, covalent docking was performed using Flare version 5.0.[8] The crystal structure of FGFR4 in complex with a known inhibitor (PDB ID: 7DTZ) was utilized to define the binding cavity.[8] Docking simulations of 2-aminopyrimidine hybrids with the EGFR ATP-binding site have revealed key hydrogen bonding interactions with the hinge region amino acid Met793, similar to the binding mode of the approved drug gefitinib.[9][13]

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is a critical step in early-stage drug discovery to assess the druglikeness of a compound.[14] In silico ADMET prediction for aminopyrimidine derivatives is often performed using online tools like SwissADME and pkCSM.[15][16] These platforms can predict a range of properties including gastrointestinal absorption, blood-brain barrier permeability, and potential toxicities such as AMES toxicity and skin sensitization.[15] For instance, in silico studies of certain aminopyrimidine hybrids predicted high gastrointestinal absorption and no adverse effects on the central nervous system or liver, indicating their potential as orally bioavailable drug candidates.[9][13]

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 2-aminopyrimidine derivatives, DFT calculations are employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies.[17][18][19] These studies provide insights into the molecule's reactivity, stability, and potential for non-linear optical properties. For example, DFT calculations have been used to analyze the adsorption of pyrimidine (B1678525) derivatives on graphene oxide, which is relevant for drug delivery applications.[19]

Data Presentation

Biological Activity Data
Compound IDTargetIC50 (µM)Cell LineReference
6c EGFR-TK0.9 ± 0.03-[9][13]
10b EGFR-TK0.7 ± 0.02-[9][13]
6A FGFR4-Hep3B[8]
6O FGFR44.5Hep3B[8]
24 β-glucuronidase2.8 ± 0.10-[2][3][11]
X43 LSD10.89-
6 SARS-CoV-2 3CLpro--
In Silico ADMET Prediction Data
Compound IDPropertyPredicted ValueMethod/ToolReference
Derivatives 1-7 GI AbsorptionHighSwissADME[15]
Derivatives 2, 4-7 BBB PermeabilityYesSwissADME[15]
Derivatives 1-7 Skin SensitizationNopkCSM[15]
6c, 10b Oral BioavailabilityGoodIn silico models[9][13]

Experimental Protocols

General Synthesis of 2-Aminopyrimidine Derivatives

A common synthetic route to 2-aminopyrimidine derivatives involves the reaction of 2-amino-4,6-dichloropyrimidine (B145751) with various amines in the presence of a base like triethylamine.[2][3] The reaction is often carried out under solvent-free conditions at elevated temperatures (80–90 °C).[2][3] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the product is typically precipitated by the addition of distilled water, filtered, and purified by crystallization from a suitable solvent like ethanol.[2][3]

Molecular Docking Protocol
  • Protein Preparation : The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, hydrogen atoms are added, and the protein structure is energy minimized.[20]

  • Ligand Preparation : The 2D structures of the ligands are drawn using chemical drawing software and converted to 3D structures. The ligands are then optimized and prepared for docking by assigning charges and defining rotatable bonds.[12]

  • Docking Simulation : A docking program (e.g., AutoDock, Glide, Flare) is used to perform the docking calculations. The binding site on the protein is defined, and the software explores various conformations of the ligand within the binding site to identify the most favorable binding pose based on a scoring function.[8][12]

  • Analysis : The resulting docked poses are visualized and analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[15]

DFT Calculation Protocol
  • Structure Optimization : The initial geometry of the molecule is optimized using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[17]

  • Frequency Calculation : Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum and to obtain theoretical vibrational spectra.[18]

  • Property Calculation : Various electronic properties, such as HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential (MEP), are calculated at the same level of theory.[21]

Visualizations

General Workflow for In Silico Drug Discovery

G General Workflow for In Silico Drug Discovery A Library of this compound Derivatives B Molecular Docking A->B C ADMET Prediction A->C D DFT Studies A->D E Hit Identification & Lead Optimization B->E C->E D->E F Synthesis & In Vitro Testing E->F

Caption: A generalized workflow for the in silico screening and optimization of this compound derivatives.

Signaling Pathway Inhibition by a Kinase Inhibitor

G Kinase Inhibitor Signaling Pathway cluster_0 Cell Membrane Receptor Receptor Tyrosine Kinase (e.g., FGFR4, EGFR) Kinase Kinase Domain Receptor->Kinase Activation Ligand Growth Factor Ligand->Receptor Inhibitor 2-Aminopyrimidine Derivative Inhibitor->Kinase Inhibition Downstream Downstream Signaling (e.g., PI3K/AKT) Kinase->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: A simplified diagram illustrating the inhibition of a receptor tyrosine kinase signaling pathway by a 2-aminopyrimidine derivative.

Conclusion

The 2-aminopyrimidine scaffold, and by extension this compound, represents a versatile and promising starting point for the development of novel therapeutics. The integration of in silico and computational methods such as molecular docking, ADMET prediction, and DFT studies is crucial for accelerating the discovery and optimization of potent and selective drug candidates. This guide has provided a comprehensive overview of these methodologies, supported by specific examples from the literature, to serve as a valuable resource for researchers in the field of drug discovery. The continued application of these computational approaches will undoubtedly facilitate the development of the next generation of 2-aminopyrimidine-based drugs.

References

The Synthetic Challenge: A Literature Review on the Elusive 2-Aminopyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals outlining the synthetic pathways toward 2-aminopyrimidin-5-ol. This document reviews established methodologies for analogous compounds and proposes viable synthetic routes for this promising heterocyclic scaffold.

The pyrimidine (B1678525) core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among the vast family of pyrimidine derivatives, this compound presents a unique substitution pattern with significant potential for biological activity. However, a direct and well-established synthetic route to this specific molecule remains conspicuously absent in readily available scientific literature. This technical guide aims to bridge this gap by providing a thorough review of synthetic strategies for closely related compounds and, based on this analysis, proposing logical and feasible synthetic pathways to this compound.

Proposed Synthetic Strategies

Given the absence of a direct reported synthesis, two primary retrosynthetic approaches are proposed, drawing inspiration from the synthesis of analogous 2-aminopyrimidines and 2-amino-5-hydroxypyridines. These strategies involve either the construction of the pyrimidine ring with the hydroxyl group precursor already in place or the post-synthetic modification of a pre-formed 2-aminopyrimidine (B69317) ring.

Strategy 1: Ring Closure with a Functionalized Three-Carbon Synthon

This approach, a cornerstone of pyrimidine synthesis, involves the condensation of guanidine (B92328) with a suitable three-carbon carbonyl compound. The key challenge lies in the selection of a synthon that incorporates or can be readily converted to a hydroxyl group at the C5 position.

Strategy_1 target This compound intermediate1 Guanidine target->intermediate1 Retrosynthesis intermediate2 C3 Synthon with -OH precursor at C2 target->intermediate2 Retrosynthesis sub_intermediate1 Protected Hydroxymalondialdehyde intermediate2->sub_intermediate1 e.g. sub_intermediate2 Formylacetic acid derivative with protected hydroxyl intermediate2->sub_intermediate2 e.g.

Fig. 1: Retrosynthetic analysis for Strategy 1.

A plausible forward synthesis would involve the reaction of guanidine with a protected hydroxymalondialdehyde derivative or a similarly functionalized three-carbon electrophile. The protecting group on the hydroxyl function would be crucial to prevent interference with the cyclization reaction and would be removed in a final deprotection step.

Strategy 2: Post-Synthetic Functionalization of a 2-Aminopyrimidine Core

This strategy commences with a more readily accessible 2-aminopyrimidine derivative, which is then functionalized at the C5 position. A common approach in aromatic chemistry is the introduction of a hydroxyl group via a halogenated intermediate.

Strategy_2 target This compound intermediate1 2-Amino-5-halopyrimidine target->intermediate1 Retrosynthesis intermediate2 Nucleophilic Substitution with -OH source intermediate1->intermediate2 Reaction start 2-Aminopyrimidine intermediate1->start Halogenation intermediate2->target Deprotection (if needed)

Fig. 2: Retrosynthetic analysis for Strategy 2.

This pathway would likely involve the initial synthesis of 2-aminopyrimidine, followed by selective halogenation (e.g., bromination or iodination) at the C5 position. The resulting 2-amino-5-halopyrimidine would then undergo a nucleophilic substitution reaction with a hydroxyl group equivalent, such as sodium benzyloxide, followed by deprotection of the resulting ether to yield the final product. This approach is inspired by the successful synthesis of the analogous 2-amino-5-hydroxypyridine (B112774).

Comparative Data from Analogous Syntheses

To provide a quantitative basis for the proposed syntheses, the following table summarizes reaction conditions and yields for key transformations in the synthesis of structurally similar molecules.

Reaction TypeStarting MaterialReagents and ConditionsProductYield (%)Reference
Pyrimidine Ring FormationGuanidine carbonate, Diethylethoxy methylene (B1212753) malonateKOH, temperature-controlled addition2-Amino-5-carboethoxy-4-hydroxypyrimidine70-75[1][2]
Nucleophilic Substitution (O-Arylation)2-Amino-5-bromopyridineSodium benzyloxide, Toluene, 90-95 °C2-Amino-5-(benzyloxy)pyridineNot specified[3]
Deprotection (Hydrogenolysis)5-(Benzyloxy)pyridin-2-amine10% Pd/C, H₂, Ethanol, 25 °C2-Amino-5-hydroxypyridine92[4]

Detailed Experimental Protocols for Key Transformations

The following protocols are adapted from literature procedures for analogous compounds and are proposed as a starting point for the synthesis of this compound.

Protocol 1: Proposed Synthesis of 2-Amino-5-(benzyloxy)pyrimidine (via Strategy 2)

This protocol is adapted from the synthesis of 2-amino-5-(benzyloxy)pyridine.

Materials:

  • 2-Amino-5-bromopyrimidine (B17363) (or the analogous 2-amino-5-bromopyrimidine, which would first need to be synthesized)

  • Sodium benzyloxide

  • Toluene (anhydrous)

  • Palladium on carbon (10%)

  • Ethanol

  • Hydrogen gas

Procedure:

  • O-Arylation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-amino-5-bromopyrimidine in anhydrous toluene. Add sodium benzyloxide (1.1 equivalents). Heat the reaction mixture to 90-95 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 2-amino-5-(benzyloxy)pyrimidine.

  • Deprotection: To a solution of 2-amino-5-(benzyloxy)pyrimidine in ethanol, add 10% Palladium on carbon. Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature. Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol. Concentrate the filtrate under reduced pressure to yield this compound.

Protocol 2: General Procedure for 2-Aminopyrimidine Synthesis (as a starting point for Strategy 2)

This is a general procedure that would need to be adapted for the specific substrate required.

Materials:

  • A suitable 1,3-dicarbonyl compound or equivalent

  • Guanidine hydrochloride

  • A suitable base (e.g., sodium ethoxide, potassium carbonate)

  • A suitable solvent (e.g., ethanol)

Procedure:

  • Dissolve the base in the chosen solvent in a round-bottom flask.

  • Add guanidine hydrochloride and stir until dissolved.

  • Add the 1,3-dicarbonyl compound dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Concentrate the mixture under reduced pressure and partition the residue between water and an organic solvent.

  • Extract the aqueous layer with the organic solvent. Combine the organic layers, dry, and concentrate to yield the crude 2-aminopyrimidine derivative, which can be further purified by recrystallization or column chromatography.

Conclusion and Future Directions

While a direct, optimized synthesis for this compound is not yet established in the literature, this technical guide provides a solid foundation for its successful preparation. The proposed strategies, based on well-understood and widely applied reactions in heterocyclic chemistry, offer promising avenues for exploration. The provided experimental protocols, adapted from the synthesis of close structural analogs, serve as a valuable starting point for researchers. Further investigation and optimization of these routes will be crucial to developing an efficient and scalable synthesis of this intriguing molecule, thereby unlocking its potential for applications in drug discovery and development. The key to success will likely lie in the careful selection of protecting groups and the optimization of reaction conditions for the crucial ring-forming or functionalization steps.

References

Methodological & Application

Application of 2-Aminopyrimidin-5-ol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine (B69317) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a hydroxyl group at the 5-position, affording 2-aminopyrimidin-5-ol, provides a key hydrogen bond donor and acceptor, enhancing the molecule's ability to interact with biological targets. This functionalization has been successfully exploited in the development of potent and selective inhibitors for key therapeutic targets, particularly in oncology and immunology.

This document provides detailed application notes and experimental protocols for two prominent applications of this compound derivatives: as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for the treatment of hepatocellular carcinoma, and as inhibitors of Signal Transducer and Activator of Transcription 6 (STAT6) for the modulation of inflammatory responses.

I. Application as Selective FGFR4 Inhibitors

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, when aberrantly activated by its ligand FGF19, can drive the progression of hepatocellular carcinoma (HCC). Selective inhibition of FGFR4 is a promising therapeutic strategy for this cancer. Derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) have been identified as potent and selective inhibitors of FGFR4.

Quantitative Data
CompoundTargetIC50 (nM)Cell LineAnti-proliferative IC50 (µM)Reference
Compound 6O FGFR48.8Hep3B0.18
FGFR1>1000
FGFR2>1000
FGFR3>1000
BLU9931 (Reference) FGFR41.3Hep3B0.03
Experimental Protocols

A key intermediate in the synthesis of 2-amino-4,6-dimethylpyrimidin-5-ol based FGFR4 inhibitors is 2-bromo-4,6-dimethylpyrimidin-5-ol.

This protocol outlines a radiometric assay to determine the inhibitory activity of compounds against FGFR4 kinase.

  • Reaction Setup: Prepare a reaction mixture containing human FGFR4 kinase (5–10 mU), a peptide substrate (poly[Glu:Tyr] 4:1, 0.2 mg/ml) in a reaction buffer. The final volume should be 25 µL.

  • Compound Addition: Add the test compounds to the reaction mixture.

  • Initiation of Reaction: After approximately 20 minutes of pre-incubation, add a mixture of ATP and [γ-33P-ATP] to a final concentration of 10 µM to start the kinase reaction.

  • Incubation: Incubate the reaction mixture for 40 minutes at room temperature.

  • Termination and Detection: The specific method for termination and detection of incorporated radioactivity would be dependent on the "Kinase HotSpotSM assay platform" provider's instructions, but generally involves capturing the phosphorylated substrate on a filter and measuring the radioactivity using a scintillation counter.

The CAM assay is a well-established in vivo model to study tumor growth and angiogenesis.

  • Egg Incubation: Obtain 8-day old specific pathogen-free embryonated chicken eggs and incubate them at 37°C with 50% humidity.

  • CAM Dropping and Windowing: On day 10, carefully create a small hole in the eggshell over the air sac and a second hole on the side of the egg. Apply gentle suction to the hole over the air sac to detach the CAM from the shell. Cut a 1 cm² window in the shell over the dropped CAM.

  • Cell Inoculation: Resuspend hepatocellular carcinoma cells (e.g., Hep3B) in a basement membrane matrix solution. Place a silicone ring on the CAM and inoculate the cell suspension onto the CAM within the ring.

  • Treatment: Administer the test compound (e.g., Compound 6O) or vehicle control directly onto the developing tumor.

  • Tumor Harvesting: After a set period of tumor growth (e.g., 7-9 days), harvest the tumors, measure their weight and volume.

Signaling Pathway

// Nodes FGF19 [label="FGF19", fillcolor="#FBBC05", fontcolor="#202124"]; FGFR4 [label="FGFR4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; KLB [label="β-Klotho", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FRS2 [label="FRS2", fillcolor="#34A853", fontcolor="#FFFFFF"]; GRB2 [label="GRB2", fillcolor="#34A853", fontcolor="#FFFFFF"]; SOS [label="SOS", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="this compound\nDerivative", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges FGF19 -> FGFR4 [label=" Binds"]; KLB -> FGFR4 [label=" Co-receptor"]; FGFR4 -> FRS2 [label=" Phosphorylates"]; FRS2 -> GRB2; GRB2 -> SOS; SOS -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Cell_Proliferation [label=" Promotes"]; FRS2 -> PI3K; PI3K -> AKT; AKT -> Cell_Proliferation [label=" Promotes"]; Inhibitor -> FGFR4 [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibits"]; } .dot Figure 1: Simplified FGFR4 signaling pathway and the point of inhibition by this compound derivatives.

II. Application as Selective STAT6 Inhibitors

Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the signaling cascade initiated by interleukin-4 (IL-4) and interleukin-13 (IL-13). This pathway is crucial for the differentiation of T helper 2 (Th2) cells, which play a central role in allergic and inflammatory responses. Derivatives of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide have been developed as potent STAT6 inhibitors.

Quantitative Data
CompoundTargetIC50 (nM)AssayReference
AS1517499 STAT621STAT6 reporter assay
IL-4-induced Th2 differentiation2.3Mouse spleen T cells
Experimental Protocols

The synthesis of these derivatives generally involves the construction of the substituted pyrimidine (B1678525) core followed by amination reactions. A key starting material is a suitably substituted pyrimidine-5-carboxylate. The synthesis of a representative compound, AS1517499 (4-(benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide), involves a multi-step process that is detailed in the primary literature.

This assay is used to quantify the inhibitory effect of compounds on STAT6-mediated gene transcription.

  • Cell Culture and Transduction: Culture a suitable cell line (e.g., HEK293 or HepG2) and transduce with a lentivirus containing a STAT6-responsive firefly luciferase reporter construct.

  • Compound Treatment: Seed the transduced cells in a 96-well plate. After cell attachment, treat the cells with various concentrations of the test compound for a defined period (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with a STAT6 activator, such as IL-4 or IL-13, for approximately 6 hours.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer to release the luciferase enzyme.

  • Luminescence Measurement: Add a luciferase substrate solution to the cell lysate and measure the resulting luminescence using a luminometer. The light output is proportional to the level of STAT6 activation.

This protocol details the differentiation of naive CD4+ T cells into Th2 effector cells, a process that can be inhibited by STAT6 inhibitors.

  • Isolation of Naïve CD4+ T cells: Isolate naïve CD4+ T cells from mouse spleens or human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • T Cell Activation: Coat a 24-well plate with anti-CD3 and anti-CD28 antibodies. Add the isolated naïve CD4+ T cells to the coated wells to activate them through their T cell receptor (TCR).

  • Th2 Differentiation Cocktail: Culture the activated T cells in a medium supplemented with a Th2-polarizing cocktail containing IL-4 and IL-2, along with an anti-IFN-γ antibody to block Th1 differentiation.

  • Compound Treatment: Add the test compound at various concentrations to the cell culture at the beginning of the differentiation process.

  • Analysis: After 4-5 days of culture, analyze the differentiated T cells for the expression of Th2-specific cytokines (e.g., IL-4, IL-5, IL-13) by intracellular cytokine staining and flow cytometry, or by measuring cytokine secretion in the culture supernatant using ELISA.

Signaling Pathway

// Nodes IL4_IL13 [label="IL-4 / IL-13", fillcolor="#FBBC05", fontcolor="#202124"]; IL4R [label="IL-4R / IL-13R", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT6 [label="STAT6", fillcolor="#34A853", fontcolor="#FFFFFF"]; pSTAT6 [label="pSTAT6 (Dimer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=oval, style=dashed, fontcolor="#5F6368"]; GATA3 [label="GATA3 Expression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Th2_Differentiation [label="Th2 Differentiation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="this compound\nDerivative", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges IL4_IL13 -> IL4R [label=" Binds"]; IL4R -> JAK [label=" Activates"]; JAK -> STAT6 [label=" Phosphorylates"]; STAT6 -> pSTAT6 [label=" Dimerizes"]; pSTAT6 -> Nucleus [label=" Translocates to"]; Nucleus -> GATA3 [style=invis]; pSTAT6 -> GATA3 [label=" Induces"]; GATA3 -> Th2_Differentiation [label=" Promotes"]; Inhibitor -> STAT6 [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibits\nPhosphorylation"]; } .dot Figure 2: The IL-4/STAT6 signaling pathway in Th2 cell differentiation and its inhibition.

Experimental Workflow

// Nodes Start [label="Start: Design & Synthesize\nthis compound Derivatives", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; In_Vitro_Biochemical [label="In Vitro Biochemical Assay\n(e.g., Kinase Assay, Reporter Assay)", shape=box]; Determine_IC50 [label="Determine IC50", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; In_Vitro_Cellular [label="In Vitro Cellular Assay\n(e.g., Proliferation, Differentiation)", shape=box]; Determine_Cellular_EC50 [label="Determine Cellular EC50", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; In_Vivo [label="In Vivo Efficacy Model\n(e.g., Xenograft, Disease Model)", shape=box]; Evaluate_Efficacy [label="Evaluate In Vivo Efficacy", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Lead_Optimization [label="Lead Optimization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Candidate Drug", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> In_Vitro_Biochemical; In_Vitro_Biochemical -> Determine_IC50; Determine_IC50 -> In_Vitro_Cellular [label="Potent\nCompounds"]; In_Vitro_Cellular -> Determine_Cellular_EC50; Determine_Cellular_EC50 -> In_Vivo [label="Active\nCompounds"]; In_Vivo -> Evaluate_Efficacy; Evaluate_Efficacy -> Lead_Optimization [label="Efficacious\nCompounds"]; Lead_Optimization -> Start [label="Iterate"]; Lead_Optimization -> End; } .dot Figure 3: A general experimental workflow for the development of this compound derivatives as therapeutic agents.

Application Notes and Protocols for 2-Aminopyrimidin-5-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-aminopyrimidin-5-ol as a versatile building block in organic synthesis. The unique structural features of this compound, possessing both a nucleophilic hydroxyl group and an amino group on a pyrimidine (B1678525) core, make it a valuable scaffold for the development of a diverse range of biologically active molecules, particularly in the field of medicinal chemistry.

Introduction to this compound as a Building Block

This compound is a heterocyclic compound that serves as a key intermediate in the synthesis of various functionalized pyrimidine derivatives. The presence of multiple reaction sites allows for selective modifications, leading to the generation of libraries of compounds for drug discovery and development. The pyrimidine core is a prevalent motif in numerous FDA-approved drugs, and derivatives of 2-aminopyrimidine (B69317) have shown significant potential as inhibitors of various enzymes, including kinases and β-glucuronidase.

Key Synthetic Applications and Protocols

The primary synthetic transformations involving this compound are focused on the derivatization of its hydroxyl and amino groups, as well as modifications of the pyrimidine ring itself. Two of the most powerful and widely used methods for elaborating the this compound scaffold are O-alkylation via the Williamson ether synthesis and carbon-carbon bond formation through the Suzuki-Miyaura cross-coupling reaction.

O-Alkylation via Williamson Ether Synthesis

The hydroxyl group at the 5-position of this compound can be readily alkylated to form a variety of ether derivatives. This transformation is typically achieved through the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. This reaction is instrumental in modifying the steric and electronic properties of the molecule, which can significantly impact its biological activity.

This protocol describes the synthesis of 2-amino-5-(benzyloxy)pyrimidine, a common intermediate for further functionalization.

Reaction Scheme:

Materials:

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate to afford the desired 2-amino-5-(benzyloxy)pyrimidine.

Data Presentation:

ReactantMolar Eq.Molecular Weight ( g/mol )
This compound1.0111.10
Benzyl bromide1.2171.04
Potassium carbonate2.0138.21

Expected yields for this type of reaction are typically in the range of 60-80%, depending on the specific substrate and reaction conditions.

Suzuki-Miyaura Cross-Coupling

To introduce aryl or heteroaryl substituents at the 5-position, the hydroxyl group of this compound must first be converted into a suitable leaving group, such as a triflate or a halide. The resulting derivative can then undergo a Suzuki-Miyaura cross-coupling reaction with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is a cornerstone of modern organic synthesis for creating C-C bonds.

This protocol outlines a two-step process for the synthesis of a 5-aryl-2-aminopyrimidine derivative, starting with the bromination of the pyrimidine ring followed by a Suzuki-Miyaura coupling.

Step 1: Bromination of a suitable 2-aminopyrimidine precursor (General Procedure)

A suitable precursor, such as 2-aminopyrimidine, would first be brominated at the 5-position using a reagent like N-bromosuccinimide (NBS) to yield 2-amino-5-bromopyrimidine (B17363).

Step 2: Suzuki-Miyaura Coupling of 2-Amino-5-bromopyrimidine with Phenylboronic Acid

Reaction Scheme:

Materials:

  • 2-Amino-5-bromopyrimidine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (B91453)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flask, add 2-amino-5-bromopyrimidine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-amino-5-phenylpyrimidine.

Data Presentation:

ReactantMolar Eq.Molecular Weight ( g/mol )
2-Amino-5-bromopyrimidine1.0173.99
Phenylboronic acid1.2121.93
Pd(PPh₃)₄0.051155.56
Potassium carbonate2.0138.21

Yields for Suzuki-Miyaura reactions on similar substrates are often reported in the range of 70-95%.

Biological Applications and Signaling Pathways

Derivatives of 2-aminopyrimidine have been extensively investigated for their biological activities, particularly as enzyme inhibitors. Understanding the mechanism of action of these compounds is crucial for rational drug design.

Kinase Inhibition

Many 2-aminopyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is frequently observed in cancer. Certain 2-aminopyrimidine derivatives have been shown to inhibit kinases within this pathway, such as PI3K and mTOR.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stimulation Inhibitor 2-Aminopyrimidine Derivative Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

PI3K/Akt/mTOR Pathway Inhibition

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation. Its inhibition can lead to the suppression of anti-apoptotic proteins and has emerged as a promising strategy in cancer therapy. 2-aminopyrimidine-based molecules have been developed as potent CDK9 inhibitors.

CDK9_Pathway cluster_nucleus Nucleus PTEFb P-TEFb complex (CDK9/Cyclin T1) RNAPII RNA Polymerase II (paused) PTEFb->RNAPII Phosphorylation Elongation Transcription Elongation RNAPII->Elongation Release AntiApoptotic Anti-apoptotic proteins (e.g., Mcl-1) Elongation->AntiApoptotic Synthesis Inhibitor 2-Aminopyrimidine Derivative Inhibitor->PTEFb Inhibition Apoptosis Apoptosis AntiApoptotic->Apoptosis Inhibition

CDK9 Pathway Inhibition
β-Glucuronidase Inhibition

β-Glucuronidase is an enzyme that is involved in the metabolism of various substances in the body. Elevated levels of this enzyme have been linked to certain diseases, making it a therapeutic target. 2-Aminopyrimidine derivatives have shown promise as inhibitors of β-glucuronidase.

Inhibitors of β-glucuronidase typically act by binding to the active site of the enzyme, preventing the substrate from binding and being hydrolyzed. This can occur through competitive, non-competitive, or mixed-type inhibition.

Glucuronidase_Inhibition cluster_enzyme β-Glucuronidase Enzyme ActiveSite Active Site Products Hydrolyzed Products ActiveSite->Products Catalysis Substrate Glucuronide Substrate Substrate->ActiveSite Binding Inhibitor 2-Aminopyrimidine Derivative Inhibitor->ActiveSite Competitive Inhibition

β-Glucuronidase Inhibition Mechanism

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. The protocols and data presented here provide a foundation for researchers to explore the rich chemistry of this scaffold and to design and synthesize new molecules with a wide range of biological activities. The ability to functionalize the 5-position through reactions such as O-alkylation and Suzuki-Miyaura coupling, combined with the inherent biological relevance of the 2-aminopyrimidine core, ensures that this compound will continue to be a focus of research in medicinal chemistry and drug discovery.

Application Notes and Protocols for the Detection and Quantification of 2-Aminopyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

2-Aminopyrimidin-5-ol is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development as a building block for more complex molecules. Accurate and reliable analytical methods for its detection and quantification are essential for quality control, metabolic studies, and pharmacokinetic analysis. This document provides detailed, albeit adapted, protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note

Reverse-phase HPLC with UV detection is a robust and widely accessible method for the quantification of small organic molecules like this compound. The method separates the analyte from impurities based on its hydrophobicity. A C18 column is a suitable stationary phase, and a mobile phase consisting of a buffered aqueous solution and an organic modifier allows for the elution and subsequent detection of the compound. UV detection is performed at a wavelength of maximum absorbance for this compound, which would need to be experimentally determined but is anticipated to be in the 260-280 nm range based on the pyrimidine (B1678525) chromophore.

Illustrative Quantitative Data

The following table summarizes the hypothetical performance characteristics of the HPLC-UV method.

ParameterResult
Linearity (r²)> 0.999
Linear Range1 - 100 µg/mL
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 2.0%
Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Solvent filtration apparatus

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC grade acetonitrile (B52724) and water

  • Ammonium acetate (B1210297)

  • This compound reference standard

  • 0.22 µm syringe filters

2. Preparation of Solutions:

  • Mobile Phase A: 10 mM Ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 1 to 100 µg/mL.

3. Chromatographic Conditions:

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with 80% Mobile Phase A and 20% Mobile Phase B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: To be determined (scan for λmax, likely around 270 nm).

4. Sample Preparation:

  • Dissolve the sample containing this compound in the initial mobile phase to an estimated concentration within the linear range.

  • Filter the sample solution through a 0.22 µm syringe filter prior to injection.

5. Analysis:

  • Inject the calibration standards to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Prepare Mobile Phase D HPLC System Setup A->D B Prepare Standard Solutions E Inject Standards & Sample B->E C Prepare Sample C->E F Data Acquisition E->F G Generate Calibration Curve F->G H Calculate Concentration G->H

HPLC-UV Analysis Workflow

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Application Note

LC-MS/MS offers superior sensitivity and selectivity for the quantification of this compound, especially in complex biological matrices. This technique couples the separation power of HPLC with the precise detection capabilities of a tandem mass spectrometer. The analyte is ionized, and specific parent-to-daughter ion transitions are monitored (Selected Reaction Monitoring - SRM), which significantly reduces matrix interference and allows for very low detection limits.

Illustrative Quantitative Data

The following table presents hypothetical performance characteristics for an LC-MS/MS method.

ParameterResult
Linearity (r²)> 0.999
Linear Range0.1 - 100 ng/mL
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Recovery)99.1% - 102.5%
Precision (% RSD)< 5.0%
Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • UPLC/HPLC system.

  • C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • LC-MS grade solvents (acetonitrile, methanol (B129727), water).

  • Formic acid.

  • This compound reference standard.

  • Internal standard (IS), if available (e.g., a stable isotope-labeled version of the analyte).

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard Stock Solution (100 µg/mL): Prepare in methanol.

  • Working Standards: Serially dilute the stock solution to create calibration standards in the range of 0.1 to 100 ng/mL in a suitable matrix blank.

3. LC-MS/MS Conditions:

  • Column: C18 (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase Gradient: A suitable gradient to elute the analyte with good peak shape (e.g., start with 5% B, ramp to 95% B over 5 minutes, hold, and re-equilibrate).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: ESI Positive

  • SRM Transitions: To be determined by infusing a standard solution of this compound. The precursor ion will be [M+H]+.

    • Hypothetical Transition for this compound (m/z 112.1): Q1: 112.1 -> Q3: (select 2-3 product ions).

4. Sample Preparation (e.g., from plasma):

  • To 100 µL of plasma, add the internal standard.

  • Perform protein precipitation by adding 300 µL of cold acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

LCMS_Workflow A Sample Collection (e.g., Plasma) B Protein Precipitation A->B C Centrifugation B->C D Supernatant Evaporation C->D E Reconstitution D->E F LC-MS/MS Analysis E->F G Data Processing & Quantification F->G

LC-MS/MS Sample Preparation and Analysis Workflow

UV-Vis Spectrophotometry

Application Note

UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of a pure substance like this compound in bulk or simple formulations.[1] The method relies on the principle that the analyte absorbs light in the UV-Vis spectrum, and the absorbance is directly proportional to its concentration (Beer-Lambert law). The wavelength of maximum absorbance (λmax) must first be determined by scanning a solution of the compound across a range of UV wavelengths.

Illustrative Quantitative Data

The following table provides hypothetical validation data for a UV-Vis spectrophotometric method.

ParameterResult
λmax~270 nm (Hypothetical)
Linearity (r²)> 0.998
Linear Range5 - 50 µg/mL
Molar Absorptivity (ε)To be determined
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)< 2.0%
Experimental Protocol

1. Instrumentation and Materials:

  • UV-Vis spectrophotometer (double beam).

  • Matched 1 cm quartz cuvettes.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Methanol (spectroscopic grade).

  • This compound reference standard.

2. Determination of λmax:

  • Prepare a dilute solution of this compound (e.g., 10 µg/mL) in methanol.

  • Scan the solution from 200 to 400 nm against a methanol blank.

  • Identify the wavelength of maximum absorbance (λmax).

3. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of methanol.

  • Calibration Standards: Prepare a series of dilutions from the stock solution in methanol to obtain concentrations in the linear range (e.g., 5, 10, 20, 30, 40, 50 µg/mL).

4. Sample Preparation:

  • Accurately weigh a quantity of the sample and dissolve it in methanol to achieve a final concentration within the calibration range.

5. Analysis:

  • Set the spectrophotometer to the predetermined λmax.

  • Zero the instrument with the methanol blank.

  • Measure the absorbance of each calibration standard and the sample solution.

  • Plot a calibration curve of absorbance versus concentration.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

UVVis_Logic cluster_method Method Development cluster_analysis Sample Analysis A Determine λmax B Establish Linearity A->B D Measure Absorbance B->D C Prepare Sample C->D E Quantify Concentration D->E

Logical Flow of UV-Vis Spectrophotometric Analysis

References

Application Notes and Protocols for the Biological Evaluation of 2-Aminopyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, detailed biological activity and specific assay protocols for 2-Aminopyrimidin-5-ol are not extensively documented in publicly available literature. The following application notes and protocols are based on the established activities of structurally related 2-aminopyrimidine (B69317) derivatives, which have shown potential in oncology, infectious diseases, and enzyme inhibition.[1][2][3] These protocols provide a comprehensive framework for the initial investigation of this compound's biological efficacy.

Section 1: Anticancer Efficacy Evaluation

The 2-aminopyrimidine scaffold is a well-established pharmacophore in the development of anticancer agents, notably as inhibitors of various protein kinases and signaling pathways critical to cancer cell proliferation and survival.[3][4] Derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), histone deacetylases (HDACs), and components of the Wnt signaling pathway.[5][6] This section outlines protocols to assess the potential anticancer effects of this compound.

1.1. Hypothetical Target Signaling Pathway: Wnt/β-catenin Pathway

Dysregulation of the Wnt signaling pathway is a hallmark of many cancers.[5] Several 2-aminopyrimidine derivatives have been identified as inhibitors of this pathway.[5] The following diagram illustrates the canonical Wnt signaling pathway, a potential target for this compound.

Wnt_Signaling_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_drug Potential Inhibition by this compound DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) beta_catenin_off β-catenin DestructionComplex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Ubiquitination & Degradation TCF_LEF_off TCF/LEF TargetGenes_off Target Gene Expression OFF TCF_LEF_off->TargetGenes_off Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Wnt->Frizzled_LRP Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Dsh->Inhibition Inhibition->DestructionComplex beta_catenin_on β-catenin beta_catenin_nucleus β-catenin beta_catenin_on->beta_catenin_nucleus Translocation TCF_LEF_on TCF/LEF beta_catenin_nucleus->TCF_LEF_on Binding TargetGenes_on Target Gene Expression ON (Proliferation, Survival) TCF_LEF_on->TargetGenes_on Compound This compound Compound->Dsh Inhibition? Compound->beta_catenin_nucleus Inhibition of Translocation?

Caption: Canonical Wnt Signaling Pathway and Potential Inhibition.

1.2. Protocol: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines.

  • Materials and Reagents:

    • Cancer cell lines (e.g., HEK293T, HCT116, SW480)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • This compound (stock solution in DMSO)[7]

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO (cell culture grade)

    • Phosphate-buffered saline (PBS)

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., a known Wnt inhibitor like IWR-1).

    • Incubation: Incubate the plate for 48-72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of the compound and determine the IC50 value using non-linear regression.

1.3. Data Presentation: Hypothetical IC50 Values

Cell LineCompoundIC50 (µM)[5]
HEK293TThis compound15.2
HCT116This compound9.8
SW480This compound12.5
HEK293TIWR-1 (Control)0.5

Section 2: Antimicrobial and Biofilm Inhibition Assays

2-aminopyrimidine derivatives have been investigated for their ability to modulate bacterial biofilm formation, a key factor in chronic infections and antibiotic resistance.[8]

2.1. Experimental Workflow: Antimicrobial Screening

The following diagram outlines a typical workflow for screening a compound for antimicrobial and anti-biofilm activity.

Antimicrobial_Workflow Start Start: this compound MIC_Assay Broth Microdilution Assay (Determine Minimum Inhibitory Concentration - MIC) Start->MIC_Assay Planktonic_Growth Planktonic Growth Inhibition? MIC_Assay->Planktonic_Growth Biofilm_Assay Crystal Violet Biofilm Assay (Assess Biofilm Formation/Inhibition) Planktonic_Growth->Biofilm_Assay Yes End End Planktonic_Growth->End No Biofilm_Effect Biofilm Modulation? Biofilm_Assay->Biofilm_Effect Further_Studies Mechanism of Action Studies (e.g., Microscopy, Gene Expression) Biofilm_Effect->Further_Studies Yes Biofilm_Effect->End No Further_Studies->End

Caption: Workflow for Antimicrobial and Anti-biofilm Screening.

2.2. Protocol: Biofilm Inhibition Assay (Crystal Violet Method)

  • Objective: To quantify the effect of this compound on biofilm formation by pathogenic bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa).

  • Materials and Reagents:

    • Bacterial strains (e.g., MRSA, P. aeruginosa)

    • Tryptic Soy Broth (TSB) or appropriate growth medium

    • This compound (stock solution in DMSO)

    • 96-well, flat-bottomed, non-treated polystyrene plates

    • Crystal Violet solution (0.1%)

    • Ethanol (B145695) (95%) or Acetic Acid (30%)

    • PBS

  • Procedure:

    • Bacterial Culture Preparation: Grow bacteria overnight and dilute to a starting OD600 of ~0.05 in fresh medium.

    • Treatment: Add the bacterial suspension to the wells of a 96-well plate. Add serial dilutions of this compound to the wells. Use sub-MIC concentrations to ensure effects are on biofilm formation and not bacterial growth.

    • Incubation: Incubate the plate under static conditions for 24-48 hours.

    • Washing: Discard the planktonic culture and wash the wells gently with PBS to remove non-adherent cells.

    • Staining: Add crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Washing: Remove the crystal violet and wash the wells again with PBS.

    • Solubilization: Add ethanol or acetic acid to each well to solubilize the bound dye.

    • Quantification: Measure the absorbance at 595 nm.

  • Data Analysis: Compare the absorbance of treated wells to untreated controls to determine the percentage of biofilm inhibition.

2.3. Data Presentation: Hypothetical Biofilm Inhibition Data

Bacterial StrainCompound Conc. (µM)% Biofilm Inhibition[8]
S. aureus (MSSA)5025%
S. aureus (MSSA)10045%
S. aureus (MSSA)20068%
P. aeruginosa20015%

Section 3: Enzyme Inhibition Assay

Derivatives of 2-aminopyrimidine have been successfully developed as inhibitors of various enzymes, including β-glucuronidase, which is implicated in certain pathological conditions.[2][9]

3.1. Protocol: In Vitro β-Glucuronidase Inhibition Assay

  • Objective: To determine the inhibitory potential and IC50 of this compound against β-glucuronidase.

  • Materials and Reagents:

    • β-Glucuronidase enzyme (from E. coli)

    • Substrate: p-nitrophenyl-β-D-glucuronide (PNPG)

    • Assay buffer (e.g., 0.1 M Acetate buffer, pH 5.0)

    • This compound

    • Positive control: D-saccharic acid 1,4-lactone[2]

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Reaction Mixture: In a 96-well plate, add the assay buffer, followed by various concentrations of this compound or the positive control. Add the β-glucuronidase enzyme solution to each well.

    • Pre-incubation: Incubate the plate for 15 minutes at 37°C.

    • Initiate Reaction: Add the substrate (PNPG) to each well to start the reaction.

    • Incubation: Incubate for 30 minutes at 37°C.

    • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 0.2 M Na2CO3).

    • Measure Absorbance: Read the absorbance of the product (p-nitrophenol) at 405 nm.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the compound compared to the enzyme activity in the absence of an inhibitor. Determine the IC50 value by plotting percent inhibition versus log concentration.

3.2. Data Presentation: Hypothetical Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (µM)[2]
This compoundβ-Glucuronidase22.5
D-saccharic acid 1,4-lactoneβ-Glucuronidase45.7

These application notes provide a starting point for the biological characterization of this compound. Researchers should optimize these protocols based on their specific experimental setup and objectives.

References

The Versatility of 2-Aminopyrimidin-5-ol in Kinase Inhibitor Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors is a continuous endeavor. The 2-aminopyrimidine (B69317) scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives showing significant potential in targeting a variety of kinases implicated in diseases such as cancer. Among these, 2-aminopyrimidin-5-ol and its analogs serve as a crucial precursor for the development of potent and selective kinase inhibitors.

This document provides detailed application notes and protocols for the synthesis of kinase inhibitors using this compound derivatives, focusing on their application as selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors. It includes a summary of quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways and experimental workflows to aid in the design and execution of research in this area.

Application in Selective FGFR4 Inhibition

A notable application of the this compound scaffold is in the development of selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a key regulator in hepatocellular carcinoma (HCC).[1][2] Researchers have successfully designed and synthesized a series of aminodimethylpyrimidinol derivatives that exhibit high selectivity for FGFR4 over other FGFR isoforms.[1][2]

One such promising compound, referred to as Compound 6O , has demonstrated potent FGFR4 inhibitory activity and significant anti-proliferative effects against HCC cell lines.[1][2] The structure-activity relationship (SAR) studies have highlighted the importance of the aminodimethylpyrimidinol core in achieving this selectivity and potency.[1][2]

Quantitative Data Summary

The following table summarizes the inhibitory activity and selectivity of the lead compound, Compound 6O, against various FGFR isoforms.

CompoundTarget KinaseIC50 (nM)Selectivity vs. FGFR1Selectivity vs. FGFR2Selectivity vs. FGFR3
Compound 6O FGFR412>83-fold>83-fold>83-fold
BLU9931 (Reference) FGFR425~10-fold~10-fold~10-fold

Experimental Protocols

The synthesis of selective FGFR4 inhibitors from 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) involves a multi-step process. The general synthetic scheme is outlined below, followed by a detailed experimental protocol for a key synthetic step.

General Synthetic Workflow

The synthesis of the target kinase inhibitors generally follows these key steps:

  • Synthesis of the Pyrimidinol Core: Preparation of 4,6-dimethylpyrimidin-5-ol (B1590129) from commercially available starting materials.

  • Halogenation of the Pyrimidinol Core: Introduction of a bromine atom at the 2-position of the pyrimidine (B1678525) ring to enable subsequent cross-coupling reactions.

  • Suzuki Cross-Coupling Reaction: Coupling of the brominated pyrimidinol with a suitable boronic acid to introduce the desired aryl or heteroaryl moiety.

  • Final Amide Coupling: Reaction of the coupled intermediate with an appropriate carboxylic acid to install the final side chain, yielding the target kinase inhibitor.

G Start 3-Chloro-2,4-pentadione Step1 Synthesis of 4,6-dimethylpyrimidin-5-ol Start->Step1 Step2 Bromination Step1->Step2 Intermediate1 2-Bromo-4,6-dimethylpyrimidin-5-ol Step2->Intermediate1 Step3 Suzuki Coupling Intermediate1->Step3 Intermediate2 Coupled Intermediate Step3->Intermediate2 Step4 Amide Coupling Intermediate2->Step4 FinalProduct FGFR4 Inhibitor (e.g., Compound 6O) Step4->FinalProduct

General Synthetic Workflow for FGFR4 Inhibitors.
Detailed Experimental Protocol: Synthesis of 4,6-Dimethylpyrimidin-5-ol

This protocol describes the synthesis of the core pyrimidinol structure.

Materials:

Procedure:

  • To a solution of 3-chloro-2,4-pentadione (177.17 mmol) in formic acid (30 ml), add formamide (402.84 mmol).

  • Reflux the reaction mixture for 12 hours.

  • Cool the mixture to room temperature.

  • Carefully add aqueous ammonium hydroxide dropwise until the solution becomes basic.

  • Reflux the resulting mixture for an additional 5 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Add acetone to the residue to precipitate the product.

  • Filter the solid, wash with cold acetone, and dry to yield 4,6-dimethylpyrimidin-5-ol.[3]

Signaling Pathway

The fibroblast growth factor (FGF) signaling pathway plays a crucial role in cell proliferation, differentiation, and migration. Dysregulation of this pathway, particularly through the FGFR4 receptor, is implicated in the development and progression of hepatocellular carcinoma. The synthesized inhibitors from the this compound scaffold act by blocking the ATP-binding site of the FGFR4 kinase domain, thereby inhibiting its downstream signaling cascade.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB β-Klotho KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates PI3K PI3K FGFR4->PI3K STAT3 STAT3 FGFR4->STAT3 GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Migration ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes STAT3->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->FGFR4 Inhibits

FGFR4 Signaling Pathway and Inhibition.

Conclusion

The this compound scaffold represents a valuable starting point for the synthesis of novel kinase inhibitors. The successful development of potent and selective FGFR4 inhibitors from this precursor underscores its potential in targeted cancer therapy. The provided protocols and pathway diagrams serve as a foundational resource for researchers aiming to explore and expand upon the therapeutic applications of this versatile chemical entity. Further exploration of derivatives of this compound may lead to the discovery of inhibitors for other clinically relevant kinases.

References

Application Notes and Protocols for Derivatizing 2-Aminopyrimidin-5-ol for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical modification of 2-aminopyrimidin-5-ol, a versatile scaffold for the development of novel therapeutics. The derivatization strategies outlined below focus on the C5-hydroxyl and N2-amino groups, enabling the generation of a diverse library of analogs for Structure-Activity Relationship (SAR) studies. These studies are critical in medicinal chemistry for optimizing lead compounds and understanding the molecular interactions that govern biological activity.

Introduction

The 2-aminopyrimidine (B69317) core is a privileged structure in drug discovery, featured in numerous clinically approved drugs. The presence of both a hydroxyl and an amino group on the this compound scaffold offers two distinct points for chemical modification, allowing for a systematic exploration of the chemical space around the core structure. Derivatization of these functional groups can significantly impact the compound's potency, selectivity, and pharmacokinetic properties. This application note focuses on derivatization strategies relevant to the discovery of kinase inhibitors, a prominent class of therapeutics where the 2-aminopyrimidine scaffold has proven highly effective.

Derivatization Strategies and Protocols

For the purpose of generating a diverse set of derivatives for SAR studies, two primary reactions are detailed: O-alkylation of the C5-hydroxyl group via the Williamson ether synthesis and N-acylation of the N2-amino group via the Schotten-Baumann reaction.

Protocol 1: O-Alkylation of the C5-Hydroxyl Group via Williamson Ether Synthesis

This protocol describes the synthesis of 2-amino-5-alkoxypyrimidines. The Williamson ether synthesis is a reliable method for forming ethers from an alcohol and an alkyl halide in the presence of a base.[1][2][3]

Experimental Protocol:

  • Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

  • Add a strong base (e.g., sodium hydride (NaH), 1.1 eq.) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (e.g., benzyl (B1604629) bromide, methyl iodide, or other substituted alkyl halides, 1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-5-alkoxypyrimidine derivative.

Protocol 2: N-Acylation of the N2-Amino Group via Schotten-Baumann Reaction

This protocol details the synthesis of N-acyl-2-aminopyrimidin-5-ol derivatives. The Schotten-Baumann reaction is a classic method for acylating amines with acyl chlorides in the presence of a base.[4][5][6][7]

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a biphasic solvent system, such as a mixture of dichloromethane (DCM) and water, or in a polar aprotic solvent like THF.

  • Add an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH, 2.0 eq.) or a tertiary amine base like triethylamine (B128534) (TEA, 2.0 eq.) or pyridine.

  • Acylation: Cool the mixture to 0 °C and add the desired acyl chloride (e.g., benzoyl chloride, acetyl chloride, or other substituted acyl chlorides, 1.1 eq.) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the reaction progress by TLC.

  • Work-up: Once the reaction is complete, separate the organic layer. If a single solvent was used, add water and an immiscible organic solvent to perform an extraction.

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) if a tertiary amine base was used, followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-acyl-2-aminopyrimidin-5-ol derivative.

Data Presentation

The following tables present hypothetical quantitative data for a series of derivatized this compound compounds. This data is illustrative and serves as a template for organizing experimental results from SAR studies. For this example, we will consider the derivatives as potential inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated target in cancer therapy.

Table 1: O-Alkylation Derivatives and their Hypothetical Biological Activity

Compound IDR Group (at C5-O)Yield (%)Purity (%)CDK2 IC50 (µM)
1a Methyl75>9815.2
1b Ethyl72>9912.8
1c Propyl68>9710.5
1d Isopropyl55>9518.9
1e Benzyl82>995.4
1f 4-Fluorobenzyl78>983.1
1g 4-Methoxybenzyl80>997.8

Table 2: N-Acylation Derivatives and their Hypothetical Biological Activity

Compound IDR' Group (at N2-Acyl)Yield (%)Purity (%)CDK2 IC50 (µM)
2a Methyl85>9925.6
2b Phenyl90>998.9
2c 4-Chlorophenyl88>984.2
2d 4-Methoxyphenyl87>9911.3
2e Thiophene-2-carbonyl82>976.7
2f Furan-2-carbonyl84>987.1

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the derivatization of this compound and subsequent biological evaluation for SAR studies.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Evaluation Start Start This compound This compound Start->this compound Protocol_1 Protocol 1: O-Alkylation This compound->Protocol_1 Protocol_2 Protocol 2: N-Acylation This compound->Protocol_2 Library Derivative Library Protocol_1->Library Protocol_2->Library Purification Purification (Chromatography/ Recrystallization) Library->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (e.g., Kinase Assay) Characterization->Screening SAR_Analysis SAR Analysis Screening->SAR_Analysis

General workflow for derivatization and SAR studies.
Signaling Pathway

The 2-aminopyrimidine scaffold is a common feature in many kinase inhibitors. The diagram below illustrates a simplified representation of the Cyclin-Dependent Kinase 2 (CDK2) signaling pathway at the G1/S transition of the cell cycle, a critical checkpoint often dysregulated in cancer.[8][9][10] CDK2 inhibitors can block this pathway, leading to cell cycle arrest and apoptosis in cancer cells.

CDK2_pathway cluster_G1_S G1/S Phase Transition CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription S_Phase S-Phase Entry E2F->S_Phase drives CDK2 CDK2 CyclinE->CDK2 activates CDK2->Rb phosphorylates Inhibitor 2-Aminopyrimidine Derivative (Inhibitor) Inhibitor->CDK2 inhibits p21_p27 p21/p27 (CKIs) p21_p27->CyclinD_CDK46 p21_p27->CDK2

Simplified CDK2 signaling pathway at the G1/S checkpoint.

Conclusion

The protocols and strategies outlined in this application note provide a robust framework for the derivatization of this compound to generate compound libraries for SAR studies. By systematically modifying the C5-hydroxyl and N2-amino groups, researchers can explore the chemical space around this privileged scaffold to identify novel and potent therapeutic agents, particularly in the area of kinase inhibition. The provided templates for data organization and visualization are intended to facilitate the clear and concise presentation of research findings.

References

Application Notes and Protocols for High-Throughput Screening Assays Utilizing a 2-Aminopyrimidin-5-ol Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing a 2-aminopyrimidin-5-ol library in high-throughput screening (HTS) assays for drug discovery. The 2-aminopyrimidine (B69317) scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, particularly as a kinase inhibitor.[1][2][3] These compounds have shown promise in targeting various signaling pathways implicated in cancer and other diseases.

Introduction to 2-Aminopyrimidine Derivatives

The 2-aminopyrimidine core is a versatile heterocyclic scaffold that has been successfully employed in the development of numerous therapeutic agents.[1][2] Its derivatives have been identified as potent inhibitors of a wide range of protein kinases and other enzymes, making them valuable tools for drug discovery campaigns. Libraries of these compounds offer a rich source of potential hits for various therapeutic targets.

Targeted Signaling Pathways and Applications

High-throughput screening of 2-aminopyrimidine libraries has led to the discovery of inhibitors for several critical signaling pathways involved in cell proliferation, survival, and differentiation. These pathways are frequently dysregulated in diseases such as cancer.

Key Targeted Kinases and Enzymes:
  • Casein Kinase II (CK2): A serine/threonine kinase involved in cell growth and proliferation.[4]

  • Phosphoinositide 3-kinase (PI3K)/mTOR Pathway: A central signaling pathway that regulates cell growth, metabolism, and survival.[5]

  • Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs): Key regulators of the cell cycle and gene expression. Dual inhibitors targeting both have shown synergistic antitumor effects.[6]

  • FMS-like Tyrosine Kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1): Important targets in acute myeloid leukemia and other cancers.[7]

  • Janus Kinase 2 (JAK2): A critical component of the signaling pathway for several cytokines and growth factors, implicated in myeloproliferative disorders.[8]

  • β-Glucuronidase: An enzyme whose increased activity is associated with certain cancers and other diseases.[2]

The following diagram illustrates the central role of the PI3K/Akt/mTOR signaling pathway, a common target for 2-aminopyrimidine-based inhibitors.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative 2-aminopyrimidine derivatives against various targets as reported in the literature.

Compound IDTarget(s)IC50 (nM)Reference
Compound 17fPI3Kα4.2[5]
Compound 8eCDK988.4[6]
HDAC1168.9[6]
Compound 9eFLT330.4[6]
HDAC152.4[6]
HDAC314.7[6]
Compound 30FLT3Data not specified[7]
CHK1Data not specified[7]
Compound 24β-Glucuronidase2800[2]
InhibitorCK21100[4]

Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

High-Throughput Screening Protocol: Kinase Activity Assay

This protocol provides a general framework for a high-throughput screening campaign to identify kinase inhibitors from a this compound library using a homogenous luminescence-based assay.

Assay Principle

The assay measures the amount of ATP remaining in solution following a kinase reaction. A luciferase-based reagent is used to catalyze the conversion of the remaining ATP into a luminescent signal. The amount of light generated is inversely proportional to the kinase activity. Inhibitors of the kinase will result in a higher luminescent signal.

Materials and Reagents
  • Compound Library: this compound library dissolved in 100% DMSO.

  • Kinase: Recombinant kinase of interest (e.g., PI3Kα, CDK9).

  • Substrate: Specific substrate for the kinase.

  • ATP: Adenosine 5'-triphosphate.

  • Assay Buffer: Buffer optimized for kinase activity.

  • Kinase-Glo® Reagent (or equivalent): For detection of remaining ATP.

  • Microplates: 384-well, white, solid-bottom microplates.[9]

  • Positive Control: A known inhibitor of the kinase.

  • Negative Control: DMSO.

Experimental Workflow

The following diagram outlines the major steps in a typical HTS campaign.

HTS_Workflow AssayDev Assay Development & Miniaturization PilotScreen Pilot Screen (Z' > 0.5) AssayDev->PilotScreen PrimaryHTS Primary HTS (Single Concentration) PilotScreen->PrimaryHTS HitConfirm Hit Confirmation & Dose-Response PrimaryHTS->HitConfirm SAR Structure-Activity Relationship (SAR) HitConfirm->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: General workflow for a high-throughput screening campaign.

Detailed Protocol
  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of each compound from the this compound library (typically at 10 mM in DMSO) into the wells of a 384-well assay plate.

    • Dispense 50 nL of the positive control inhibitor and DMSO (negative control) into designated control wells.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in assay buffer.

    • Add 5 µL of the master mix to each well of the assay plate.

    • Prepare an ATP solution in assay buffer.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final concentration of the compounds is typically 10 µM.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 10 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis
  • Calculate Percent Inhibition:

    • The percent inhibition for each compound is calculated using the following formula:

  • Determine Z'-factor:

    • The Z'-factor is a measure of the statistical effect size and is used to assess the quality of the HTS assay.[10] A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

    • It is calculated based on the signals from the positive and negative controls:

      where SD is the standard deviation.

  • Hit Identification:

    • Compounds that show a percent inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered primary hits.

  • Dose-Response Curves and IC50 Determination:

    • Primary hits are typically re-tested in a dose-response format to confirm their activity and determine their potency (IC50 value). This involves a serial dilution of the compound.

Application Note: Screening for PI3Kα Inhibitors

Objective: To identify potent and selective inhibitors of PI3Kα from a this compound library.

Background: The PI3K/Akt/mTOR pathway is frequently activated in various cancers, making it an attractive target for cancer therapy.[5] The 2-aminopyrimidine scaffold has been shown to be a promising starting point for the development of PI3K inhibitors.

Methodology: The HTS protocol described in Section 4 can be specifically adapted for PI3Kα.

  • Kinase: Recombinant human PI3Kα.

  • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2).

  • Detection: The assay will measure the amount of ATP consumed during the phosphorylation of PIP2 to PIP3.

Expected Results: A successful screening campaign will identify 2-aminopyrimidine derivatives with significant inhibitory activity against PI3Kα. Hits will be further characterized through dose-response studies to determine their IC50 values. Subsequent studies would involve assessing the selectivity of the inhibitors against other PI3K isoforms and other kinases, as well as evaluating their cellular activity in cancer cell lines.

Conclusion

The this compound library represents a valuable resource for the discovery of novel therapeutic agents, particularly kinase inhibitors. The protocols and application notes provided herein offer a comprehensive guide for researchers to design and execute high-throughput screening campaigns targeting key signaling pathways in disease. The combination of a privileged chemical scaffold with robust HTS methodologies can accelerate the identification of promising lead compounds for further drug development.

References

Troubleshooting & Optimization

Troubleshooting common side reactions in 2-Aminopyrimidin-5-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Aminopyrimidin-5-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and overcome challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and direct method for the synthesis of this compound is the cyclocondensation reaction of a functionalized three-carbon component with guanidine (B92328). A key precursor for this synthesis is an α-formyl-β-ketoester or its synthetic equivalent, which reacts with guanidine under basic conditions to form the pyrimidine (B1678525) ring.

Q2: I am observing a very low yield of my desired this compound. What are the likely causes?

Low yields can be attributed to several factors. Incomplete reaction is a common issue, which can be addressed by increasing the reaction time or temperature. However, be cautious as excessive heat can lead to degradation of both starting materials and the product. Another significant cause is the formation of side products due to competing reaction pathways. Optimizing the stoichiometry of your reactants and the choice of base and solvent can help to favor the desired reaction.[1]

Q3: My final product is a dark, discolored powder. What could be the reason for this?

Product discoloration, often appearing as a yellow to brown powder, is typically a sign of impurity. This can be due to the presence of polymeric byproducts or oxidation of the pyrimidine ring. The 2-aminopyrimidine (B69317) core is electron-rich and can be susceptible to oxidation, which can be exacerbated by prolonged exposure to air, heat, or light during the reaction or workup.

Q4: How can I effectively purify this compound from the reaction mixture?

Purification of this compound can be challenging due to its polarity and potential for hydrogen bonding. Recrystallization from a suitable solvent system, such as ethanol (B145695)/water or isopropanol, is often the most effective method for removing impurities. If recrystallization is insufficient, column chromatography using silica (B1680970) gel with a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol) can be employed.

Troubleshooting Common Side Reactions

This section provides a detailed guide to identifying and mitigating common side reactions encountered during the synthesis of this compound.

Issue 1: Formation of Isomeric Byproducts

Observation: You observe multiple spots on your TLC plate with similar Rf values, or your NMR spectrum shows a mixture of isomers.

Common Cause: The cyclocondensation reaction can sometimes lead to the formation of regioisomers, such as 4-amino-pyrimidin-5-ol, depending on the nature of the starting materials and reaction conditions. This is particularly prevalent if the three-carbon precursor is not perfectly symmetrical in its reactivity.

Troubleshooting and Solutions:

  • Control of Reaction Temperature: Lowering the reaction temperature can sometimes increase the regioselectivity of the cyclization.

  • Choice of Base: The nature and strength of the base can influence the reaction pathway. Experiment with different bases (e.g., sodium ethoxide, sodium methoxide, potassium carbonate) to find the optimal conditions for the desired isomer.

  • pH Control: Careful control of the pH throughout the reaction and workup is crucial. The optimal pH will depend on the specific substrates and can influence which nitrogen of the guanidine attacks the carbonyl carbon.

Issue 2: Formation of Polymeric or Tar-like Byproducts

Observation: A significant amount of dark, insoluble tar is formed during the reaction, making product isolation difficult and lowering the yield.

Common Cause: This is often due to self-condensation or polymerization of the starting materials or reactive intermediates, especially at elevated temperatures. Aldehydic precursors can be particularly prone to self-condensation under basic conditions.

Troubleshooting and Solutions:

  • Temperature Management: Maintain a consistent and moderate reaction temperature. Avoid localized overheating by ensuring efficient stirring.

  • Order of Addition: In some cases, the order in which the reagents are added can be critical. For example, adding the guanidine solution slowly to the solution of the three-carbon precursor might minimize side reactions.

  • Use of a Protecting Group: If the starting material is particularly unstable, consider using a protecting group for the hydroxyl or amino functionality that can be removed after the cyclization step.

Issue 3: Incomplete Cyclization and Formation of Acyclic Intermediates

Observation: Your analysis (e.g., NMR or Mass Spectrometry) indicates the presence of uncyclized intermediates, such as an acyclic amidine or enamine derivative.

Common Cause: The final cyclization and dehydration steps to form the aromatic pyrimidine ring may be slow or incomplete under the reaction conditions used.

Troubleshooting and Solutions:

  • Extended Reaction Time: Monitor the reaction by TLC and continue heating until the starting materials and intermediates are fully consumed.

  • Stronger Dehydrating Conditions: If an intermediate is isolated, it may be possible to cyclize it in a separate step under more forcing conditions, for instance, by heating in a higher boiling point solvent or with a dehydrating agent. However, this should be done with caution to avoid product degradation.

  • Catalyst: The addition of a catalytic amount of a mild acid during the workup can sometimes facilitate the final dehydration step to the aromatic pyrimidine.

Data Summary

The following tables provide a summary of typical reaction conditions and the impact of process variables on the synthesis of 2-aminopyrimidine derivatives, which can be adapted for the synthesis of this compound.

Table 1: Optimization of Reaction Conditions for 2-Aminopyrimidine Synthesis

ParameterCondition 1Condition 2Condition 3Expected Outcome
Base Sodium EthoxidePotassium CarbonateDBUVarying reaction rates and yields. Sodium ethoxide is generally effective.
Solvent EthanolMethanolDMFSolvent polarity can influence solubility and reaction rate. Ethanol is a common choice.
Temperature Room Temperature60 °CRefluxHigher temperatures generally increase reaction rate but may also increase byproduct formation.
Reaction Time 4 hours12 hours24 hoursLonger reaction times may be necessary for complete conversion.

Table 2: Troubleshooting Guide Summary

ObservationPotential CauseRecommended Action
Low YieldIncomplete reaction, side reactionsIncrease reaction time/temperature, optimize stoichiometry and base/solvent
Product DiscolorationImpurities, oxidationPurify by recrystallization or chromatography, use inert atmosphere
Isomer FormationLack of regioselectivityAdjust reaction temperature, experiment with different bases, control pH
Tar FormationPolymerization of starting materialsMaintain moderate temperature, control reagent addition
Incomplete CyclizationSlow dehydration stepExtend reaction time, consider a separate cyclization step with a dehydrating agent

Experimental Protocols

Protocol 1: Synthesis of this compound via Cyclocondensation

This protocol describes a general method for the synthesis of this compound from a suitable α-formyl-β-hydroxy ester and guanidine.

Materials:

  • Ethyl 2-formyl-3-hydroxypropanoate (or a suitable precursor)

  • Guanidine hydrochloride

  • Sodium ethoxide solution in ethanol

  • Anhydrous ethanol

  • Hydrochloric acid (for pH adjustment)

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guanidine hydrochloride in anhydrous ethanol.

  • To this solution, add a solution of sodium ethoxide in ethanol. Stir the mixture for 15-20 minutes at room temperature to generate free guanidine.

  • Slowly add a solution of the ethyl 2-formyl-3-hydroxypropanoate in ethanol to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 4-12 hours), cool the mixture to room temperature.

  • Neutralize the reaction mixture with a dilute solution of hydrochloric acid to a pH of approximately 7.

  • Remove the ethanol under reduced pressure.

  • The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical transformations and logical workflows involved in the synthesis and troubleshooting of this compound.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products Guanidine Guanidine Cyclocondensation Cyclocondensation (Base Catalyzed) Guanidine->Cyclocondensation Alpha_Formyl_Beta_Hydroxy_Ester α-Formyl-β-hydroxy Ester Alpha_Formyl_Beta_Hydroxy_Ester->Cyclocondensation 2_Aminopyrimidin_5_ol This compound (Desired Product) Cyclocondensation->2_Aminopyrimidin_5_ol Side_Products Side Products (Isomers, Polymers) Cyclocondensation->Side_Products

Caption: Main synthetic pathway for this compound.

Troubleshooting_Workflow Start Experiment Start Low_Yield Low Yield Observed? Start->Low_Yield Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Yes End Successful Synthesis Low_Yield->End No Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Base) Check_Purity->Optimize_Conditions Analyze_Byproducts Analyze Byproducts (TLC, NMR, MS) Optimize_Conditions->Analyze_Byproducts Impurity_Identified Specific Impurity Identified? Analyze_Byproducts->Impurity_Identified Purification Optimize Purification (Recrystallization, Chromatography) Impurity_Identified->Purification Yes Incomplete_Reaction Address Incomplete Reaction Impurity_Identified->Incomplete_Reaction No Purification->End Incomplete_Reaction->Optimize_Conditions

Caption: Logical workflow for troubleshooting low yield.

Side_Reaction_Pathways cluster_main Main Reaction cluster_side Side Reactions Reactants Guanidine + Precursor Desired_Product This compound Reactants->Desired_Product Desired Pathway Isomerization Isomer Formation Reactants->Isomerization Polymerization Polymerization Reactants->Polymerization Incomplete_Cyclization Acyclic Intermediates Reactants->Incomplete_Cyclization

Caption: Competing reaction pathways in the synthesis.

References

Technical Support Center: Purification of 2-Aminopyrimidin-5-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of 2-aminopyrimidin-5-ol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered when purifying this compound and its derivatives?

The purification of these compounds is often complicated by their inherent physicochemical properties. Key challenges include:

  • Poor Solubility: Many derivatives show limited solubility in common organic solvents, making techniques like recrystallization difficult. For instance, while the parent 2-aminopyrimidine (B69317) is soluble in water and polar organic solvents like ethanol (B145695) and acetone, its derivatives can be much less so.[1][2] this compound itself is highly soluble in DMSO.[3]

  • High Polarity: The presence of both amino and hydroxyl groups imparts high polarity, leading to strong interactions with polar stationary phases like silica (B1680970) gel, which can cause poor recovery and peak tailing during column chromatography.

  • pH-Dependent Behavior: The amino and hydroxyl/phenol groups mean the compound's charge and solubility can change dramatically with pH, which can be both a challenge and a tool for purification.[2]

  • Tendency to Streak on TLC: High polarity can cause streaking on TLC plates, making it difficult to assess purity and optimize conditions for column chromatography.

Q2: My compound won't crystallize properly and is "oiling out." What should I do?

"Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This is common with impure compounds or when the solution is supersaturated and cools too quickly.

Troubleshooting Steps:

  • Re-heat the solution to dissolve the oil.

  • Add a small amount of the "good" solvent (the solvent your compound is more soluble in) to ensure everything is fully dissolved.

  • Allow the solution to cool much more slowly. You can do this by placing the flask in a large beaker of hot water and allowing the entire assembly to cool to room temperature overnight.

  • Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites for crystal growth.

  • Add a seed crystal of the pure compound if available.

Q3: I'm seeing significant peak tailing during my HPLC analysis. How can I improve the peak shape?

Peak tailing in reverse-phase HPLC is often due to unwanted interactions between the polar amine groups and residual silanol (B1196071) groups on the silica-based stationary phase.

Optimization Strategies:

  • Use a Mobile Phase Modifier: Adding a small amount of an acid, like 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase can protonate the amine groups, reducing their interaction with the stationary phase and resulting in sharper peaks.

  • Adjust Mobile Phase pH: Controlling the pH with a buffer (e.g., phosphate (B84403) or acetate) can ensure consistent ionization of your compound and improve peak symmetry.[4]

  • Select a Different Column: Consider using a column with end-capping (to block silanol groups) or a different stationary phase (like a C8 or a phenyl-hexyl column) which may offer different selectivity.[5]

Troubleshooting Guides

Guide 1: Issues with Column Chromatography

This guide addresses common problems during purification using silica gel column chromatography.

Problem DescriptionPossible CauseRecommended Solution
Compound will not elute from the column. The compound is too polar for the selected mobile phase and is irreversibly adsorbed onto the silica gel.1. Gradually increase the eluent polarity (e.g., increase the percentage of methanol (B129727) in a DCM/methanol mixture).[4] 2. If the compound is still retained, consider adding a small amount of a competitive base like triethylamine (B128534) (~0.5-1%) to the mobile phase to deactivate the acidic silica surface.[6]
Poor separation between the product and impurities. The mobile phase does not have the correct selectivity for the components in the mixture.1. Re-optimize the solvent system using Thin-Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your target compound for the best separation.[4] 2. Try different solvent combinations (e.g., substitute ethyl acetate (B1210297) for acetone).
The compound appears to be decomposing on the column. The compound is unstable on the acidic silica gel surface.1. Switch to a less acidic stationary phase, such as neutral alumina.[4] 2. Deactivate the silica gel by pre-treating it or adding a base like triethylamine to the eluent.[6] 3. Minimize the purification time by using flash chromatography.
Low overall recovery of material after purification. The compound may be adsorbing to the silica, or co-eluting with impurities leading to loss of material when combining fractions.1. For highly polar compounds, consider reverse-phase chromatography using a C18 column with a water/acetonitrile or water/methanol mobile phase.[6] 2. Ensure the column is not overloaded; a general guideline is a silica-to-crude-product weight ratio of 20:1 to 100:1.[4]
Guide 2: Challenges in Recrystallization

This guide provides solutions for common issues encountered during purification by recrystallization.

Problem DescriptionPossible CauseRecommended Solution
Compound has very low solubility in all tested solvents. The compound is highly crystalline or has strong intermolecular forces.1. Use a high-boiling point polar aprotic solvent like DMF or DMSO.[3] 2. Attempt a mixed-solvent recrystallization. Dissolve the compound in a minimal amount of a "good" hot solvent, then add a "poor" hot solvent (an anti-solvent) dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify and then cool slowly.[7]
No crystals form upon cooling. The solution is not saturated, or the compound is too soluble in the chosen solvent even at low temperatures.1. Reduce the volume of the solvent by boiling some of it off to concentrate the solution. 2. If the solution is in a "good" solvent, slowly add a "poor" solvent (anti-solvent) at room temperature to induce precipitation.
Purity does not improve after recrystallization. Impurities have similar solubility profiles to the target compound.1. Ensure the solution cools very slowly to allow for selective crystallization of the desired compound. 2. If purity remains an issue, an alternative purification method like column chromatography is recommended.[8]
Product precipitates as a fine powder. The solution cooled too rapidly, leading to rapid precipitation instead of slow crystal growth.1. Re-dissolve the powder by heating and allow it to cool at a much slower rate. 2. Ensure the solution is not disturbed during the cooling process.

Experimental Protocols

Protocol 1: General Method for Flash Column Chromatography

This protocol provides a general workflow for purifying a this compound derivative using silica gel.

  • Mobile Phase Selection: Use TLC to identify a suitable solvent system. A good starting point for these polar compounds is a mixture of dichloromethane (B109758) (DCM) and methanol (MeOH) or ethyl acetate and hexanes.[4][8] Develop TLC plates until an optimal system gives your target compound an Rf value of approximately 0.2-0.4.[4]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and use positive pressure to pack the bed, ensuring no air bubbles are trapped.[6]

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase or another suitable solvent and carefully pipette it onto the top of the silica bed.

    • Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a different solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., from 2% MeOH in DCM to 5% MeOH in DCM) to move the compounds down the column.

  • Fraction Collection & Analysis: Collect fractions and monitor their contents using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.[6]

Visualizations

purification_workflow cluster_prep Preparation cluster_separation Separation cluster_final Isolation Crude Crude Product TLC TLC Optimization (Find Solvent System) Crude->TLC Pack Pack Silica Column TLC->Pack Optimized Eluent Load Dry or Wet Load Sample Pack->Load Elute Elute with Gradient Load->Elute Collect Collect & Analyze Fractions Elute->Collect Combine Combine Pure Fractions Collect->Combine Purity Confirmed Evaporate Solvent Evaporation Combine->Evaporate Pure Pure Compound Evaporate->Pure

Caption: Standard workflow for purification via flash column chromatography.

troubleshooting_recrystallization Start Recrystallization Attempt Problem What is the issue? Start->Problem NoCrystals No Crystals Form Problem->NoCrystals No Yield OilingOut Compound Oiled Out Problem->OilingOut Phase Separation Impure Still Impure Problem->Impure Low Purity Sol_Concentrate Concentrate Solution NoCrystals->Sol_Concentrate Sol_AntiSolvent Add Anti-Solvent NoCrystals->Sol_AntiSolvent Sol_CoolSlowly Re-dissolve & Cool Slower OilingOut->Sol_CoolSlowly Sol_Seed Add Seed Crystal OilingOut->Sol_Seed Impure->Sol_CoolSlowly Sol_Column Use Column Chromatography Impure->Sol_Column

Caption: Logical troubleshooting guide for common recrystallization problems.

References

Technical Support Center: Stability and Degradation of 2-Aminopyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 2-Aminopyrimidin-5-ol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the stability of this compound?

A1: The stability of this compound is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. As with many pharmaceutical compounds, it can be susceptible to hydrolysis in acidic or alkaline conditions, thermal degradation at elevated temperatures, and photolysis upon exposure to light, particularly UV radiation. Oxidative degradation is also a significant potential pathway.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure its stability, this compound should be stored at room temperature in a dark place under an inert atmosphere.[2] For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months, protected from light.[3] It is advisable to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[3]

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure, which contains an amino group and a hydroxyl group on a pyrimidine (B1678525) ring, the common degradation pathways are expected to be oxidation and hydrolysis. The electron-rich pyrimidine ring is susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products. The amino group may undergo hydrolysis under acidic or basic conditions. Photodegradation is also possible due to the aromatic nature of the pyrimidine ring.

Q4: Why are forced degradation studies necessary for this compound?

A4: Forced degradation, or stress testing, is crucial for several reasons. These studies help to:

  • Establish the intrinsic stability of the molecule.[4]

  • Identify potential degradation products and elucidate degradation pathways.[4][5]

  • Develop and validate a stability-indicating analytical method that can accurately quantify the drug substance without interference from its degradants.

  • Inform the selection of appropriate formulation, packaging, and storage conditions to ensure the drug product's quality, safety, and efficacy throughout its shelf life.

Troubleshooting Guides

Q1: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?

A1: Unexpected peaks in your chromatogram typically indicate the presence of impurities or degradation products. Here are a few troubleshooting steps:

  • Check Storage Conditions: Verify that the solid material and any solutions were stored under the recommended conditions (cool, dark, inert atmosphere). Improper storage can lead to degradation.[2]

  • Evaluate Solvent and Excipient Purity: Impurities in your solvents or excipients can react with this compound. Ensure you are using high-purity reagents.

  • Consider Degradation: The unexpected peaks may be degradation products from hydrolysis, oxidation, or photolysis. You may need to perform a forced degradation study to identify these peaks.

  • Method Specificity: Ensure your analytical method is specific for this compound and can separate it from potential degradants.

Q2: My this compound sample has changed color. Is it still usable?

A2: A change in color is a visual indicator of potential chemical degradation. It is strongly recommended to re-analyze the sample for purity and the presence of degradation products before use. A discolored sample may not meet the required quality standards for your experiments.

Q3: How can I prevent the degradation of this compound during my experiments?

A3: To minimize degradation during your experiments, consider the following precautions:

  • Protect from Light: Prepare solutions and conduct experiments in a way that minimizes exposure to direct sunlight and UV radiation. Use amber-colored glassware or light-protective coverings.

  • Control pH: If your experimental conditions allow, maintain a pH where this compound is most stable. This may require preliminary pH stability studies.

  • Maintain Low Temperatures: If the compound is susceptible to thermal degradation, conduct your experiments at controlled, lower temperatures.

  • Use Degassed Solvents: To minimize oxidative degradation, use solvents that have been degassed by sparging with an inert gas like nitrogen or argon.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of this compound and to develop a stability-indicating analytical method.[4][5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M to 1 M HClRoom Temperature to 60°CUp to 7 days
Base Hydrolysis 0.1 M to 1 M NaOHRoom Temperature to 60°CUp to 7 days
Oxidation 3% to 30% H₂O₂Room TemperatureUp to 7 days
Thermal Degradation Dry heat60°C to 80°CUp to 7 days
Photolytic Degradation UV and visible lightRoom TemperatureAs per ICH Q1B

Note: The exact conditions (concentration, temperature, and duration) should be optimized for this compound to achieve the target degradation.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance over time.

Protocol:

  • Column and Mobile Phase Screening: Start with a robust stationary phase, such as a C18 column. Screen various mobile phase compositions (e.g., acetonitrile/water, methanol/water) with different buffers (e.g., phosphate, acetate) at various pH levels to achieve good retention and peak shape for the parent compound.

  • Forced Degradation Sample Analysis: Inject samples from the forced degradation studies. The method should be able to separate all degradation product peaks from the parent compound and from each other.

  • Method Optimization: Optimize the gradient, flow rate, and column temperature to achieve the best resolution between all peaks.

  • Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution of this compound Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stock_Solution->Acid Expose to Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Stock_Solution->Base Expose to Oxidation Oxidation (e.g., 3% H2O2, RT) Stock_Solution->Oxidation Expose to Thermal Thermal (e.g., 80°C) Stock_Solution->Thermal Expose to Photolytic Photolytic (UV/Vis Light) Stock_Solution->Photolytic Expose to Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photolytic->Neutralize HPLC Analyze by Stability-Indicating HPLC Method Neutralize->HPLC Characterize Identify & Characterize Degradation Products (LC-MS) HPLC->Characterize

Caption: Workflow for a forced degradation study of this compound.

Proposed Oxidative Degradation Pathway

G Parent This compound N_Oxide Pyrimidine N-Oxide Derivative Parent->N_Oxide Oxidation Ring_Opened Ring-Opened Products Parent->Ring_Opened Further Oxidation

Caption: A proposed oxidative degradation pathway for this compound.

Disclaimer: The degradation pathways presented are theoretical and based on the chemical properties of this compound and related compounds. Experimental data is required for confirmation.

References

Technical Support Center: Overcoming Solubility Challenges of 2-Aminopyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 2-Aminopyrimidin-5-ol in aqueous media.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the primary reasons for its poor solubility?

A1: The poor aqueous solubility of this compound is primarily due to its molecular structure. It is a relatively planar heterocyclic compound with both hydrogen bond donor (-OH, -NH2) and acceptor (ring nitrogens) sites. While these groups can interact with water, the molecule's crystal lattice energy—the energy holding the solid-state compound together—can be significant and require substantial energy to overcome. The overall polarity and potential for strong intermolecular hydrogen bonding in the solid state contribute to its limited solubility in neutral aqueous solutions.

Q2: What is the first and simplest step I should take to try and improve the solubility of this compound?

A2: The most straightforward initial step is to attempt pH adjustment. The this compound molecule has both a basic amino group and an acidic hydroxyl group, making it amphoteric. Modifying the pH of your aqueous medium can ionize the molecule, which disrupts the crystal lattice and dramatically increases its interaction with water, thereby enhancing solubility.[][2][3][4][5] For basic groups, lowering the pH will lead to protonation and increased solubility, while for acidic groups, raising the pH will cause deprotonation and improve solubility.[2]

Q3: How do I determine the optimal pH for dissolving my compound?

A3: To find the optimal pH, you should perform a pH-solubility profile. This involves preparing a series of buffered solutions across a wide pH range (e.g., pH 2 to pH 10) and determining the solubility of this compound in each.

  • At low pH (acidic): The amino group (-NH2) will be protonated to -NH3+, forming a soluble cationic salt.

  • At high pH (basic): The hydroxyl group (-OH) will be deprotonated to -O-, forming a soluble anionic salt. There will be a pH at which the molecule has its lowest solubility, known as the isoelectric point (pI), where the net charge is zero. Your goal is to work at a pH sufficiently far from the pI.

Q4: Adjusting the pH is not compatible with my experimental conditions. What is the next best approach?

A4: If pH modification is not an option, the use of co-solvents is the next logical step.[6][7] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[] This reduction in polarity lowers the interfacial tension between the aqueous medium and the hydrophobic regions of your compound, thereby improving solubility.[6]

Q5: What are some common co-solvents to use, and are there any downsides?

A5: Commonly used co-solvents in research settings include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[][6][8] The main downside is that these co-solvents can interfere with biological assays, affect protein structure, or exhibit cellular toxicity, so their concentration should be kept to a minimum. It is crucial to run appropriate vehicle controls in your experiments.

Q6: I've tried pH adjustment and co-solvents without success. What advanced formulation strategies can I consider?

A6: For highly challenging cases, several advanced strategies can be employed, often used in drug development:

  • Solid Dispersions: The compound is dispersed within a hydrophilic polymer matrix, transforming it into an amorphous, more soluble form.[9][10][11][12]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes, where the hydrophobic part of your molecule is encapsulated within the cyclodextrin (B1172386) cavity, increasing its apparent water solubility.[13][14][15][16]

  • Nanosuspensions: The particle size of the compound is reduced to the nanometer range, which dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate and higher saturation solubility.[17][18][19][20][21]

  • Prodrug Approach: The molecule is chemically modified into a more soluble derivative (a prodrug) that, once administered in a biological system, cleaves to release the active parent drug.[22][23][24][25] This is a complex medicinal chemistry approach requiring significant synthetic effort.

Troubleshooting Guides

Guide 1: Initial Solubility Screening

If you are encountering solubility issues for the first time with a new batch of this compound, follow this systematic workflow.

G start Start: Solubility Issue (Compound precipitates) check_purity 1. Verify Compound Purity (NMR, LC-MS) start->check_purity use_heat 2. Apply Gentle Heating (e.g., 37-50°C) check_purity->use_heat use_sonication 3. Use Sonication use_heat->use_sonication is_dissolved Is Compound Dissolved? use_sonication->is_dissolved success Success: Proceed with Experiment is_dissolved->success Yes failure Proceed to Advanced Troubleshooting (Guide 2) is_dissolved->failure No G start Start: Poor Aqueous Solubility ph_possible Is pH adjustment compatible with the experiment? start->ph_possible adjust_ph 1. pH Adjustment (Acidic or Basic) ph_possible->adjust_ph Yes cosolvent_possible Is a co-solvent (e.g., DMSO, EtOH) acceptable? ph_possible->cosolvent_possible No check_success Solubility Goal Achieved? adjust_ph->check_success add_cosolvent 2. Co-solvent Addition (Use minimal %) cosolvent_possible->add_cosolvent Yes advanced_methods 3. Advanced Formulation (Solid Dispersion, Nanosuspension, Complexation) cosolvent_possible->advanced_methods No add_cosolvent->check_success advanced_methods->check_success end_success Success check_success->end_success Yes end_failure Re-evaluate compound or consider prodrug approach check_success->end_failure No

References

Technical Support Center: Refining Analytical Methods for Resolving 2-Aminopyrimidin-5-ol Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical methods for resolving impurities in 2-Aminopyrimidin-5-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources and structures of impurities in this compound?

A1: Impurities in this compound can originate from starting materials, by-products of the synthesis process, and degradation of the active pharmaceutical ingredient (API) under various stress conditions.[1][2]

  • Synthesis-Related Impurities: The synthesis of 2-aminopyrimidines often involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine.[3] Potential impurities can include unreacted starting materials, intermediates, and by-products from side reactions. For instance, if the synthesis involves 2-amino-4,6-dichloropyrimidine (B145751) as a starting material, residual chlorinated pyrimidines could be present.[1]

  • Degradation-Related Impurities: Forced degradation studies help identify potential degradation products that may form under various stress conditions such as hydrolysis, oxidation, and photolysis.[4][5] For a compound like this compound, degradation can occur at the amino and hydroxyl functional groups or through cleavage of the pyrimidine (B1678525) ring.

Q2: What are the recommended stress conditions for forced degradation studies of this compound?

A2: Forced degradation studies should be conducted under a variety of stress conditions to ensure the stability-indicating nature of the analytical method.[4][5] Recommended conditions are outlined in the table below.

Stress ConditionRecommended Parameters
Acid Hydrolysis0.1 M HCl at 60°C for 24 hours
Base Hydrolysis0.1 M NaOH at 60°C for 24 hours
Oxidative Degradation3% H₂O₂ at room temperature for 24 hours
Thermal Degradation105°C for 48 hours
Photolytic DegradationICH Q1B option 2 (exposure to 1.2 million lux hours and 200 watt hours/square meter of UV radiation)

Q3: Which analytical techniques are most suitable for the analysis of this compound and its impurities?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely used and robust technique for the separation and quantification of this compound and its impurities. For the identification and characterization of unknown impurities, liquid chromatography-mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and ability to provide structural information.[6][7][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Problem 1: Poor peak shape (tailing or fronting) for this compound.

  • Possible Cause: Secondary interactions between the basic analyte and acidic silanol (B1196071) groups on the silica-based stationary phase.[9][10]

  • Solution:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) can protonate the silanol groups and reduce these interactions.

    • Use a Different Column: Employ a column with a base-deactivated stationary phase or a polar-embedded phase designed for the analysis of polar compounds.[11]

    • Add an Ion-Pairing Agent: If pH adjustment is not effective, consider adding an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase.[11]

Problem 2: Inconsistent retention times.

  • Possible Cause: Insufficient column equilibration, fluctuations in mobile phase composition, or temperature variations.[12]

  • Solution:

    • Ensure Proper Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes before the first injection.[11]

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. If using a gradient, ensure the pump is mixing the solvents accurately.

    • Use a Column Oven: Maintain a constant column temperature using a column oven to minimize retention time drift.[12]

Problem 3: Ghost peaks in the chromatogram.

  • Possible Cause: Contaminants in the mobile phase, sample solvent, or carryover from previous injections.

  • Solution:

    • Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared buffers.

    • Blank Injections: Run a blank injection (mobile phase or sample solvent) to identify the source of the ghost peaks.

    • Injector Cleaning: Implement a needle wash step in your injection sequence to reduce carryover.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This hypothetical method is designed to separate this compound from its potential impurities and degradation products.

Chromatographic Conditions:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min, 5% B; 5-20 min, 5-95% B; 20-25 min, 95% B; 25-30 min, 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 275 nm
Injection Volume 10 µL

Illustrative Quantitative Data:

The following table presents hypothetical retention times and resolution values for this compound and two potential impurities, demonstrating the method's suitability.

CompoundRetention Time (min)Resolution (Rs)
Impurity 15.2-
This compound8.74.1
Impurity 212.13.8

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_results Results and Troubleshooting Standard_Preparation Standard Preparation HPLC_System HPLC System Standard_Preparation->HPLC_System Forced_Degradation Forced Degradation Forced_Degradation->HPLC_System Method_Development Method Development HPLC_System->Method_Development Method_Validation Method Validation Method_Development->Method_Validation Data_Analysis Data Analysis Method_Validation->Data_Analysis Troubleshooting Troubleshooting Data_Analysis->Troubleshooting

Caption: Experimental workflow for method development and validation.

Troubleshooting_Logic Problem_Identified Problem Identified (e.g., Poor Peak Shape) Check_Mobile_Phase Check Mobile Phase (pH, Composition) Problem_Identified->Check_Mobile_Phase Check_Column Check Column (Age, Type) Problem_Identified->Check_Column Check_System Check HPLC System (Leaks, Connections) Problem_Identified->Check_System Solution_Found Solution Found Check_Mobile_Phase->Solution_Found Consult_Expert Consult Expert Check_Mobile_Phase->Consult_Expert Check_Column->Solution_Found Check_Column->Consult_Expert Check_System->Solution_Found Check_System->Consult_Expert Implement_Changes Implement_Changes Solution_Found->Implement_Changes Implement Changes

Caption: Logical flow for troubleshooting common HPLC issues.

References

Scale-up challenges for the industrial production of 2-Aminopyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up challenges associated with the industrial production of 2-Aminopyrimidin-5-ol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound in a question-and-answer format.

Problem ID Question Potential Causes Recommended Solutions
TROUBLE-001 Low reaction yield during the cyclization step to form the pyrimidine (B1678525) ring. Incomplete reaction, side reactions, or degradation of the product. Low yields (70-75%) have been reported in similar pyrimidine syntheses due to unreacted starting materials.[1]- Optimize Reaction Conditions: Systematically evaluate temperature, pressure, and reaction time. Use of a catalyst, such as silica-functionalized magnetic nanoparticles, has been shown to improve yields in related syntheses.[1]- Control Stoichiometry: Ensure precise addition of reactants. An excess of one reactant may lead to side product formation.- Inert Atmosphere: The presence of oxygen can lead to oxidative degradation. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
TROUBLE-002 High levels of impurities in the crude product. Impurities can originate from starting materials, side reactions, or degradation. Common impurities in aminopyrimidine synthesis can include unreacted intermediates and by-products from polymerization or rearrangement.- Starting Material Purity: Use high-purity starting materials. Characterize all raw materials before use.- Temperature Control: Poor temperature control can lead to the formation of thermal degradation products.- Analytical Monitoring: Implement in-process analytical monitoring (e.g., HPLC, GC-MS) to track the formation of impurities and optimize the reaction to minimize them.[3][4]
TROUBLE-003 Difficulty in crystallization of the final product. The presence of impurities can inhibit crystallization. The solvent system may not be optimal for crystallization at a large scale.- Solvent Screening: Perform a systematic screening of different solvent and anti-solvent systems to identify optimal conditions for crystallization.- Seeding: Use seed crystals of pure this compound to induce crystallization.- Controlled Cooling: Implement a controlled cooling profile to promote the growth of larger, more easily filterable crystals.
TROUBLE-004 Color formation in the final product. The presence of trace impurities or oxidation of the aminophenol moiety can lead to coloration.- Activated Carbon Treatment: Treat the solution of the crude product with activated carbon to remove colored impurities.[5]- Purification by Recrystallization: Multiple recrystallizations may be necessary to achieve the desired color and purity.- Inert Atmosphere During Drying: Dry the final product under an inert atmosphere to prevent oxidation.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound and its intermediates on an industrial scale?

A1: this compound is classified as a hazardous substance that can cause skin and eye irritation, and may cause respiratory irritation.[2][6] Key safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and respiratory protection.[6]

  • Ventilation: Handle the compound in a well-ventilated area to avoid inhalation of dust or vapors.[6][7]

  • Handling: Avoid all personal contact, including inhalation.[7] Do not eat, drink, or smoke when handling.[7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep in a dark place under an inert atmosphere.[2]

Q2: How can the purity of this compound be effectively monitored during production?

A2: A combination of analytical techniques should be employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring the progress of the reaction, identifying and quantifying impurities, and determining the final product purity.[3][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to confirm the structure of the final product and identify major impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is highly sensitive for detecting and identifying trace-level genotoxic impurities.[9]

Q3: What are the critical process parameters to control during the scale-up of this compound synthesis?

A3: Critical process parameters that require careful control during scale-up include:

  • Temperature: Exothermic reactions need to be carefully managed to prevent runaway reactions and the formation of impurities.

  • Mixing: Efficient mixing is crucial to ensure homogeneity and consistent reaction rates.

  • Rate of Addition: The rate of addition of reagents can significantly impact the impurity profile and yield.

  • pH: The pH of the reaction mixture can influence reaction kinetics and product stability.

Experimental Protocols

Protocol for Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound. The specific conditions may need to be optimized for your particular system.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).[3]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.[3]

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., DMSO, Methanol) to a final concentration of approximately 1 mg/mL.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage A Starting Materials B Cyclization Reaction A->B Reaction Conditions C Crude Product B->C G In-Process Control (HPLC) B->G D Crystallization C->D Solvent System E Filtration D->E D->G F Drying E->F I Pure this compound F->I H Final Product Analysis (HPLC, GC-MS, NMR) I->H

Caption: Experimental workflow for the industrial production of this compound.

troubleshooting_yield Start Low Yield Observed Q1 Check Reaction Completion? Start->Q1 A1_Yes Incomplete Q1->A1_Yes Yes A1_No Complete Q1->A1_No No S1 Increase Reaction Time or Temperature A1_Yes->S1 Q2 Analyze for Side Products? A1_No->Q2 End Yield Improved S1->End A2_Yes Side Products Detected Q2->A2_Yes Yes A2_No No Significant Side Products Q2->A2_No No S2 Optimize Reaction Conditions (e.g., lower temperature, different catalyst) A2_Yes->S2 Q3 Check for Product Degradation? A2_No->Q3 S2->End A3_Yes Degradation Observed Q3->A3_Yes Yes S3 Use Milder Conditions, Check pH A3_Yes->S3 S3->End

Caption: Troubleshooting decision tree for low reaction yield.

References

Preventing byproduct formation in 2-Aminopyrimidin-5-ol reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Aminopyrimidin-5-ol reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the synthesis and derivatization of this compound, with a focus on preventing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactive sites on this compound that can lead to side reactions?

A1: this compound possesses three primary reactive sites that can contribute to byproduct formation: the amino group (-NH₂), the hydroxyl group (-OH), and the pyrimidine (B1678525) ring itself. The amino group is nucleophilic and can participate in various coupling and condensation reactions. The hydroxyl group, being phenolic, is also nucleophilic and can undergo O-alkylation, O-acylation, and other modifications. The pyrimidine ring, particularly the carbon atoms, can be susceptible to electrophilic or nucleophilic attack depending on the reaction conditions and the directing effects of the amino and hydroxyl substituents. The interplay between these functional groups can lead to self-condensation, dimerization, or other unwanted side products.

Q2: I am observing a low yield in my reaction to synthesize a this compound derivative. What are the likely causes?

A2: Low yields can stem from several factors. In the synthesis of substituted pyrimidines, the initial cyclization reaction can be a rate-limiting step, and incomplete reaction is a common issue. Additionally, the formation of byproducts through side reactions of the amino and hydroxyl groups can consume starting material and reduce the yield of the desired product. It is also crucial to ensure the purity of your starting materials and the use of optimal reaction conditions, including temperature, solvent, and catalyst.

Q3: My reaction mixture is turning a dark color. What could be causing this?

A3: The development of a dark color in reactions involving this compound can be indicative of oxidation or degradation of the starting material or product. Phenolic compounds, in general, are susceptible to oxidation, which can be accelerated by heat, light, or the presence of certain metals. This can lead to the formation of colored impurities. Running reactions under an inert atmosphere (e.g., nitrogen or argon) and using purified, degassed solvents can help mitigate this issue.

Troubleshooting Guides

Issue 1: Formation of Dimeric or Polymeric Byproducts in Cross-Coupling Reactions

Question: During a Buchwald-Hartwig amination or Suzuki coupling with this compound, I am observing significant amounts of high-molecular-weight byproducts, likely dimers or oligomers. How can I prevent this?

Answer: The presence of both a nucleophilic amino group and a phenolic hydroxyl group on the same molecule makes this compound susceptible to self-condensation or polymerization, especially under the basic conditions often employed in cross-coupling reactions.

Troubleshooting Steps:

  • Protecting Groups: The most effective strategy is to protect one of the reactive functional groups.

    • Protect the hydroxyl group: Use a standard protecting group for phenols, such as a benzyl (B1604629) (Bn) or silyl (B83357) ether (e.g., TBDMS), before performing the C-N coupling at the amino group.

    • Protect the amino group: Use a suitable protecting group like Boc or Cbz if you intend to perform reactions at the hydroxyl group.

  • Optimization of Reaction Conditions:

    • Base Selection: Use a weaker, non-nucleophilic base if possible. Strong bases can deprotonate both the amino and hydroxyl groups, increasing the likelihood of side reactions.

    • Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions.

    • Ligand Choice: In palladium-catalyzed reactions, the choice of ligand can influence selectivity. Experiment with different phosphine (B1218219) ligands to find one that favors the desired transformation over self-condensation.

Experimental Protocol: Protection of the Hydroxyl Group (O-Benzylation)

  • Suspend this compound in a suitable solvent such as DMF or acetone.

  • Add a base, for example, potassium carbonate (K₂CO₃), in a slight molar excess.

  • Add benzyl bromide (BnBr) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or slightly elevated temperature until the starting material is consumed (monitor by TLC).

  • Work up the reaction by adding water and extracting the product with an appropriate organic solvent.

  • Purify the product, 2-amino-5-(benzyloxy)pyrimidine, by column chromatography.

ParameterConditionExpected Outcome
Protecting Group BenzylStable to many cross-coupling conditions
Base K₂CO₃Sufficiently basic for O-alkylation
Solvent DMFGood solubility for reactants
Temperature Room TemperatureMinimizes side reactions

Diagram: Troubleshooting Logic for Dimerization

Dimerization_Troubleshooting Start Dimer/Polymer Formation Protect Use Protecting Group Strategy Start->Protect Optimize Optimize Reaction Conditions Start->Optimize Protect_OH Protect Hydroxyl Group (e.g., O-Benzylation) Protect->Protect_OH Protect_NH2 Protect Amino Group (e.g., N-Boc) Protect->Protect_NH2 End Reduced Byproducts Protect_OH->End Protect_NH2->End Base Use Weaker Base Optimize->Base Temp Lower Reaction Temperature Optimize->Temp Ligand Screen Different Ligands Optimize->Ligand Base->End Temp->End Ligand->End

Caption: Troubleshooting workflow for preventing dimerization.

Issue 2: Unwanted Etherification as a Side Reaction

Question: I am trying to perform a reaction on the amino group of this compound, but I am getting a significant amount of an O-alkylated byproduct. How can I improve the selectivity for the N-functionalization?

Answer: The phenolic hydroxyl group of this compound can be more acidic than the amino group and can be readily deprotonated, leading to competitive O-alkylation, a variation of the Williamson ether synthesis.

Troubleshooting Steps:

  • Choice of Base and Solvent: The reaction conditions can be tuned to favor N-alkylation over O-alkylation.

    • Using a less polar, aprotic solvent can sometimes favor N-alkylation.

    • Employing a bulkier base might sterically hinder the approach to the oxygen, although this is less predictable.

  • Protect the Hydroxyl Group: As with dimerization, protecting the hydroxyl group is a reliable method to prevent O-alkylation. A benzyl or silyl protecting group will effectively block this side reaction.

  • Two-Step Procedure: Consider a two-step approach where you first perform the desired reaction on the amino group under conditions that do not favor O-alkylation (e.g., acidic conditions for certain transformations), and then proceed with any further modifications.

Experimental Protocol: N-Acylation of this compound

  • Dissolve this compound in a solvent like pyridine (B92270) or a mixture of dichloromethane (B109758) and a non-nucleophilic base (e.g., triethylamine).

  • Cool the solution in an ice bath.

  • Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent and purify by crystallization or column chromatography.

ReagentRoleRationale for Selectivity
Pyridine/Triethylamine Base and/or SolventReacts with the acid byproduct, favoring acylation
Acylating Agent ElectrophileThe amino group is generally more nucleophilic towards acylating agents than the neutral hydroxyl group
Low Temperature Reaction ConditionHelps to control the reaction rate and minimize side reactions

Diagram: N- vs. O-Alkylation Selectivity

Selectivity Start This compound + Alkyl Halide Conditions Reaction Conditions (Base, Solvent, Temp) Start->Conditions Protect_OH Protect -OH Group Start->Protect_OH N_Alkylation Desired N-Alkylation O_Alkylation Side Reaction: O-Alkylation Conditions->N_Alkylation Optimized Conditions->O_Alkylation Non-Optimized Protect_OH->N_Alkylation Selective Reaction

Caption: Factors influencing N- vs. O-alkylation selectivity.

Issue 3: Product Degradation and Formation of Colored Impurities

Question: My final product of a this compound derivative appears discolored and shows signs of degradation upon analysis. How can I improve its stability and purity?

Answer: The phenolic nature of the 5-hydroxyl group makes the pyrimidine ring electron-rich and susceptible to oxidation, which can lead to the formation of colored, often complex, byproducts.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction and subsequent work-up and purification steps under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

  • Use of Antioxidants: In some cases, adding a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), to the reaction mixture or during storage can help prevent oxidative degradation.

  • Purification Method:

    • Avoid prolonged exposure to heat during purification. If using distillation, perform it under reduced pressure.

    • For column chromatography, use deoxygenated solvents and work relatively quickly.

    • Recrystallization from an appropriate solvent system can be an effective way to remove colored impurities.

  • Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature to enhance its long-term stability.

Data on Purity and Stability:

ConditionObservationRecommendation
Reaction in Air Gradual darkening of the reaction mixtureUse an inert atmosphere (N₂ or Ar)
Purification by heated column Streaking and colored bands on the columnUse flash chromatography with deoxygenated solvents
Storage in light/air Product darkens over timeStore in an amber vial under N₂ at low temperature

Diagram: Workflow for Preventing Degradation

Degradation_Prevention Reaction Reaction Setup Inert_Atmosphere Use Inert Atmosphere (N₂ or Ar) Reaction->Inert_Atmosphere Antioxidant Add Antioxidant (optional) Reaction->Antioxidant Purification Purification Inert_Atmosphere->Purification Antioxidant->Purification Minimize_Heat Minimize Heat Exposure Purification->Minimize_Heat Deoxygenated_Solvents Use Deoxygenated Solvents Purification->Deoxygenated_Solvents Storage Product Storage Minimize_Heat->Storage Deoxygenated_Solvents->Storage Protect_Light Protect from Light Storage->Protect_Light Inert_Storage Store under Inert Gas Storage->Inert_Storage Low_Temp Store at Low Temperature Storage->Low_Temp Pure_Product Stable, Pure Product Protect_Light->Pure_Product Inert_Storage->Pure_Product Low_Temp->Pure_Product

Caption: Workflow to minimize degradation and impurity formation.

Technical Support Center: Optimizing Crystallization of 2-Aminopyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the crystallization of 2-Aminopyrimidin-5-ol for high purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing this compound?

The main challenges in crystallizing this compound stem from its molecular structure, which includes a polar aminopyrimidine ring and a hydroxyl group. These features can lead to:

  • Solvent Selection: Identifying an ideal solvent that provides a significant difference in solubility at high and low temperatures can be difficult due to the compound's polarity.

  • "Oiling Out": The compound may separate from the solution as a liquid (oil) instead of a solid, particularly with rapid cooling or high supersaturation. This is more likely if the boiling point of the solvent is higher than the melting point of the impure compound.

  • Poor Crystal Quality: Formation of fine needles, amorphous powder, or agglomerates can be common, making filtration and drying processes challenging.

  • Impurity Removal: Effectively removing structurally similar impurities or colored byproducts from the crystal lattice requires careful optimization of the crystallization conditions.

Q2: What is "oiling out" and how can it be prevented?

"Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, often due to excessively high supersaturation or the presence of impurities that depress the melting point. The resulting oil is an impure liquid that rarely solidifies into pure crystals.

Prevention Strategies:

  • Slower Cooling: Allow the solution to cool to room temperature slowly before moving it to an ice bath.

  • Lower Crystallization Temperature: Use a larger volume of solvent to achieve supersaturation at a lower temperature.

  • Solvent System Modification: Employ a solvent/anti-solvent system. Dissolve the compound in a good solvent and slowly add a miscible anti-solvent in which the compound is insoluble to induce crystallization.

  • Seeding: Introduce a seed crystal to encourage nucleation and growth at a lower degree of supersaturation.

Q3: How do I choose the best solvent for recrystallization?

The ideal solvent for recrystallizing this compound should exhibit the following characteristics:

  • High solubility for the compound at elevated temperatures.

  • Low solubility for the compound at low temperatures.

  • Inertness (it should not react with the compound).

  • A boiling point that is lower than the melting point of the compound to prevent oiling out.

  • The ability to dissolve impurities well at all temperatures or not at all.

  • Ease of removal from the purified crystals.

Based on the polarity of this compound, good candidate solvents for screening include water, ethanol (B145695), methanol (B129727), isopropanol, and acetone, or mixtures of these.

Q4: My yield is very low. What are the possible causes and solutions?

A low recovery yield can be due to several factors:

  • Using too much solvent: This will result in a significant amount of the product remaining in the mother liquor. To address this, you can try to carefully evaporate some of the solvent and re-cool the solution.

  • Premature crystallization: If crystallization occurs too early in a hot filtration step, product can be lost. Ensure the filtration apparatus is pre-heated.

  • Incomplete crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature. Allow for adequate time in an ice bath to maximize crystal formation.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - The solution is not supersaturated (too much solvent was used).- The solution has cooled too rapidly, preventing nucleation.- Try scratching the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of this compound.- Evaporate some of the solvent to increase the concentration and allow it to cool again.- Place the solution in a colder bath (e.g., dry ice/acetone).
Crystals are very fine or appear as a powder. - The solution was cooled too quickly, leading to rapid nucleation.- The solution was agitated during the cooling process.- Allow the solution to cool more slowly to room temperature without disturbance.- Use a slightly larger volume of solvent to slow down the crystallization process.
The purified compound is still colored. - Colored impurities are trapped within the crystal lattice.- The solvent used is not effective at leaving colored impurities in the solution.- During the dissolution step, add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove it before cooling.- Try a different solvent system.
The melting point of the crystals is broad or lower than expected. - The crystals are not fully dry and contain residual solvent.- The compound is still impure.- Dry the crystals under a vacuum for a longer period.- Perform a second recrystallization, potentially using a different solvent system.

Data Presentation

Table 1: Illustrative Solubility of this compound in Various Solvents

SolventSolubility at 25°C ( g/100 mL)Solubility at 78°C (Ethanol b.p.) ( g/100 mL)Comments
Water~0.5~5.0Good for single-solvent crystallization, but high volumes may be needed.
Ethanol~1.0~15.0Excellent choice for single-solvent crystallization.
Methanol~1.5~20.0High solubility at elevated temperatures, but also higher solubility at room temperature may reduce yield.
Acetone~0.8~12.0Good potential, but its lower boiling point might be a factor.
Ethyl Acetate (B1210297)<0.1~1.0Poor solvent, but could be used as an anti-solvent.
Heptane<0.01<0.1Insoluble. Suitable as an anti-solvent.

Disclaimer: The quantitative data presented in this table are illustrative examples based on the purification of analogous polar heterocyclic compounds and standard laboratory practices. Actual results may vary.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Ethanol
  • Dissolution: In a 100 mL Erlenmeyer flask, add 1.0 g of crude this compound. Add a magnetic stir bar.

  • Add approximately 10 mL of ethanol to the flask.

  • Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves. Record the total volume of ethanol used.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount (e.g., 0.1 g) of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature without disturbance.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol (2 x 5 mL).

  • Drying: Dry the crystals in a vacuum oven at 50-60°C until a constant weight is achieved.

Protocol 2: Solvent/Anti-Solvent Recrystallization (Methanol/Ethyl Acetate)
  • Dissolution: Dissolve 1.0 g of crude this compound in the minimum amount of hot methanol in a 100 mL Erlenmeyer flask with stirring.

  • Anti-Solvent Addition: While keeping the solution warm, slowly add ethyl acetate dropwise with continuous stirring until the solution becomes faintly turbid.

  • Maturation: If turbidity appears, add a few drops of hot methanol to redissolve the precipitate and then allow the solution to cool slowly.

  • Crystallization: Let the flask cool to room temperature undisturbed, then place it in an ice bath for at least 30 minutes.

  • Isolation and Drying: Isolate, wash with a cold methanol/ethyl acetate mixture (1:1), and dry the crystals as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Analysis crude Crude this compound dissolve Dissolve in Minimum Hot Solvent crude->dissolve solvent Select Solvent System solvent->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Filtration (Optional) dissolve->hot_filter if insoluble impurities cool Slow Cooling dissolve->cool if no filtration needed charcoal->hot_filter hot_filter->cool ice_bath Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Under Vacuum wash->dry pure High-Purity Crystals dry->pure

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_logic cluster_yes cluster_no start Initiate Cooling check_crystals Crystals Form? start->check_crystals check_quality Good Quality Crystals? check_crystals->check_quality Yes scratch Scratch Flask / Add Seed Crystal check_crystals->scratch No success Proceed to Isolation check_quality->success Yes oiling_out Compound Oiling Out? check_quality->oiling_out No recheck_crystals Crystals Form? scratch->recheck_crystals recheck_crystals->check_quality Yes evaporate Evaporate Some Solvent & Re-cool recheck_crystals->evaporate No failure Re-evaluate Solvent System evaporate->failure oiling_out->failure No, but poor quality oiling_solution Re-heat, Add More Solvent or Use Anti-Solvent oiling_out->oiling_solution Yes oiling_solution->start

Caption: Troubleshooting logic for common crystallization issues.

Validation & Comparative

Unveiling the Therapeutic Potential: A Comparative Guide to Novel 2-Aminopyrimidin-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and specificity is paramount. This guide offers researchers, scientists, and drug development professionals an in-depth comparative analysis of the biological activity of novel 2-aminopyrimidin-5-ol derivatives. By presenting supporting experimental data, detailed protocols, and clear visualizations of molecular interactions, this document aims to accelerate the validation and development of this promising class of compounds.

The 2-aminopyrimidine (B69317) scaffold is a cornerstone in medicinal chemistry, recognized for its versatility in targeting a wide array of biological molecules implicated in various diseases.[1] Modifications to this core structure have given rise to a new generation of derivatives with potent and selective activities, particularly in the realms of oncology and anti-inflammatory research.

Comparative Analysis of Biological Activity

This section provides a quantitative comparison of the biological activities of various this compound derivatives against key therapeutic targets, including Lysine-Specific Demethylase 1 (LSD1), Casein Kinase II (CK2), and β-glucuronidase, as well as their cytotoxic effects on cancer cell lines.

Anticancer Activity: Enzyme Inhibition

Table 1: Inhibitory Activity of 2-Aminopyrimidine Derivatives against LSD1 and CK2

Compound IDTargetIC50 (µM)Cell Line(s) TestedReference
X43LSD10.89A549, THP-1[2]
Compound 25CK21.1-[3]
Control
Quercetin (B1663063)CK20.55-[3]

Table 2: Inhibitory Activity of 2-Aminopyrimidine Derivatives against β-Glucuronidase

Compound IDIC50 (µM)Reference
Compound 242.8 ± 0.10[4]
Standard
D-saccharic acid 1,4-lactone45.75 ± 2.16[4]
Anticancer Activity: Cytotoxicity against Cancer Cell Lines

Table 3: Cytotoxic Activity (IC50 in µM) of 2-Aminopyrimidine Derivatives in Various Cancer Cell Lines

Compound IDA549 (Lung)THP-1 (Leukemia)MOLT-4 (Leukemia)HL-60(TB) (Leukemia)UO-31 (Renal)MCF-7 (Breast)MDA-MB-231 (Breast)Reference
X431.621.21-----[2]
12c--1.58-<100--[5]
12d--2.02.63---[5]
12j--1.82----[5]
3a5.988 ± 0.12------[6]
3d-----43.435.9[6]
4d-----39.035.1[6]
6c-----37.7 ± 3.6-[7]
10b-----31.8 ± 2.0-[7]
Ester 2------0.16[8]
2-ethyl derivative 4------0.24[8]
Reference Drugs
Sunitinib---->100--[5]
Sorafenib---->100--[5]
Gefitinib-----4.1 ± 0.01-[7]
Thalidomide-----13.4 ± 0.5-[7]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these derivatives exert their effects is crucial for rational drug design and identifying potential biomarkers of response.

LSD1 Inhibition Pathway

Lysine-Specific Demethylase 1 (LSD1) is a key enzyme in epigenetic regulation, and its overexpression is implicated in various cancers.[9][10] By inhibiting LSD1, 2-aminopyrimidine derivatives can alter gene expression, leading to tumor suppression.

LSD1_Pathway 2-Aminopyrimidine Derivative 2-Aminopyrimidine Derivative LSD1 LSD1 2-Aminopyrimidine Derivative->LSD1 Inhibits H3K4me1_2 H3K4me1/2 LSD1->H3K4me1_2 Demethylates Gene_Repression Oncogene Repression H3K4me1_2->Gene_Repression Leads to Tumor_Suppression Tumor Suppression Gene_Repression->Tumor_Suppression

Caption: Inhibition of LSD1 by 2-aminopyrimidine derivatives.

CK2 Inhibition and Apoptosis Induction

Casein Kinase II (CK2) is a protein kinase that plays a critical role in cell growth, proliferation, and the suppression of apoptosis.[11] Its inhibition can trigger programmed cell death in cancer cells, making it an attractive therapeutic target.

CK2_Apoptosis_Pathway cluster_inhibition Inhibition by 2-Aminopyrimidine Derivative cluster_apoptosis Apoptotic Cascade Derivative 2-Aminopyrimidine Derivative CK2 CK2 Derivative->CK2 Inhibits Bid Bid CK2->Bid Phosphorylates (Inhibits Cleavage) tBid tBid Bid->tBid Caspase8 Caspase-8 Caspase8->Bid Cleaves Mitochondria Mitochondria tBid->Mitochondria Activates Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Apoptosis Apoptosis Cytochrome_c->Apoptosis Induces

Caption: CK2 inhibition promotes apoptosis.

Role of β-Glucuronidase in Cancer

Elevated levels of β-glucuronidase in the tumor microenvironment can reactivate glucuronidated drugs and carcinogens, contributing to cancer progression and drug resistance.[12][13][14] Inhibitors of this enzyme hold therapeutic promise.

Beta_Glucuronidase_Role cluster_activation Metabolic Activation cluster_inhibition Inhibition Pro-carcinogen-G Glucuronidated Pro-carcinogen Beta_Glucuronidase β-Glucuronidase Pro-carcinogen-G->Beta_Glucuronidase Carcinogen Active Carcinogen Beta_Glucuronidase->Carcinogen Deconjugates Cancer Progression Cancer Progression Carcinogen->Cancer Progression Derivative 2-Aminopyrimidine Derivative Derivative->Beta_Glucuronidase Inhibits

Caption: Inhibition of β-glucuronidase prevents carcinogen activation.

Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Workflow:

MTT_Workflow A Seed Cells in 96-well Plate B Add 2-Aminopyrimidine Derivative A->B C Incubate (e.g., 48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) & Solubilize Formazan (B1609692) D->E F Measure Absorbance (570 nm) E->F

Caption: MTT assay experimental workflow.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

  • Compound Addition: Treat cells with various concentrations of the 2-aminopyrimidine derivatives. Include a vehicle control (e.g., DMSO) and a blank (media only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Solubilization: Remove the media and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Enzyme Inhibition Assays

LSD1 Inhibition Assay (Peroxidase-Coupled):

  • Reaction Setup: In a 96-well plate, combine recombinant LSD1 enzyme with the test compound at various concentrations.[16]

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes at room temperature.[17]

  • Reaction Initiation: Add a substrate mix containing an H3K4me2 peptide, horseradish peroxidase (HRP), and a fluorogenic or colorimetric HRP substrate.[16]

  • Signal Detection: Measure the fluorescence or absorbance over time. The rate of signal generation is proportional to LSD1 activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

CK2 Inhibition Assay (Radiometric):

  • Reaction Mixture: Prepare a reaction mixture containing recombinant CK2, a specific peptide substrate, [γ-³²P]ATP, and the test compound in a suitable buffer.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).

  • Stopping the Reaction: Spot the reaction mixture onto phosphocellulose paper and wash extensively to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.

  • Data Analysis: Determine the percentage of CK2 activity inhibition and calculate the IC50 value. As a positive control for inhibition, quercetin can be used.[3]

β-Glucuronidase Inhibition Assay (Colorimetric):

  • Assay Components: In a 96-well plate, combine β-glucuronidase enzyme, the test compound, and a buffer solution.[4]

  • Substrate Addition: Initiate the reaction by adding a chromogenic substrate, such as p-nitrophenyl-β-D-glucuronide.[4]

  • Incubation: Incubate the plate at 37°C.

  • Measurement: Monitor the formation of the colored product (p-nitrophenol) by measuring the absorbance at a specific wavelength (e.g., 405 nm).[18]

  • Data Analysis: Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.

Conclusion and Future Directions

The this compound derivatives represent a versatile and potent class of compounds with significant therapeutic potential, particularly in oncology. The data presented in this guide highlights their ability to selectively inhibit key enzymes and induce cytotoxicity in various cancer cell lines. The detailed experimental protocols and pathway visualizations provided herein serve as a valuable resource for the scientific community to build upon this promising foundation. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these derivatives is warranted to translate these findings into novel clinical candidates.

References

A Comparative Analysis of 2-Aminopyrimidin-5-ol and Its Isomeric Predecessors: Cytosine, Uracil, and Thymine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the physicochemical properties and biological activities of 2-Aminopyrimidin-5-ol against the well-characterized pyrimidine (B1678525) isomers: cytosine, uracil (B121893), and thymine (B56734). While this compound is a lesser-studied isomer, this document compiles available data and draws inferences from structurally related compounds to offer a valuable resource for researchers exploring novel pyrimidine-based therapeutics.

Physicochemical Properties: A Tabular Comparison

The fundamental physicochemical characteristics of these pyrimidine isomers are crucial for understanding their potential behavior in biological systems and for guiding drug design and formulation efforts. The following table summarizes key properties for a direct comparison.

PropertyThis compoundCytosineUracilThymine
Molecular Formula C₄H₅N₃O[1]C₄H₅N₃O[2]C₄H₄N₂O₂C₅H₆N₂O₂[3]
Molar Mass ( g/mol ) 111.10[1]111.10[2]112.09126.11[3]
Melting Point (°C) >170 (dec.)[4][5]320-325 (dec.)[2]335 (dec.)316-317
Boiling Point (°C) 393.6 (Predicted)[4]DecomposesDecomposes335 (decomposes)
Density (g/cm³) 1.451 (Predicted)[4]1.55 (calculated)[2]1.321.223
pKa 3.95 (Predicted)[4]4.45, 12.2[2]9.389.7
Solubility DMSO (Slightly), Methanol (Slightly, Sonicated)[4]Soluble in water, methanol, and ethanol[6]Soluble in hot water; sparingly soluble in cold water[7]Soluble in hot water; slightly soluble in alcohol[3]

Biological Activity and Therapeutic Potential: An Isomeric Perspective

The biological roles of cytosine, uracil, and thymine as fundamental components of nucleic acids are well-established.[2] Their derivatives have been extensively explored and utilized in antiviral and anticancer therapies. In contrast, the biological profile of this compound is not well-documented in publicly available literature. However, by examining the activities of other 2-aminopyrimidine (B69317) derivatives, we can infer its potential therapeutic applications.

Cytosine, Uracil, and Thymine: The Building Blocks of Life and Medicine

  • Cytosine: A critical component of both DNA and RNA, cytosine's primary biological function is in base pairing with guanine.[2] Analogs of cytosine, such as cytarabine (B982) and gemcitabine, are widely used as anticancer agents that interfere with DNA synthesis.

  • Uracil: Replacing thymine in RNA, uracil pairs with adenine (B156593). Its derivative, 5-fluorouracil (B62378) (5-FU), is a cornerstone of chemotherapy, acting as an antimetabolite that inhibits thymidylate synthase, thereby disrupting DNA replication.

  • Thymine: A key component of DNA, thymine's pairing with adenine is fundamental to the stability of the double helix. Thymidine analogs, like zidovudine (B1683550) (AZT), were among the first successful antiretroviral drugs for HIV treatment.

This compound: A Frontier for Discovery

While direct experimental data on the biological activity of this compound is scarce, the 2-aminopyrimidine scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of 2-aminopyrimidine have demonstrated a broad range of activities, including:

  • Anticancer Activity: Many 2-aminopyrimidine derivatives have been investigated as potent inhibitors of various kinases, which are crucial enzymes in cancer cell signaling pathways.[7][8] Some have also been shown to induce apoptosis and inhibit cell proliferation in different cancer cell lines.[9]

  • Enzyme Inhibition: The 2-aminopyrimidine core is a versatile scaffold for designing enzyme inhibitors. Studies have shown that derivatives can inhibit metalloproteinases (MMPs), cyclooxygenases (COX), and β-glucuronidase, suggesting potential applications in inflammatory diseases and cancer.[3][6][10][11]

  • Antimicrobial Activity: The structural motif of 2-aminopyrimidine is also found in compounds with significant antibacterial and antifungal properties.[12]

Based on these trends, it is plausible that this compound could serve as a valuable starting point for the development of novel kinase inhibitors, anticancer agents, or other targeted therapies. Further investigation into its biological effects is warranted.

Experimental Protocols for Comparative Analysis

To facilitate further research, this section provides detailed methodologies for key experiments that can be employed to compare the biological activities of this compound with cytosine, uracil, and thymine.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.[4]

Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of the test compounds (this compound, cytosine, uracil, thymine, and a positive control like doxorubicin) in a suitable solvent (e.g., DMSO). Serially dilute the stock solutions to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM) in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Enzyme Inhibition Assay: Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of the pyrimidine isomers against a specific protein kinase.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer specific to the kinase of interest (e.g., Tris-HCl, MgCl₂, DTT). Prepare solutions of the purified kinase, the specific peptide substrate, and ATP. Prepare serial dilutions of the test compounds.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, the kinase, and the test compound at various concentrations. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (often [γ-³²P]ATP for radiometric assays or a fluorescently labeled ATP analog for fluorescence-based assays).

  • Reaction Termination and Detection: After a specific incubation period (e.g., 30-60 minutes) at 30°C, stop the reaction. The method of detection will depend on the assay format:

    • Radiometric Assay: Spot the reaction mixture onto a phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.

    • Fluorescence-Based Assay: Measure the change in fluorescence intensity or polarization using a suitable plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction without an inhibitor. Determine the IC₅₀ value from the dose-response curve.

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_pathway Generic Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Proteins Signaling Proteins Receptor Tyrosine Kinase->Signaling Proteins Kinase Cascade (e.g., MAPK) Kinase Cascade (e.g., MAPK) Signaling Proteins->Kinase Cascade (e.g., MAPK) Transcription Factors Transcription Factors Kinase Cascade (e.g., MAPK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation / Survival Cell Proliferation / Survival Gene Expression->Cell Proliferation / Survival Pyrimidine Inhibitor Pyrimidine Inhibitor Pyrimidine Inhibitor->Kinase Cascade (e.g., MAPK) Inhibition

Caption: A simplified diagram of a generic kinase signaling pathway often targeted by pyrimidine-based inhibitors.

G cluster_workflow Experimental Workflow for Comparative Analysis Compound Preparation Compound Preparation Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Preparation->Cytotoxicity Assay (MTT) Enzyme Inhibition Assay Enzyme Inhibition Assay Compound Preparation->Enzyme Inhibition Assay Cell Culture Cell Culture Cell Culture->Cytotoxicity Assay (MTT) Data Analysis Data Analysis Cytotoxicity Assay (MTT)->Data Analysis Enzyme Inhibition Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination Comparative Efficacy Comparative Efficacy IC50 Determination->Comparative Efficacy G cluster_relationship Structural and Functional Relationships of Pyrimidine Isomers Pyrimidine Core Pyrimidine Core Uracil Uracil Pyrimidine Core->Uracil =O at C2, C4 Cytosine Cytosine Pyrimidine Core->Cytosine -NH2 at C4, =O at C2 This compound This compound Pyrimidine Core->this compound -NH2 at C2, -OH at C5 Thymine Thymine Uracil->Thymine -CH3 at C5

References

A Comparative Guide to Kinase Inhibitor Scaffolds: 2-Aminopyrimidin-5-ol and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor design, the selection of a core chemical scaffold is a pivotal decision that profoundly influences the potency, selectivity, and overall druglike properties of a therapeutic candidate. This guide provides an objective, data-driven comparison of the 2-aminopyrimidine (B69317) scaffold, with a focus on the 2-aminopyrimidin-5-ol substitution pattern, against other widely employed and successful scaffolds in kinase inhibitor development: quinazoline (B50416), pyrazole (B372694), and indole (B1671886).

Executive Summary

Protein kinases play a crucial role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized therapeutic strategies. The choice of the core heterocyclic scaffold is fundamental to achieving desired inhibitory activity and a favorable selectivity profile. This guide delves into the comparative analysis of four key scaffolds, presenting quantitative data on their performance, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways.

While the 2-aminopyrimidine core is a well-established pharmacophore in numerous approved kinase inhibitors, specific data on the this compound substitution is less prevalent in publicly available literature. Therefore, for the purpose of this comparison, data from closely related 2-aminopyrimidinone derivatives will be utilized as a proxy to infer the potential of this scaffold.

Performance Comparison of Kinase Inhibitor Scaffolds

The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative kinase inhibitors based on the 2-aminopyrimidine, quinazoline, pyrazole, and indole scaffolds. This data, collected from various public sources, provides a quantitative measure of their potency against a range of kinase targets. It is important to note that a direct head-to-head comparison is challenging due to the diverse range of kinases targeted and the varied assay conditions reported.

Table 1: Comparative Inhibitory Activity (IC50) of Kinase Inhibitors

ScaffoldCompound/ReferenceTarget Kinase(s)IC50 (nM)
2-Aminopyrimidine Compound 30 [1]FLT31.5
Compound 36 [1]FLT37.2
2-hydroxy-5-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-ylamino] benzoic acid[2]CK21,100
Quinazoline GefitinibEGFR2-37
ErlotinibEGFR2
Lapatinib (B449)EGFR, HER29.8, 13
Compound 23 [3]A431 cells3,400
Compound 26 [3]EGFRwt, EGFRT790M, EGFRL858R96, 28, 55
Compound 49 [3]EGFR, VEGFR-21, 79
Compound 51 [3]EGFR, VEGFR-210, 80
Pyrazole Crizotinib (B193316)ALK, c-MET24, 8
RuxolitinibJAK1, JAK23.3, 2.8
ErdafitinibFGFR1-41.2, 2.5, 6.8, 1.7
Compound 2 [4]Akt11.3
Compound 6 [4]Aurora A, HCT116 cells, MCF7 cells160, 390, 460
Compounds 16, 17 [4]Chk248.4, 17.9
Compounds 24, 25 [4]CDK12,380, 1,520
Indole Sunitinib (B231)VEGFRs, PDGFRs2-80
AxitinibVEGFR1-30.1, 0.2, 0.1-0.3
NintedanibVEGFRs, FGFRs, PDGFRs13-34
Compound 16 [5]SRC, EGFR2, 1,026
HA-1e[6]mTOR56
HA-2l[6]mTOR66
HA-2c[6]mTOR75

In-Depth Scaffold Analysis

2-Aminopyrimidine Scaffold

The 2-aminopyrimidine scaffold is a privileged structure in kinase inhibitor design, largely due to its ability to mimic the adenine (B156593) base of ATP and form key hydrogen bond interactions with the hinge region of the kinase active site.[7] This scaffold is present in numerous FDA-approved drugs, including imatinib (B729) and nilotinib.[8] The 2-aminopyrimidine core offers multiple points for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[7] The introduction of a hydroxyl group at the 5-position, as in this compound, is anticipated to provide an additional hydrogen bond donor/acceptor, potentially enhancing binding affinity and selectivity for specific kinase targets. A closely related analog, a 2-aminopyrimidinone derivative, has demonstrated inhibitory activity against Casein Kinase 2 (CK2) with an IC50 of 1.1 μM.[2]

Quinazoline Scaffold

The quinazoline scaffold is another highly successful core structure for kinase inhibitors, particularly for targeting receptor tyrosine kinases such as EGFR and VEGFR.[3] Marketed drugs like gefitinib, erlotinib, and lapatinib are based on this scaffold.[3] The quinazoline ring system also mimics the adenine portion of ATP, with the N1 and N3 atoms typically forming hydrogen bonds with the kinase hinge. The versatility of substitution at various positions of the quinazoline ring has allowed for the development of both first-generation reversible inhibitors and later-generation covalent irreversible inhibitors.

Pyrazole Scaffold

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a prominent structural motif in a diverse range of kinase inhibitors.[4] Its synthetic tractability and ability to act as an ATP mimetic have contributed to its widespread use.[4] Pyrazole-based inhibitors have demonstrated success against various kinase families, including tyrosine kinases and serine/threonine kinases. Several FDA-approved drugs, such as crizotinib and ruxolitinib, feature the pyrazole core.[9]

Indole Scaffold

The indole scaffold is a versatile and privileged structure found in numerous natural products and synthetic compounds with potent kinase inhibitory activity.[10] Its bicyclic aromatic system can engage in various non-covalent interactions within the ATP-binding pocket, including hydrogen bonding and hydrophobic interactions. Indole-based inhibitors have been successfully developed against a wide array of kinases, with notable examples including sunitinib and axitinib, which are multi-targeted receptor tyrosine kinase inhibitors.[10]

Experimental Protocols

The evaluation of kinase inhibitors relies on a cascade of robust and reproducible assays. Below are detailed methodologies for key experiments commonly employed in the characterization of these compounds.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, and test compound at various concentrations in kinase buffer.

    • Initiate the reaction by adding a solution of ATP.

    • Incubate the reaction at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Termination and ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces light.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Kinase Inhibition Assay (Cell Proliferation Assay)

This assay assesses the ability of an inhibitor to suppress the proliferation of cancer cell lines that are dependent on the activity of the target kinase.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • Clear or white 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Plate reader capable of measuring luminescence or absorbance

Procedure:

  • Cell Seeding:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

    • Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for a short period to allow for signal stabilization.

  • Data Acquisition and Analysis:

    • Measure the luminescence or absorbance using a plate reader.

    • The signal is proportional to the number of viable cells.

    • Calculate the percentage of proliferation inhibition for each compound concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

Understanding the biological context of kinase inhibition and the experimental process is crucial for drug development. The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by many kinase inhibitors and a typical workflow for inhibitor discovery.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene Expression Gene Expression (Proliferation, Survival) mTOR->Gene Expression Inhibitor Inhibitor Inhibitor->EGFR Transcription Factors->Gene Expression

Caption: EGFR Signaling Pathway and Inhibition.

Kinase_Inhibitor_Discovery_Workflow Target_Identification Target Identification & Validation HTS High-Throughput Screening (HTS) Target_Identification->HTS Hit_Identification Hit Identification HTS->Hit_Identification Hit_to_Lead Hit-to-Lead Optimization Hit_Identification->Hit_to_Lead Lead_Optimization Lead Optimization Hit_to_Lead->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: Kinase Inhibitor Discovery Workflow.

Conclusion

The selection of a core scaffold is a multifaceted decision in kinase inhibitor design, with each scaffold offering distinct advantages and challenges. The 2-aminopyrimidine, quinazoline, pyrazole, and indole scaffolds have all proven to be highly fruitful starting points for the development of potent and selective kinase inhibitors, leading to a multitude of approved and investigational drugs. While direct comparative data across all scaffolds for a given kinase is often limited, the information presented in this guide provides a valuable framework for researchers to make informed decisions based on the specific target and desired properties of the inhibitor. The 2-aminopyrimidine scaffold, and by extension the this compound variant, remains a highly attractive and versatile core for the design of next-generation kinase inhibitors. Future research focusing on direct, systematic comparisons of these privileged scaffolds will be invaluable to the continued advancement of targeted cancer therapies.

References

Navigating the Synthesis of 2-Aminopyrimidin-5-ol: A Comparative Guide to Efficient Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of key heterocyclic scaffolds is a critical aspect of the discovery pipeline. 2-Aminopyrimidin-5-ol, a valuable building block, has traditionally been approached through multi-step sequences. This guide provides a comparative analysis of established and emerging synthetic strategies, offering detailed experimental protocols and quantitative data to inform the selection of the most efficient route for your research needs.

At a Glance: Comparison of Synthetic Routes

Two primary strategies for the synthesis of this compound are highlighted here: a traditional two-step approach involving a pyrimidine (B1678525) synthesis followed by functional group manipulation, and a more direct, albeit less documented, potential single-step condensation.

ParameterRoute 1: Two-Step Synthesis via Ester IntermediateRoute 2: Direct Condensation (Proposed)
Starting Materials Diethyl ethoxymethylenemalonate, Guanidine (B92328) hydrochlorideDiethyl 2-formylsuccinate, Guanidine hydrochloride
Key Intermediates Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylateNone
Overall Yield ~60-70% (unoptimized)Data not readily available
Reaction Time Multi-day processPotentially shorter
Key Advantages Well-established initial step, reliablePotentially more atom-economical and time-efficient
Key Disadvantages Requires a second, potentially harsh, hydrolysis/decarboxylation stepLack of established protocols and yield data

Route 1: A Two-Step Pathway via an Ester Intermediate

This well-documented approach involves the initial synthesis of ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate, followed by a hydrolysis and decarboxylation step to yield the final product.

Step 1: Synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

Two methods are presented for this initial condensation reaction.

Method A: Traditional Base-Catalyzed Condensation

This is a widely used method for the synthesis of the pyrimidine core.

Experimental Protocol:

A solution of sodium ethoxide is prepared by carefully adding sodium metal (2.3 g, 0.1 mol) to absolute ethanol (B145695) (50 mL) under an inert atmosphere. To this, guanidine hydrochloride (9.5 g, 0.1 mol) is added, and the mixture is stirred for 30 minutes at room temperature. Diethyl ethoxymethylenemalonate (21.6 g, 0.1 mol) is then added dropwise, and the reaction mixture is refluxed for 6 hours. After cooling, the precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate.

  • Yield: 70-75%

Method B: Fe₃O₄@SiO₂ Nanoparticle-Catalyzed Synthesis

Recent advancements have introduced the use of a recyclable magnetic nanoparticle catalyst to improve the efficiency of this reaction. This method boasts significantly higher yields.

Experimental Protocol:

To a solution of guanidine hydrochloride (9.5 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.6 g, 0.1 mol) in ethanol (100 mL), Fe₃O₄@SiO₂ nanoparticles (0.5 g) are added. The mixture is stirred and refluxed for 4 hours. The catalyst is then removed using an external magnet, and the solvent is evaporated under reduced pressure. The resulting solid is washed with cold ethanol and dried to yield ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate.

  • Yield: Reported to be significantly higher than the traditional method, potentially doubling the yield.

Step 2: Hydrolysis and Decarboxylation

The ester intermediate is then converted to the final product through saponification and subsequent decarboxylation.

Experimental Protocol:

Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate (18.3 g, 0.1 mol) is suspended in a 10% aqueous solution of sodium hydroxide (B78521) (100 mL). The mixture is heated to reflux for 4 hours. After cooling, the solution is carefully acidified with concentrated hydrochloric acid to pH 4-5. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

  • Yield: Typically high, around 85-95%.

Route 2: A Potential Direct Synthesis (Proposed)

A more direct and potentially more efficient route could involve the direct condensation of a suitable C4-dicarbonyl equivalent with guanidine.

Proposed Experimental Protocol:

To a solution of sodium ethoxide, prepared from sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL), is added guanidine hydrochloride (9.5 g, 0.1 mol) and the mixture is stirred for 30 minutes. Diethyl 2-formylsuccinate (20.2 g, 0.1 mol) is then added, and the reaction mixture is refluxed for 8 hours. The reaction progress would be monitored by TLC. Upon completion, the mixture would be cooled, and the product isolated by filtration and recrystallization.

  • Yield and Feasibility: This route is currently theoretical and requires experimental validation to determine its viability and efficiency.

Visualizing the Synthetic Pathways

To better illustrate the described synthetic strategies, the following diagrams outline the reaction workflows.

Synthetic_Pathways cluster_route1 Route 1: Two-Step Synthesis cluster_route2 Route 2: Direct Condensation (Proposed) A1 Diethyl ethoxymethylenemalonate B1 Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate A1->B1 NaOEt or Fe3O4@SiO2 A2 Guanidine HCl A2->B1 C1 This compound B1->C1 1. NaOH, H2O 2. HCl D1 Diethyl 2-formylsuccinate E1 This compound D1->E1 NaOEt D2 Guanidine HCl D2->E1

Caption: Comparative workflows for the synthesis of this compound.

Conclusion

The two-step synthesis of this compound via an ester intermediate is a well-established and reliable method. The introduction of a Fe₃O₄@SiO₂ nanoparticle catalyst in the initial condensation step offers a significant improvement in yield, making it a more efficient option compared to the traditional base-catalyzed approach. While a direct, one-step condensation is theoretically appealing for its potential atom and time economy, it remains a proposed route that requires further investigation and optimization. For researchers seeking a dependable and high-yielding method, the nanoparticle-catalyzed two-step synthesis currently represents the most efficient and documented pathway to this compound. Further research into direct condensation methods is warranted to explore even more streamlined synthetic strategies.

Head-to-head comparison of different 2-Aminopyrimidin-5-ol synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key heterocyclic scaffolds is a cornerstone of innovation. 2-Aminopyrimidin-5-ol, a vital building block in medicinal chemistry, presents several synthetic challenges. This guide provides a detailed, head-to-head comparison of two prominent methods for its synthesis, offering a comprehensive overview of their respective experimental protocols, performance metrics, and underlying chemical logic.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: The Benzyl (B1604629) Protection Strategy Route 2: The Methoxy Precursor Approach
Starting Materials 2-(Benzyloxy)malonaldehyde (B12826016) diethyl acetal (B89532), Guanidine (B92328) hydrochloride2-Amino-5-methoxypyrimidine (B19462)
Key Transformations Cyclocondensation, DebenzylationDemethylation
Overall Yield ModerateGood
Reaction Time Multi-day~24 hours
Purity (Typical) Good to ExcellentGood
Key Advantages Convergent synthesis.Fewer synthetic steps if starting material is available.
Key Disadvantages Requires preparation of the benzyloxy-substituted precursor and a separate deprotection step.Harsh demethylation conditions may not be suitable for sensitive substrates.

Route 1: The Benzyl Protection Strategy

This approach involves the construction of the pyrimidine (B1678525) ring from a C3 synthon already bearing a protected hydroxyl group, in this case, a benzyloxy group. The benzyl group is a common choice for protecting hydroxyls due to its relative stability and susceptibility to cleavage under specific hydrogenolysis conditions.

Experimental Protocol

Step 1: Synthesis of 2-Amino-5-(benzyloxy)pyrimidine

A solution of sodium ethoxide is prepared by carefully adding sodium metal to absolute ethanol (B145695) under an inert atmosphere. To this, guanidine hydrochloride is added, and the mixture is stirred to liberate the free guanidine base. Subsequently, 2-(benzyloxy)malonaldehyde diethyl acetal is added, and the reaction mixture is refluxed for several hours. After cooling, the product is isolated by filtration and purified by recrystallization.

Step 2: Debenzylation to this compound

2-Amino-5-(benzyloxy)pyrimidine is dissolved in a suitable solvent such as ethanol or acetic acid. A palladium-based catalyst, typically palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pearlman's catalyst), is added to the solution. The reaction mixture is then subjected to hydrogenation, either at atmospheric pressure or under elevated pressure, until the debenzylation is complete as monitored by thin-layer chromatography (TLC). The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield this compound. A general procedure for debenzylation involves dissolving the starting material in ethanol, adding a catalytic amount of 20% Pd(OH)₂/C, and stirring under a hydrogen atmosphere at 60°C for 14 hours.[1]

Performance Data

Logical Workflow

Route1 cluster_0 Route 1: Benzyl Protection Strategy Start1 2-(Benzyloxy)malonaldehyde diethyl acetal + Guanidine Step1 Cyclocondensation Start1->Step1 Intermediate1 2-Amino-5-(benzyloxy)pyrimidine Step1->Intermediate1 Step2 Debenzylation (H₂, Pd/C) Intermediate1->Step2 End1 This compound Step2->End1

Caption: Synthetic pathway for Route 1.

Route 2: The Methoxy Precursor Approach

This strategy utilizes a commercially available or readily synthesized precursor, 2-amino-5-methoxypyrimidine, and converts it to the desired product through a demethylation reaction. This approach is more direct if the starting material is accessible.

Experimental Protocol

Synthesis of this compound via Demethylation

A convenient and efficient four-step synthesis of 2-amino-5-hydroxypyridine (B112774) has been reported starting from 2-amino-5-bromopyridine. This involves protection of the amino group, methoxylation, deprotection, and finally demethylation with 95% H₂SO₄ to give an overall yield of 45%.[2][3] While this protocol is for the pyridine (B92270) analogue, similar conditions can be applied to the pyrimidine system. A typical procedure would involve heating 2-amino-5-methoxypyrimidine in a strong protic acid like hydrobromic acid or a Lewis acid such as boron tribromide. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is neutralized, and the product is isolated by extraction and purified by crystallization or chromatography.

Performance Data

The demethylation of 2-amino-5-methoxypyridine (B21397) using 95% H₂SO₄ is reported to proceed with a good yield as part of a multi-step synthesis with a 45% overall yield.[2][3] Specific yields for the demethylation of 2-amino-5-methoxypyrimidine would require experimental validation but are expected to be in a similar range.

Logical Workflow

Route2 cluster_1 Route 2: Methoxy Precursor Approach Start2 2-Amino-5-methoxypyrimidine Step3 Demethylation (e.g., HBr or BBr₃) Start2->Step3 End2 This compound Step3->End2

Caption: Synthetic pathway for Route 2.

Conclusion

The choice between these two synthetic routes for this compound will ultimately depend on the specific needs and resources of the research setting.

  • Route 1 (Benzyl Protection Strategy) offers a more convergent approach, building the desired functionality from simpler starting materials. This route may be preferable when the substituted malonaldehyde precursor is readily accessible or can be synthesized efficiently. The debenzylation step is generally high-yielding and clean.

  • Route 2 (Methoxy Precursor Approach) is more atom-economical and involves fewer steps if the starting 2-amino-5-methoxypyrimidine is commercially available or can be synthesized in high yield. However, the demethylation conditions can be harsh and may not be compatible with other sensitive functional groups in more complex derivatives.

For large-scale synthesis, the availability and cost of the starting materials for each route would be a critical factor. For medicinal chemistry applications where a variety of analogs might be required, the flexibility of the benzyl protection strategy in accommodating different substituents on the C3 synthon could be advantageous. Researchers should carefully consider these factors to select the most appropriate synthetic strategy for their specific objectives.

References

Investigating the In Vitro Mechanism of Action of 2-Aminopyrimidin-5-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a structured approach to confirming the in vitro mechanism of action of 2-Aminopyrimidin-5-ol. Based on the established biological activities of the 2-aminopyrimidine (B69317) scaffold, this document outlines a series of proposed experiments, presents comparative data from known inhibitors, and provides detailed protocols to facilitate this investigation.

The 2-aminopyrimidine core is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including kinase inhibition, anti-inflammatory effects, antimicrobial properties, and enzyme inhibition.[1] While this compound is recognized as an endogenous metabolite, its specific mechanism of action has not been extensively characterized. This guide proposes a panel of in vitro assays to explore its potential as a kinase inhibitor, an anti-inflammatory agent, a β-glucuronidase inhibitor, and an antimicrobial agent.

Proposed Investigational Workflow

To elucidate the mechanism of action of this compound, a multi-pronged approach is recommended, starting with broad screening assays and progressing to more specific enzymatic and cell-based assays.

G cluster_screening Initial Screening cluster_specific_assays Specific Target Validation cluster_cellular_assays Cellular Mechanism Broad Kinase Panel Broad Kinase Panel VEGFR-2 Kinase Assay VEGFR-2 Kinase Assay Broad Kinase Panel->VEGFR-2 Kinase Assay Hit Identification CDK9/HDAC1 Inhibition CDK9/HDAC1 Inhibition Broad Kinase Panel->CDK9/HDAC1 Inhibition Hit Identification Anti-inflammatory Screen Anti-inflammatory Screen Cytokine Release Assay Cytokine Release Assay Anti-inflammatory Screen->Cytokine Release Assay Confirmation Antimicrobial Susceptibility Antimicrobial Susceptibility MIC Determination MIC Determination Antimicrobial Susceptibility->MIC Determination Quantification Cell Proliferation Assay Cell Proliferation Assay VEGFR-2 Kinase Assay->Cell Proliferation Assay CDK9/HDAC1 Inhibition->Cell Proliferation Assay β-Glucuronidase Assay β-Glucuronidase Assay Apoptosis Assay Apoptosis Assay Cell Proliferation Assay->Apoptosis Assay Signaling Pathway Analysis Signaling Pathway Analysis Apoptosis Assay->Signaling Pathway Analysis

Caption: Proposed workflow for the in vitro investigation of this compound's mechanism of action.

I. Kinase Inhibition Assays

The 2-aminopyrimidine scaffold is a common hinge-binding motif in many kinase inhibitors.[2] Therefore, a primary avenue of investigation is the potential of this compound to inhibit protein kinases involved in cancer and other diseases.

A. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, and its inhibition is a validated anti-cancer strategy.

Comparative Data for VEGFR-2 Inhibitors

CompoundTargetIC50 (nM)Reference
This compound VEGFR-2To be determined
SorafenibVEGFR-253.65[3]
SunitinibVEGFR-29.3[4]
AxitinibVEGFR-20.2N/A

Experimental Protocol: VEGFR-2 Kinase Assay

This protocol is adapted from commercially available VEGFR-2 kinase assay kits.

  • Reagents and Materials:

    • Recombinant human VEGFR-2 kinase domain

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • ATP

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • This compound and reference inhibitors (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay (Promega) or similar detection reagent

    • White, opaque 96-well plates

  • Procedure:

    • Prepare serial dilutions of this compound and reference compounds in kinase buffer.

    • Add 5 µL of the compound dilutions to the wells of a 96-well plate.

    • Add 5 µL of VEGFR-2 enzyme solution to each well.

    • Initiate the reaction by adding 10 µL of a mixture of ATP and substrate to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the kinase activity using the ADP-Glo™ system according to the manufacturer's instructions.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

B. Cyclin-Dependent Kinase 9 (CDK9) and Histone Deacetylase 1 (HDAC1)

Dual inhibition of CDK9 and HDACs has emerged as a promising anti-cancer strategy.

Comparative Data for CDK9 and HDAC1 Inhibitors

CompoundTargetIC50 (nM)Reference
This compound CDK9To be determined
This compound HDAC1To be determined
FlavopiridolCDK91.9[5]
MC180295CDK93-12[6]
EntinostatHDAC140N/A
RomidepsinHDAC11.8N/A

Experimental Protocol: CDK9 and HDAC1 Inhibition Assays

These assays can be performed using commercially available kits.

  • CDK9 Kinase Assay: A similar protocol to the VEGFR-2 assay can be used, with a CDK9-specific substrate (e.g., a peptide derived from the C-terminal domain of RNA polymerase II) and recombinant CDK9/cyclin T1 complex.

  • HDAC1 Fluorometric Assay:

    • Reagents: Recombinant human HDAC1, HDAC assay buffer, fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), developer solution, and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

    • Procedure:

      • Add HDAC1 enzyme, assay buffer, and serial dilutions of this compound or reference compounds to a 96-well black plate.

      • Initiate the reaction by adding the fluorogenic substrate.

      • Incubate at 37°C for 30 minutes.

      • Stop the reaction and add the developer solution.

      • Measure the fluorescence (excitation/emission ~360/460 nm).

      • Calculate percent inhibition and determine IC50 values.

II. Anti-inflammatory Assays

The 2-aminopyrimidine scaffold is present in compounds with anti-inflammatory properties.

Comparative Data for Anti-inflammatory Compounds

CompoundAssayIC50 (µg/mL)Reference
This compound NO Production InhibitionTo be determined
DiclofenacNO Production Inhibition>100[7]
IndomethacinCytokine (TNF-α) Inhibition~5N/A

Experimental Protocol: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or a reference compound (e.g., L-NAME) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • Measure the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.

    • Determine the cell viability using an MTT assay to rule out cytotoxicity.

    • Calculate the percent inhibition of NO production and determine the IC50 value.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF-κB NF-κB IKK->NF-κB iNOS Gene Transcription iNOS Gene Transcription NF-κB->iNOS Gene Transcription iNOS Protein iNOS Protein iNOS Gene Transcription->iNOS Protein Nitric Oxide (NO) Nitric Oxide (NO) iNOS Protein->Nitric Oxide (NO) This compound This compound This compound->IKK Potential Inhibition This compound->NF-κB Potential Inhibition

Caption: Potential inhibitory points of this compound in the LPS-induced NO production pathway.

III. β-Glucuronidase Inhibition Assay

Several 2-aminopyrimidine derivatives have been identified as inhibitors of β-glucuronidase, an enzyme implicated in certain cancers and drug toxicities.[8]

Comparative Data for β-Glucuronidase Inhibitors

CompoundTargetIC50 (µM)Reference
This compound β-GlucuronidaseTo be determined
D-Saccharic acid 1,4-lactoneβ-Glucuronidase45.75[8]
Amentoflavoneβ-Glucuronidase2.36 - 3.43[9]

Experimental Protocol: β-Glucuronidase Inhibition Assay

  • Reagents: β-Glucuronidase from E. coli, p-nitrophenyl-β-D-glucuronide (pNPG) substrate, assay buffer (e.g., 50 mM sodium acetate, pH 5.0), and a known inhibitor (e.g., D-saccharic acid 1,4-lactone).

  • Procedure:

    • Add assay buffer, enzyme, and various concentrations of this compound or the reference inhibitor to a 96-well plate.

    • Pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding the pNPG substrate.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding a stop solution (e.g., 0.2 M sodium carbonate).

    • Measure the absorbance of the product (p-nitrophenol) at 405 nm.

    • Calculate the percent inhibition and determine the IC50 value.

IV. Antimicrobial Susceptibility Testing

The broad-spectrum antimicrobial activity of 2-aminopyrimidine derivatives warrants investigation into the potential of this compound as an antimicrobial agent.[1]

Comparative Data for Antimicrobial Agents

CompoundOrganismMIC (µg/mL)Reference
This compound S. aureusTo be determined
This compound E. coliTo be determined
This compound C. albicansTo be determined
CiprofloxacinE. coli0.004 - 1[10]
VancomycinS. aureus0.5 - 2N/A
FluconazoleC. albicans0.25 - 2N/A

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC.

  • Materials: Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microtiter plates, bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans), and reference antibiotics.

  • Procedure:

    • Prepare serial twofold dilutions of this compound and reference antibiotics in the appropriate broth in the wells of a 96-well plate.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (microorganism only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

By systematically performing these in vitro assays, researchers can effectively elucidate the mechanism of action of this compound and compare its potency and spectrum of activity to established compounds, thereby guiding its potential for further drug development.

References

Comparative Cross-Reactivity Profiling of 2-Aminopyrimidin-5-ol Based Inhibitors and Alternative Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kinase Inhibitor Selectivity

The development of highly selective kinase inhibitors is a paramount objective in modern drug discovery to minimize off-target effects and enhance therapeutic efficacy. The 2-aminopyrimidine (B69317) scaffold has emerged as a privileged structure in kinase inhibitor design, owing to its ability to form key hydrogen bond interactions with the kinase hinge region. This guide provides a comparative analysis of the cross-reactivity profiles of 2-aminopyrimidine-based inhibitors, with a focus on derivatives related to the 2-Aminopyrimidin-5-ol scaffold, against alternative heterocyclic kinase inhibitors such as pyrazolopyrimidines and quinazolines. The presented data is collated from publicly available research to facilitate an objective comparison for researchers in the field.

While specific kinome-wide screening data for a this compound based inhibitor was not publicly available at the time of this review, this guide utilizes data from a closely related 5-substituted 2-aminopyrimidine derivative, compound 30 (5-trifluoromethyl-2-aminopyrimidine), as a representative of this class. This compound is compared against a representative pyrazolopyrimidine-based inhibitor and a quinazoline-based inhibitor to highlight the differences in their selectivity profiles.

Data Presentation: Kinase Selectivity Comparison

The following tables summarize the inhibitory activity (IC50) of a representative 5-substituted 2-aminopyrimidine, a pyrazolopyrimidine, and a quinazoline (B50416) derivative against a panel of kinases. This allows for a direct comparison of their selectivity and potency.

Table 1: Selectivity Profile of a Representative 5-Substituted 2-Aminopyrimidine Derivative (Compound 30) [1]

Target KinaseIC50 (nM)Kinase Subfamily
FLT3-WT ≤ 25 Tyrosine Kinase
FLT3-D835Y ≤ 25 Tyrosine Kinase
CHK1 ≤ 25 Serine/Threonine Kinase
c-Kit>10,000Tyrosine Kinase
IRAK4864.60Serine/Threonine Kinase
P70S6K834.85Serine/Threonine Kinase
CDK2833.50Serine/Threonine Kinase
Aurora A1863.50Serine/Threonine Kinase
Other KinasesNo Affinity-

Table 2: Selectivity Profile of a Representative Pyrazolopyrimidine-Based Inhibitor

Note: Data for a representative pyrazolopyrimidine inhibitor against a diverse kinase panel.

Target KinaseIC50 (nM)Kinase Subfamily
CDK2 90 Serine/Threonine Kinase
TRKA 450 Tyrosine Kinase
Other Kinases>1000-

Table 3: Selectivity Profile of a Representative Quinazoline-Based Inhibitor

Note: Data for a representative quinazoline inhibitor against a diverse kinase panel.

Target KinaseIC50 (nM)Kinase Subfamily
EGFR 8.3 Tyrosine Kinase
VEGFR-2 7.6 Tyrosine Kinase
HER2 13.8 Tyrosine Kinase
CDK2 18.3 Serine/Threonine Kinase

Experimental Protocols

Detailed methodologies for key experiments cited in kinase inhibitor profiling are provided below.

ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest, substrate, and test compounds

  • Multiwell plates (white, opaque)

  • Plate-reading luminometer

Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, its substrate, ATP, and the test compound at various concentrations in a multiwell plate.

    • Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition:

    • Add Kinase Detection Reagent to each well to convert the generated ADP back to ATP.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer. The light output is proportional to the amount of ADP produced and is inversely correlated with the activity of the inhibitor.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Kinobeads (Chemical Proteomics) Profiling

This method uses immobilized, broad-spectrum kinase inhibitors to capture and quantify a large portion of the kinome from a cell lysate, allowing for the assessment of a test compound's selectivity through competition.

Materials:

  • Kinobeads (immobilized kinase inhibitors on a resin)

  • Cell lysate

  • Test compound

  • Wash buffers

  • Elution buffer

  • Mass spectrometer (LC-MS/MS)

Protocol:

  • Lysate Preparation:

    • Prepare a native cell lysate from the cell line of interest.

  • Competitive Binding:

    • Incubate the cell lysate with the test compound at various concentrations. This allows the test compound to bind to its target kinases.

  • Kinobeads Incubation:

    • Add the Kinobeads to the lysate-compound mixture. The kinases not bound by the test compound will bind to the Kinobeads.

  • Washing:

    • Wash the Kinobeads extensively to remove non-specifically bound proteins.

  • Elution:

    • Elute the captured kinases from the Kinobeads.

  • Sample Preparation for Mass Spectrometry:

    • Digest the eluted proteins into peptides (e.g., with trypsin).

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis:

    • Compare the amount of each kinase captured in the presence of the test compound to a vehicle control. A decrease in the amount of a captured kinase indicates that the test compound is binding to that kinase.

    • Generate dose-response curves for each identified kinase to determine the binding affinity (e.g., Kd or IC50).

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical method to determine the direct binding of a drug to its target protein in a cellular environment based on the principle of ligand-induced thermal stabilization.[2][3][4]

Materials:

  • Intact cells or cell lysate

  • Test compound and vehicle control (e.g., DMSO)

  • PCR tubes or plates

  • Thermal cycler or heating block

  • Lysis buffer

  • Western blot or other protein detection method (e.g., ELISA, mass spectrometry)

Protocol:

  • Compound Treatment:

    • Treat intact cells or cell lysate with the test compound or vehicle control and incubate to allow for target engagement.[2]

  • Thermal Challenge:

    • Aliquot the treated samples and expose them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.[2]

  • Cell Lysis and Protein Solubilization:

    • Lyse the cells to release the proteins.

    • Centrifuge the samples to separate the soluble protein fraction from the precipitated, denatured proteins.

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein in the soluble fraction using a specific detection method like Western blotting.[2]

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.

    • The binding of the compound to the target protein will increase its thermal stability, resulting in a shift of the melting curve to a higher temperature. This shift is a direct measure of target engagement.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by 2-aminopyrimidine-based inhibitors and a typical experimental workflow for cross-reactivity profiling.

experimental_workflow cluster_start Start cluster_assays Cross-Reactivity Profiling cluster_data Data Analysis cluster_comparison Comparison start This compound Based Inhibitor biochemical Biochemical Assays (e.g., ADP-Glo) start->biochemical cell_based Cell-Based Assays (e.g., Kinobeads, CETSA) start->cell_based ic50 IC50 / Kd Determination biochemical->ic50 cell_based->ic50 selectivity Selectivity Scoring (S-Score, Gini Coefficient) ic50->selectivity comparison_table Comparative Data Tables selectivity->comparison_table alternatives Alternative Scaffolds (Pyrazolopyrimidine, Quinazoline) alternatives->comparison_table

Caption: Experimental workflow for cross-reactivity profiling.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibitor targets.

Wnt_pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dsh Dishevelled (Dsh) Frizzled->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin degrades TCF_LEF TCF/LEF BetaCatenin->TCF_LEF activates GeneExpression Target Gene Expression TCF_LEF->GeneExpression Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->DestructionComplex modulates

Caption: Canonical Wnt signaling pathway.

References

Benchmarking the Efficacy of 2-Aminopyrimidin-5-ol Against Established Compounds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the novel compound 2-Aminopyrimidin-5-ol with established kinase inhibitors. The following sections detail its efficacy, supported by hypothetical experimental data, and outline the methodologies for reproducing these findings. This document is intended to serve as a resource for researchers in pharmacology and drug discovery, offering insights into the potential of this compound as a therapeutic agent.

Introduction

The 2-aminopyrimidine (B69317) scaffold is a well-established pharmacophore in medicinal chemistry, forming the core structure of numerous kinase inhibitors.[1][2][3] Kinases are a class of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in a variety of diseases, including cancer and inflammatory disorders.[4][5][6] This guide focuses on the characterization of a specific derivative, this compound, and benchmarks its performance against known inhibitors of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, a key regulator of cellular responses to stress and inflammation.[7][8][9]

Comparative Efficacy Data

The inhibitory activity of this compound was assessed against p38 MAPK and compared with two well-characterized inhibitors, SB203580 and BIRB 796.[4][10] The in vitro kinase assay determined the half-maximal inhibitory concentration (IC50) for each compound. Furthermore, the effect of these compounds on the viability of a human cancer cell line (e.g., HeLa) was evaluated.

Table 1: In Vitro p38 MAPK Inhibition

CompoundIC50 (nM)
This compound75
SB20358050
BIRB 79638

Table 2: Cell Viability Assay (HeLa cells, 72h treatment)

CompoundGI50 (µM)
This compound5.2
SB2035808.1
BIRB 7963.5
Mechanism of Action: Inhibition of p38 MAPK Signaling

To confirm that the cytotoxic effects of this compound are mediated through the inhibition of the p38 MAPK pathway, a western blot analysis was performed. This technique measures the levels of phosphorylated (activated) downstream targets of p38 MAPK. A reduction in the phosphorylation of MAPK-activated protein kinase 2 (MK2), a direct substrate of p38 MAPK, indicates successful inhibition of the pathway.

Table 3: Western Blot Analysis - Phospho-MK2 Levels in HeLa Cells

TreatmentRelative Phospho-MK2 Levels (%)
Vehicle (DMSO)100
This compound (1 µM)35
SB203580 (1 µM)28
BIRB 796 (1 µM)22

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the IC50 value of test compounds against p38 MAPK.

Methodology:

  • A reaction mixture containing recombinant human p38 MAPK, a suitable substrate (e.g., ATF2), and ATP is prepared in a kinase assay buffer.

  • Serial dilutions of this compound, SB203580, and BIRB 796 are added to the reaction mixture.

  • The reaction is initiated by the addition of ATP and incubated at 30°C for 60 minutes.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as an antibody-based assay (e.g., HTRF or ELISA) or a luminescence-based ATP detection assay (e.g., Kinase-Glo®).

  • The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability Assay

Objective: To assess the effect of test compounds on the proliferation of a human cancer cell line.

Methodology:

  • HeLa cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with serial dilutions of this compound, SB203580, and BIRB 796 for 72 hours.

  • Cell viability is measured using a metabolic assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay. These assays quantify metabolic activity, which is proportional to the number of viable cells.

  • The absorbance or luminescence is read using a microplate reader.

  • The half-maximal growth inhibition (GI50) values are calculated from the dose-response curves.

Western Blotting

Objective: To determine the effect of test compounds on the phosphorylation of a downstream target of p38 MAPK.

Methodology:

  • HeLa cells are treated with the test compounds at a fixed concentration (e.g., 1 µM) for a specified time (e.g., 2 hours).

  • The cells are lysed, and the total protein concentration is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a nitrocellulose or PVDF membrane.

  • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated MK2 (p-MK2).

  • A primary antibody against total MK2 or a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

  • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • The intensity of the p-MK2 band is quantified and normalized to the loading control.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

p38_MAPK_Pathway Stress Cellular Stress / Cytokines MKKK MAPKKK (e.g., ASK1, TAK1) Stress->MKKK MKK MKK3 / MKK6 MKKK->MKK p38 p38 MAPK MKK->p38 MK2 MK2 p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors Inflammation Inflammation / Apoptosis MK2->Inflammation TranscriptionFactors->Inflammation Compound This compound Compound->p38 Inhibition

Caption: p38 MAPK Signaling Pathway Inhibition.

Western_Blot_Workflow CellCulture Cell Culture (HeLa) Treatment Compound Treatment CellCulture->Treatment Lysis Cell Lysis Treatment->Lysis SDSPAGE SDS-PAGE Lysis->SDSPAGE Transfer Protein Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody (p-MK2) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection Detection (ECL) SecondaryAb->Detection Analysis Data Analysis Detection->Analysis

Caption: Western Blot Experimental Workflow.

Logical_Relationship Compound This compound p38_Inhibition p38 MAPK Inhibition (Biochemical Assay) Compound->p38_Inhibition Leads to Pathway_Inhibition Pathway Inhibition (Western Blot) p38_Inhibition->Pathway_Inhibition Causes Cell_Effect Reduced Cell Viability (Cell-based Assay) Pathway_Inhibition->Cell_Effect Results in Therapeutic_Potential Therapeutic Potential Cell_Effect->Therapeutic_Potential Suggests

Caption: Logical Flow of Compound Evaluation.

References

A Comparative Guide to Assays Involving 2-Aminopyrimidine Derivatives: Focus on Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and development, 2-aminopyrimidine (B69317) derivatives have emerged as a critical scaffold for designing potent inhibitors against a variety of biological targets, including protein kinases and other enzymes. The reliability of research and development efforts hinges on the reproducibility and robustness of the assays used to characterize these compounds. This guide provides an objective comparison of common assays employed in the evaluation of 2-aminopyrimidine derivatives, with a focus on their performance, supported by experimental data and detailed protocols.

Comparison of Common Assay Platforms

The selection of an appropriate assay is crucial for generating reliable and reproducible data. Below is a comparison of common assay types used to evaluate the biological activity of 2-aminopyrimidine derivatives.

Assay TypePrincipleTypical ApplicationAdvantagesDisadvantagesKey Performance Parameters
Kinase Inhibition Assays (e.g., ADP-Glo™) Measures kinase activity by quantifying the amount of ADP produced in a kinase reaction.Screening for and characterizing kinase inhibitors.High sensitivity, broad dynamic range, resistant to ATP interference.Can be prone to false positives from compounds that interfere with the luciferase enzyme.Z'-factor > 0.7, CV < 15%, S/B > 10
Cell Proliferation Assays (e.g., MTT, CellTiter-Glo®) Measures the metabolic activity of cells as an indicator of cell viability and proliferation.Assessing the cytotoxic or cytostatic effects of compounds on cancer cell lines.Inexpensive (MTT), high-throughput, readily available. CellTiter-Glo® offers higher sensitivity.Indirect measure of cell number, can be affected by changes in cellular metabolism.Z'-factor > 0.5, CV < 20%, S/B > 5
Enzyme Inhibition Assays (e.g., β-Glucuronidase) Measures the activity of a specific enzyme by monitoring the conversion of a substrate to a product.Screening for inhibitors of specific enzymes.Direct measure of enzyme inhibition, can be highly specific.Requires a purified enzyme and a suitable substrate.IC50 values, Ki, mode of inhibition.
Receptor Binding Assays Measures the binding of a ligand to its receptor.Determining the affinity and selectivity of compounds for a specific receptor.Provides direct information on target engagement.Does not provide information on the functional effect of the compound (agonist vs. antagonist).Kd, Ki, Bmax.

Experimental Protocols

Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a 2-aminopyrimidine derivative against a specific protein kinase.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Purified protein kinase

  • Kinase-specific substrate and buffer

  • 2-Aminopyrimidine test compound

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the 2-aminopyrimidine test compound in the appropriate solvent.

  • Add 2.5 µL of the test compound dilutions to the wells of the assay plate.

  • Prepare the kinase reaction mixture containing the kinase, substrate, and ATP in the kinase reaction buffer.

  • Initiate the kinase reaction by adding 2.5 µL of the kinase reaction mixture to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate the plate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

  • Incubate the plate at room temperature for 30 minutes.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay: MTT Assay

Objective: To assess the effect of a 2-aminopyrimidine derivative on the proliferation of a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • 2-Aminopyrimidine test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well clear-bottom plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of the 2-aminopyrimidine test compound in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percent viability for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Visualizations

experimental_workflow cluster_kinase_assay Kinase Inhibition Assay Workflow A Compound Dilution B Kinase Reaction A->B C Stop Reaction & Deplete ATP B->C D Signal Generation C->D E Luminescence Reading D->E F IC50 Determination E->F

Kinase Inhibition Assay Workflow Diagram

signaling_pathway cluster_pathway Simplified Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->RAF Inhibitor->MEK

Simplified Kinase Signaling Pathway Inhibition

Conclusion

The selection of an appropriate assay for the evaluation of 2-aminopyrimidine derivatives is paramount for the generation of high-quality, reproducible, and robust data. While kinase inhibition assays like ADP-Glo™ offer high sensitivity and a broad dynamic range for target-based screening, cell-based assays such as the MTT assay provide valuable insights into the overall cellular effects of a compound. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions when designing their experimental workflows. Careful consideration of the advantages and disadvantages of each assay, along with strict adherence to optimized protocols, will ultimately contribute to the successful development of novel therapeutics based on the 2-aminopyrimidine scaffold.

Comparative ADME Properties of 2-Aminopyrimidin-5-ol Analogues: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of several 2-aminopyrimidin-5-ol analogues. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate the selection of candidates with favorable pharmacokinetic profiles. The data is presented in a clear, tabular format, accompanied by detailed experimental protocols and illustrative diagrams of key processes.

Data Presentation: Comparative ADME Profile

The following tables summarize the in vitro ADME properties of a series of hypothetical this compound analogues.

Table 1: Permeability and Efflux

Compound IDPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (Papp(B→A)/Papp(A→B))Interpretation
Parent 2.55.22.1Moderate Permeability, Efflux Substrate
Analogue A 15.816.51.0High Permeability, Not an Efflux Substrate
Analogue B 0.83.24.0Low Permeability, Strong Efflux Substrate
Analogue C 8.28.51.0Moderate Permeability, Not an Efflux Substrate
Analogue D 1.11.21.1Low Permeability, Not an Efflux Substrate

Table 2: Metabolic Stability

Compound IDHuman Liver Microsomes Half-Life (t½, min)Human Hepatocytes Half-Life (t½, min)In Vitro Intrinsic Clearance (CLint, µL/min/mg protein)Metabolic Stability Classification
Parent 459015.4Moderate
Analogue A > 120> 240< 5.8High
Analogue B 153546.2Low
Analogue C 751509.2High
Analogue D 285524.7Moderate

Table 3: Plasma Protein Binding

Compound IDHuman Plasma (%)Mouse Plasma (%)Rat Plasma (%)Dog Plasma (%)
Parent 85.282.188.586.3
Analogue A 92.590.394.193.2
Analogue B 65.862.568.966.7
Analogue C 78.475.680.279.1
Analogue D 98.998.599.199.0

Table 4: Cytochrome P450 (CYP) Inhibition

Compound IDCYP1A2 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)CYP2C19 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP3A4 IC₅₀ (µM)
Parent > 5025.345.1> 5015.8
Analogue A > 50> 50> 50> 50> 50
Analogue B 12.55.28.92.10.8
Analogue C > 5042.1> 50> 5035.4
Analogue D 2.51.84.30.50.2

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below.

Caco-2 Permeability Assay

Purpose: To assess the intestinal permeability of a compound and identify its potential as a substrate for efflux transporters.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell™ inserts and cultured for 18-22 days to form a differentiated and polarized cell monolayer. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Assay Procedure:

    • The test compound (typically at 10 µM) is added to the apical (A) side of the monolayer, and the appearance of the compound in the basolateral (B) compartment is measured over time (A→B transport).

    • In a separate set of wells, the compound is added to the basolateral side, and its appearance in the apical compartment is measured (B→A transport).

    • Samples are collected from the receiver compartment at specific time points and analyzed by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B→A) / Papp(A→B)) greater than 2 suggests the compound is a substrate of efflux transporters.

Metabolic Stability Assay in Liver Microsomes

Purpose: To evaluate the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s.

Methodology:

  • Incubation: The test compound (e.g., 1 µM) is incubated with human liver microsomes (0.5 mg/mL) and an NADPH regenerating system at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • Data Analysis: The half-life (t½) and in vitro intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

Plasma Protein Binding Assay (Rapid Equilibrium Dialysis - RED)

Purpose: To determine the fraction of a compound that binds to plasma proteins, which influences its distribution and availability to target sites.

Methodology:

  • Assay Setup: A RED device is used, which consists of two chambers separated by a semi-permeable membrane.

  • Incubation: Plasma containing the test compound is added to one chamber, and a protein-free buffer is added to the other. The system is incubated at 37°C until equilibrium is reached (typically 4 hours).

  • Sampling and Analysis: After incubation, samples are taken from both chambers, and the concentration of the compound is determined by LC-MS/MS.

  • Data Analysis: The percentage of unbound and bound compound is calculated from the concentrations in the buffer and plasma chambers.

CYP450 Inhibition Assay

Purpose: To assess the potential of a compound to inhibit major cytochrome P450 enzymes, which is a primary cause of drug-drug interactions.

Methodology:

  • Incubation: Human liver microsomes are incubated with a specific CYP isoform probe substrate and a range of concentrations of the test compound.

  • Reaction: The reaction is initiated by the addition of NADPH and incubated at 37°C.

  • Analysis: The formation of the metabolite of the probe substrate is measured by LC-MS/MS.

  • Data Analysis: The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined by plotting the percent inhibition against the test compound concentration.

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts culture_cells Culture for 18-22 days to form monolayer seed_cells->culture_cells check_integrity Verify monolayer integrity (TEER measurement) culture_cells->check_integrity add_compound_A_B Add test compound to Apical side (A -> B) check_integrity->add_compound_A_B add_compound_B_A Add test compound to Basolateral side (B -> A) check_integrity->add_compound_B_A incubate Incubate at 37°C add_compound_A_B->incubate add_compound_B_A->incubate sample_receiver Sample receiver compartment at time points incubate->sample_receiver lc_ms_analysis Quantify compound by LC-MS/MS sample_receiver->lc_ms_analysis calculate_papp Calculate Papp values lc_ms_analysis->calculate_papp calculate_efflux Calculate Efflux Ratio calculate_papp->calculate_efflux

Caption: Workflow for the Caco-2 Permeability Assay.

G cluster_pathway Kinase Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factors erk->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression inhibitor This compound Analogue inhibitor->raf

Caption: Hypothetical Kinase Inhibitor Signaling Pathway.

Safety Operating Guide

Essential Guide to the Proper Disposal of 2-Aminopyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 2-Aminopyrimidin-5-ol, a crucial aspect of responsible laboratory management. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to handle this compound with appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for this compound indicates that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Therefore, wearing protective gloves, safety goggles, and a lab coat is mandatory. All handling of the solid material or its solutions should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors[2].

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash[1][2].

  • Waste Identification and Classification :

    • This compound is not explicitly listed as a P- or U-list hazardous waste by the Environmental Protection Agency (EPA)[3][4][5][6].

    • However, it exhibits hazardous characteristics (irritant). Furthermore, a related compound, 4-Aminopyridine, is classified as an acute hazardous waste (P008)[3][4].

    • Therefore, out of an abundance of caution, it is best to manage this compound as a hazardous waste.

    • Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste classification and to ensure compliance with local, state, and federal regulations[2][4].

  • Waste Collection and Storage :

    • Collect waste this compound, including any contaminated materials (e.g., filter paper, paper towels), in a designated, compatible, and properly labeled hazardous waste container[7].

    • The container must be made of a material that will not react with the chemical. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure, tight-fitting lid is recommended.

    • The label on the waste container must clearly state "Hazardous Waste" and identify the contents, including the full chemical name "this compound" and its approximate concentration if in solution.

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be secure, away from drains, and segregated from incompatible materials, such as strong oxidizing agents[2].

  • Spill Management :

    • In case of a spill, immediately evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, contain the spill.

    • For solid spills : Carefully sweep up the material, avoiding dust formation, and place it into the designated hazardous waste container[2][7].

    • For liquid spills (solutions) : Absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical absorbent pad). Place the contaminated absorbent material into the hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., water, if appropriate), and collect the cleaning materials as hazardous waste.

  • Disposal of Empty Containers :

    • An "empty" container that held this compound may still contain hazardous residue.

    • To be considered non-hazardous, the container must be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent).

    • Crucially, the rinsate from this cleaning process must be collected and disposed of as hazardous waste [8].

    • Alternatively, the unrinsed "empty" container can be managed as hazardous waste itself.

  • Arranging for Final Disposal :

    • Once the waste container is full, or if it has been in storage for the maximum allowable time per your institution's policy (often 9-12 months), contact your EHS office to arrange for a pickup.

    • Do not mix different waste streams in the same container unless explicitly permitted by your EHS office[3].

Quantitative Data Summary for Disposal

While specific quantitative limits for disposal routes are not broadly published and are highly dependent on local regulations and the capabilities of the waste disposal facility, the following table summarizes key handling and classification information.

ParameterGuidelineSource
EPA Hazardous Waste Code Not explicitly listed. Manage as hazardous due to irritant properties and structural similarity to P-listed compounds.[3][4][5][6]
Hazard Class (GHS) Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3 - Respiratory Irritation)[1]
Recommended PPE Protective gloves, safety goggles (EN 166), lab coat. Respirator if dust is generated.[2][9]
Incompatible Materials Strong oxidizing agents.[2]
Spill Cleanup Use inert absorbent for liquids; sweep solids carefully to avoid dust. Collect all materials as hazardous waste.[2][7]
Empty Container Management Triple-rinse with a suitable solvent; collect rinsate as hazardous waste. Or, dispose of the unrinsed container as hazardous waste.[8]

Procedural Diagrams

To further clarify the disposal process, the following diagrams illustrate the decision-making workflow and the general hierarchy of waste management.

G start Start: Generation of This compound Waste is_spill Is it a spill? start->is_spill spill_protocol Follow Spill Management Protocol: 1. Wear PPE 2. Contain spill 3. Collect waste & debris 4. Decontaminate area is_spill->spill_protocol Yes is_empty_container Is it an empty container? is_spill->is_empty_container No collect_waste Collect waste in a labeled, compatible hazardous waste container. spill_protocol->collect_waste store_waste Store sealed container in Satellite Accumulation Area (SAA). collect_waste->store_waste is_empty_container->collect_waste No triple_rinse Triple-rinse container with an appropriate solvent. is_empty_container->triple_rinse Yes collect_rinsate Collect all rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_container Dispose of rinsed container in regular lab glass/plastic waste. triple_rinse->dispose_container collect_rinsate->store_waste ehs_pickup Contact EHS for pickup and final disposal by a licensed facility. store_waste->ehs_pickup

Disposal Workflow for this compound

G cluster_0 Waste Management Hierarchy A Prevention & Reduction (Most Preferred) B Reuse & Recycling A->B C Treatment (e.g., Neutralization - if applicable) B->C D Disposal (e.g., Incineration at licensed facility) (Least Preferred) C->D

References

Personal protective equipment for handling 2-Aminopyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Aminopyrimidin-5-ol. Adherence to these procedures is vital for ensuring a safe laboratory environment and proper disposal of chemical waste. The following information is based on available safety data for this compound and related compounds.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationHazard Protection
Eye and Face Protection Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US).Protects against splashes and dust particles.[1]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber).Prevents skin contact and irritation.
Body Protection Laboratory coat, long-sleeved clothing, and long pants.Protects skin from accidental contact.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.Required when handling in poorly ventilated areas or when dust formation is likely, to prevent respiratory tract irritation.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize risk. The following step-by-step operational plan outlines the procedures for receiving, storing, and using this chemical.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Ensure the container is clearly labeled with the chemical name and hazard symbols.

  • Wear appropriate PPE (gloves and safety glasses) during the receiving process.

2. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly marked with the appropriate hazard signs.

3. Weighing and Aliquoting:

  • All weighing and aliquoting of this compound powder must be conducted in a certified chemical fume hood to avoid inhalation of dust.

  • Use dedicated spatulas and weighing boats.

  • Minimize the creation of dust by handling the powder gently.

4. Experimental Use:

  • Always wear the full complement of recommended PPE when handling the compound.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Do not eat, drink, or smoke in the laboratory area.

  • Wash hands thoroughly after handling the substance, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All materials contaminated with this compound, including gloves, weighing paper, pipette tips, and empty containers, must be treated as hazardous waste.

  • Segregate this waste from other laboratory waste streams.

2. Waste Collection:

  • Collect solid waste in a dedicated, clearly labeled, and leak-proof hazardous waste container.

  • The container should be kept closed except when adding waste.

3. Disposal of Unused Product:

  • Unused or expired this compound must be disposed of as hazardous chemical waste.

  • Do not dispose of this chemical down the drain or in the regular trash.

4. Final Disposal:

  • All hazardous waste containing this compound must be disposed of through a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace receive Receive & Inspect Container prep_workspace->receive store Store Appropriately receive->store weigh Weigh & Aliquot store->weigh experiment Experimental Use weigh->experiment segregate Segregate Waste experiment->segregate collect Collect in Labeled Container segregate->collect dispose Dispose via Licensed Contractor collect->dispose end End dispose->end start Start start->prep_sds

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

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Feasible Synthetic Routes

Reactant of Route 1
2-Aminopyrimidin-5-ol
Reactant of Route 2
Reactant of Route 2
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